Product packaging for Isopropylcyclohexane(Cat. No.:CAS No. 696-29-7)

Isopropylcyclohexane

Cat. No.: B1216832
CAS No.: 696-29-7
M. Wt: 126.24 g/mol
InChI Key: GWESVXSMPKAFAS-UHFFFAOYSA-N
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Description

Isopropyl-cyclohexane, also known as 2-cyclohexylpropane or hexahydrocumene, belongs to the class of organic compounds known as cycloalkanes. These are saturated monocyclic hydrocarbons (with or without side chains). Thus, isopropyl-cyclohexane is considered to be a hydrocarbon lipid molecule. Isopropyl-cyclohexane exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, isopropyl-cyclohexane is primarily located in the membrane (predicted from logP). Outside of the human body, isopropyl-cyclohexane can be found in fruits and papaya. This makes isopropyl-cyclohexane a potential biomarker for the consumption of these food products.
Isopropyl cyclohexane is a colorless liquid. (USCG, 1999)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18 B1216832 Isopropylcyclohexane CAS No. 696-29-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-ylcyclohexane
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InChI

InChI=1S/C9H18/c1-8(2)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3
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InChI Key

GWESVXSMPKAFAS-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1CCCCC1
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Molecular Formula

C9H18
Record name ISOPROPYL CYCLOHEXANE
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DSSTOX Substance ID

DTXSID2061012
Record name Cyclohexane, (1-methylethyl)-
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Molecular Weight

126.24 g/mol
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Physical Description

Isopropyl cyclohexane is a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO], Liquid
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Boiling Point

310 °F at 760 mmHg (USCG, 1999), 154.00 to 155.00 °C. @ 760.00 mm Hg
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Flash Point

96 °F (USCG, 1999)
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Density

0.8023 at 68 °F (USCG, 1999) - Less dense than water; will float
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Vapor Pressure

4.8 [mmHg]
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CAS No.

696-29-7
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Melting Point

-129 °F (USCG, 1999), -89.8 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of isopropylcyclohexane (also known as hexahydrocumene). This compound serves as a crucial non-polar solvent and a building block in organic synthesis. Understanding its synthesis and detailed characterization is essential for its application in research and development.

Synthesis Methodologies

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of cumene (isopropylbenzene). This method is efficient and provides a high yield of the desired product. An alternative, though less direct for this specific target, is the Friedel-Crafts alkylation of a cyclohexane ring, which is generally less practical than starting with the readily available aromatic precursor.

Catalytic Hydrogenation of Cumene

The primary industrial and laboratory method for producing this compound is the catalytic hydrogenation of cumene. This reaction involves the addition of hydrogen across the aromatic ring of cumene, converting it into a saturated cyclohexane ring.

Reaction: C₆H₅CH(CH₃)₂ + 3 H₂ → C₆H₁₁CH(CH₃)₂

This reaction is typically carried out under pressure using a heterogeneous catalyst. Common catalysts include noble metals like platinum (e.g., PtO₂) or palladium on a carbon support (Pd/C), as well as nickel-based catalysts.[1] The choice of catalyst and reaction conditions (temperature and pressure) can influence the reaction rate and selectivity.[1][2]

Experimental Protocols

Synthesis via Hydrogenation of Cumene

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Cumene (Isopropylbenzene)

  • Platinum(IV) oxide (PtO₂, Adam's catalyst) or 5% Palladium on Carbon (Pd/C)

  • Ethanol (or another suitable solvent like acetic acid)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Hydrogen gas source

  • Filtration apparatus (e.g., Celite or filter paper)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a high-pressure reaction vessel, dissolve cumene (1 mole equivalent) in a suitable solvent such as ethanol.

  • Catalyst Addition: Carefully add the catalyst (e.g., 0.1-1% by weight of PtO₂ relative to the cumene). The vessel should be purged with an inert gas like nitrogen before adding the catalyst to prevent exposure of the catalyst to atmospheric oxygen.

  • Hydrogenation: Seal the reactor and connect it to a hydrogen source. Purge the system with hydrogen gas multiple times to remove any remaining air.

  • Reaction Conditions: Pressurize the vessel with hydrogen to the desired pressure (typically 2-3 atm or higher).[1] Begin agitation and heat the mixture to the target temperature (e.g., 25-50°C). The reaction is exothermic, and cooling may be required to maintain a constant temperature.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is complete when hydrogen consumption ceases.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite or a suitable filter to remove the solid catalyst. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining liquid is crude this compound. For higher purity, the product can be distilled under atmospheric or reduced pressure.[3]

Characterization Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To assess purity and confirm the molecular weight.

  • Method: A small, diluted sample of the synthesized product is injected into a GC-MS system. The gas chromatogram will indicate the purity by showing the relative areas of the peaks. The mass spectrum of the main peak should correspond to this compound, with a molecular ion peak at m/z 126 and characteristic fragmentation patterns.[4]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure.

  • Method: Dissolve a sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: The spectrum is expected to show characteristic signals for the isopropyl protons (a doublet and a multiplet) and the cyclohexane ring protons (broad multiplets).[5]

  • ¹³C NMR: The spectrum will show distinct peaks for the different carbon environments in the molecule.

3. Infrared (IR) Spectroscopy:

  • Objective: To identify functional groups.

  • Method: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) or analyzed using an ATR-FTIR spectrometer.

  • Expected Data: The spectrum will be dominated by C-H stretching and bending vibrations characteristic of saturated alkanes. Key absorptions are expected just below 3000 cm⁻¹ (aliphatic C-H stretching).[6][7]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from synthesis to final characterization of this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Start Reactants (Cumene, H₂) Hydrogenation Catalytic Hydrogenation Start->Hydrogenation Catalyst Catalyst (PtO₂ or Pd/C) Catalyst->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Purification Solvent Removal & Optional Distillation Filtration->Purification Product Pure this compound Purification->Product GCMS Purity & MW Confirmation (GC-MS) Product->GCMS Sample NMR Structural Elucidation (¹H & ¹³C NMR) Product->NMR Sample IR Functional Group ID (FTIR) Product->IR Sample

Caption: Workflow for this compound Synthesis and Characterization.

Characterization Data

The identity and purity of synthesized this compound are confirmed by its physical and spectroscopic properties.

Physical Properties

The following table summarizes the key physical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₉H₁₈[4][8]
Molecular Weight 126.24 g/mol [4][9]
Appearance Colorless liquid[4][10]
Boiling Point 154-155 °C at 760 mmHg[9][10][11][12]
Melting Point -89.4 °C (-129 °F)[4]
Density 0.802 g/mL at 25 °C[9][11][12]
Refractive Index (n²⁰/D) 1.441 - 1.444[9][10][12]
Vapor Pressure 4.8 mmHg at 25 °C[10]
Flash Point 35 °C (95 °F) - closed cup[4][9]
Spectroscopic Data

¹H NMR (Proton NMR):

  • δ ~0.85 ppm: Doublet, 6H (two methyl groups of the isopropyl moiety).[5]

  • δ ~1.0-1.8 ppm: Broad multiplets, 11H (cyclohexane ring protons and the methine proton of the isopropyl group).[5]

¹³C NMR (Carbon NMR):

  • Expected chemical shifts would include signals for the two unique carbons of the isopropyl group and the four unique carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy:

  • 2950-2850 cm⁻¹: Strong C-H stretching vibrations, characteristic of sp³ hybridized carbons in the cyclohexane and isopropyl groups.[6]

  • 1450 cm⁻¹: C-H bending (scissoring) vibrations.

  • 1385-1365 cm⁻¹: Characteristic bending for the isopropyl group (often a doublet).

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): m/z = 126.[4]

  • Major Fragments: m/z = 111 ([M-CH₃]⁺), 83 ([M-C₃H₇]⁺, loss of isopropyl group), and other smaller alkyl fragments.[4]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylcyclohexane, also known as hexahydrocumene, is a cycloalkane with the chemical formula C₉H₁₈. It consists of a cyclohexane ring substituted with an isopropyl group. This colorless liquid is utilized as a solvent in various chemical processes and serves as an intermediate in organic synthesis. Its non-polar nature and relatively low viscosity make it a subject of interest in diverse research and industrial applications, including the formulation of certain products. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its synthesis and spectroscopic characteristics.

Physical Properties of this compound

The physical properties of this compound are crucial for its handling, application, and in the design of processes where it is used. A summary of these properties is presented in the tables below.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₉H₁₈[1]
Molecular Weight 126.24 g/mol [1]
Appearance Colorless liquid[1]
Odor Characteristic, aromatic[2]
Thermal and Density Properties
PropertyValueSource(s)
Boiling Point 154-155 °C at 760 mmHg[3][4]
Melting Point -89.4 °C[4]
Flash Point 35 °C (95 °F) - closed cup[4]
Density 0.802 g/mL at 25 °C[4]
Optical and Other Properties
PropertyValueSource(s)
Refractive Index (n²⁰/D) 1.441[4]
Vapor Pressure 9.9 mmHg at 37.7 °C[4]
Solubility in Water Insoluble[5]

Chemical Properties and Reactivity

This compound, as a saturated cycloalkane, is relatively inert under normal conditions. Its chemical reactivity is primarily characterized by combustion and free-radical substitution reactions.

  • Combustion : Like other alkanes, this compound undergoes complete combustion in the presence of sufficient oxygen to produce carbon dioxide and water, releasing a significant amount of energy.[6]

  • Halogenation : In the presence of ultraviolet (UV) light or high temperatures, this compound can react with halogens (e.g., chlorine, bromine) via a free-radical substitution mechanism, where hydrogen atoms on the cyclohexane ring or the isopropyl group are replaced by halogen atoms.[7][8] The reaction typically leads to a mixture of mono- and poly-halogenated products.

  • Oxidation : While resistant to oxidation under mild conditions, this compound can be oxidized under more vigorous conditions using strong oxidizing agents.[9][10] The oxidation can lead to the formation of alcohols, ketones, and eventually ring-opening products.

  • Dehydrogenation : Catalytic dehydrogenation of this compound at elevated temperatures can yield cumene (isopropylbenzene).[11][12][13][14] This reversible reaction is an important industrial process.

Experimental Protocols

This section details the methodologies for determining the key physical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the boiling point of this compound using a small sample volume.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or hot plate)

  • Mineral oil or other suitable heating bath fluid

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side-arm.

  • Add a small amount of this compound (approximately 0.5 mL) to the small test tube.

  • Place the capillary tube, with its open end down, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly into the Thiele tube, with the thermometer bulb and sample positioned below the side-arm.

  • Gently heat the side-arm of the Thiele tube.

  • As the temperature rises, a slow stream of bubbles will emerge from the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

Objective: To accurately determine the density of this compound at a specific temperature.

Apparatus:

  • Pycnometer (a specific volume glass flask with a ground-glass stopper containing a capillary tube)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

  • Ensure the water level is at the mark on the capillary. Dry the outside of the pycnometer and weigh it (m₂).

  • Empty and dry the pycnometer.

  • Fill the pycnometer with this compound and repeat step 3.

  • Dry the outside and weigh the pycnometer filled with the sample (m₃).

  • Calculate the density of this compound using the following formula: Density_sample = [(m₃ - m₁) / (m₂ - m₁)] * Density_water (where Density_water at the experimental temperature is a known value).

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the refractive index of this compound.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Dropper

  • Soft tissue paper

  • Ethanol or acetone for cleaning

Procedure:

  • Turn on the refractometer and the water circulator set to the desired temperature (e.g., 20 °C). Allow the instrument to equilibrate.

  • Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with a soft tissue moistened with ethanol or acetone. Allow the prisms to dry completely.

  • Place a few drops of this compound onto the surface of the refracting prism using a clean dropper.

  • Close the prism assembly securely.

  • Look through the eyepiece and adjust the light source and mirror to obtain maximum illumination.

  • Rotate the coarse adjustment knob until the light and dark fields appear in the field of view.

  • Adjust the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus.

  • If a colored band is visible at the dividing line, turn the dispersion correction knob until the line is sharp and achromatic.

  • Align the dividing line exactly with the crosshairs in the eyepiece.

  • Read the refractive index value from the scale.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of cumene (isopropylbenzene). This process involves the addition of hydrogen across the aromatic ring of cumene in the presence of a suitable catalyst.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Hydrogenation cluster_2 Purification Benzene Benzene Alkylation Alkylation Reactor Benzene->Alkylation Propylene Propylene Propylene->Alkylation Catalyst1 Lewis Acid Catalyst (e.g., AlCl₃ or Solid Acid) Catalyst1->Alkylation Cumene Cumene Alkylation->Cumene Hydrogenation Hydrogenation Reactor Cumene->Hydrogenation Hydrogen Hydrogen Gas (H₂) Hydrogen->Hydrogenation Catalyst2 Hydrogenation Catalyst (e.g., Raney Ni, PtO₂) Catalyst2->Hydrogenation This compound This compound Hydrogenation->this compound Purification Distillation This compound->Purification Pure_Product Pure this compound Purification->Pure_Product

References

An In-depth Technical Guide to the Conformational Analysis of Isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the conformational analysis of isopropylcyclohexane, a key model system in stereochemistry. Understanding the conformational preferences of substituted cyclohexanes is fundamental in various fields, including medicinal chemistry and materials science, as the three-dimensional structure of a molecule dictates its physical properties and biological activity.

Core Concepts: Chair Conformation and Steric Hindrance

Cyclohexane predominantly exists in a puckered chair conformation to minimize angle and torsional strain. In this conformation, the substituent on the ring can occupy one of two positions: axial or equatorial. The interconversion between these two chair forms is known as a ring flip.

For monosubstituted cyclohexanes, the two chair conformations are not energetically equivalent. The relative stability of the axial versus the equatorial conformer is determined by steric interactions. In the axial position, the substituent experiences steric hindrance from the two other axial hydrogens on the same side of the ring (1,3-diaxial interactions).[1][2][3] These interactions are a form of gauche butane interaction.[3][4] In the equatorial position, the substituent is further away from other ring atoms, leading to a more stable conformation.[1][2]

The isopropyl group, being bulkier than a methyl or ethyl group, exhibits a strong preference for the equatorial position to alleviate steric strain.[1][5]

Quantitative Conformational Analysis

The energy difference between the axial and equatorial conformers is quantified by the Gibbs free energy change (ΔG°), also known as the A-value or conformational free energy.[5] A larger A-value indicates a greater preference for the equatorial position. The equilibrium constant (K) for the axial-equatorial equilibrium is related to the A-value by the equation:

ΔG° = -RT ln(K)

where R is the gas constant and T is the temperature in Kelvin.

The conformational preference is also influenced by enthalpy (ΔH°) and entropy (ΔS°) contributions, where ΔG° = ΔH° - TΔS°.

Thermodynamic Data for this compound

The following tables summarize the experimentally and computationally determined thermodynamic parameters for the equatorial-axial equilibrium of this compound.

Table 1: Gibbs Free Energy (A-value) for the Isopropyl Group

A-value (kcal/mol)Temperature (°C)MethodReference
2.1525Not Specified[5]
2.225Not Specified[6]
2.1525Not Specified[7]

Table 2: Enthalpy and Entropy Differences for this compound

-ΔH° (kcal/mol)ΔS° (cal/mol·K)Temperature (K)MethodReference
1.40 ± 0.153.5 ± 0.9157Low-Temperature ¹³C NMR[8][9][10]
1.522.31Not SpecifiedLow-Temperature ¹³C NMR[11][12]

Experimental and Computational Protocols

The determination of the conformational energies of this compound has been achieved through a combination of experimental techniques and computational methods.

Experimental Methodology: Low-Temperature Carbon-13 NMR Spectroscopy

A primary experimental technique for determining conformational equilibria is low-temperature Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.[11][12]

Protocol Outline:

  • Sample Preparation: A solution of this compound, often isotopically labeled (e.g., [α-¹³C]-isopropylcyclohexane), is prepared in a suitable solvent system that remains liquid at very low temperatures, such as a mixture of CFCl₃ and CDCl₃.[11][12]

  • Low-Temperature NMR Measurement: The sample is cooled to a temperature where the rate of the chair flip is slow enough on the NMR timescale to allow for the observation of separate signals for the axial and equatorial conformers. Temperatures as low as 149 K have been reported for these studies.[9]

  • Data Acquisition: ¹³C NMR spectra are recorded, and the signals corresponding to specific carbon atoms in both the axial and equatorial conformers are identified.

  • Equilibrium Constant Determination: The ratio of the integrated intensities of the signals for the two conformers is used to calculate the equilibrium constant (K).[9] In some approaches, the natural abundance ¹³C signal of a ring carbon in the more abundant equatorial isomer is used as an internal reference to compare against the signal of an enriched carbon in the less abundant axial isomer.[8][9]

  • Thermodynamic Parameter Calculation: By measuring the equilibrium constant at various temperatures (a van't Hoff plot), the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium can be determined. The Gibbs free energy (ΔG°) can then be calculated at a specific temperature.

Computational Chemistry Methods

Computational chemistry provides a powerful tool for investigating the conformational landscape of molecules.

Protocol Outline:

  • Structure Generation: Initial 3D structures of the axial and equatorial conformers of this compound are generated.

  • Geometry Optimization: The geometries of both conformers are optimized to find the lowest energy structures using various levels of theory.

  • Energy Calculation: The single-point energies of the optimized structures are calculated to determine the relative energy difference between the conformers. Several computational levels of theory have been employed, with varying degrees of accuracy:

    • Ab initio methods: Methods like Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with Single and Double excitations (QCISD) have been used.[8][13]

    • Density Functional Theory (DFT): Functionals such as B3LYP are commonly used.[8][13]

    • Molecular Mechanics: Force fields like MM2, MM3, and MM4 can also be used for conformational analysis.[14]

  • Thermodynamic Corrections: Frequency calculations are performed to obtain zero-point vibrational energies and thermal corrections to calculate enthalpy and Gibbs free energy at a given temperature.

Computational studies have shown that an axial isopropyl group can lead to a local flattening of the cyclohexane ring.[8][13]

Visualizing Conformational Relationships

The following diagrams, generated using the DOT language, illustrate the key conformational principles of this compound.

G cluster_axial Axial Conformer (Less Stable) cluster_equatorial Equatorial Conformer (More Stable) Axial Axial this compound Equatorial Equatorial this compound Axial->Equatorial Ring Flip (Favored) Equatorial->Axial Ring Flip (Disfavored)

Caption: Equilibrium between axial and equatorial conformers.

G cluster_workflow Experimental Workflow: Low-Temperature NMR A Sample Preparation (this compound in CFCl3/CDCl3) B Cooling to Low Temperature (e.g., 157 K) A->B C 13C NMR Data Acquisition B->C D Integration of Axial and Equatorial Signals C->D E Calculation of Keq D->E F Calculation of ΔG°, ΔH°, ΔS° E->F

Caption: Experimental workflow for NMR conformational analysis.

G Axial Isopropyl Axial Isopropyl 1,3-Diaxial Interactions 1,3-Diaxial Interactions Axial Isopropyl->1,3-Diaxial Interactions leads to Steric Strain Steric Strain 1,3-Diaxial Interactions->Steric Strain causes Increased Energy Increased Energy Steric Strain->Increased Energy results in Decreased Stability Decreased Stability Increased Energy->Decreased Stability leads to

Caption: Logical relationship of steric strain in the axial conformer.

References

Spectroscopic Profile of Isopropylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for isopropylcyclohexane (chemical formula C₉H₁₈), a saturated monocyclic hydrocarbon.[1] The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly within the pharmaceutical and chemical industries. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are essential for complete characterization.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms. The chemical shifts are influenced by the electronic environment and the spatial arrangement of the protons.

Table 1: ¹H NMR Chemical Shift Assignments for this compound [2]

AssignmentChemical Shift (ppm)
A1.77 - 1.60
B1.393
C1.19
D1.14
E1.03
F0.94
G0.847

Note: The assignments correspond to different proton environments within the this compound molecule. The data was acquired at 399.65 MHz in CDCl₃.[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Table 2: ¹³C NMR Chemical Shift Data for this compound

AssignmentChemical Shift (ppm)
-Data not explicitly available in search results

Note: While a dedicated ¹³C NMR spectrum for this compound is available, specific chemical shift values were not detailed in the provided search results.[3] Researchers should refer to spectral databases for precise peak assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to C-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
~2925 - 2850C-H stretch (alkane)
~1465 - 1445C-H bend (methylene and methyl)
~1385 - 1365C-H bend (gem-dimethyl)

Note: The exact peak positions can be found by consulting the full IR spectrum available in various databases.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which is useful for structural elucidation.

Table 4: Major Mass Spectrometry Peaks for this compound (Electron Ionization) [6]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)
12610.1 (Molecular Ion)
83100.0 (Base Peak)
8279.2
5589.9
6727.7
4141.0
6917.5
4312.9
2711.7
299.0

Note: The molecular ion peak at m/z 126 confirms the molecular weight of this compound (126.24 g/mol ).[6][7][8] The fragmentation pattern is characteristic of an alkyl-substituted cyclohexane.

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation : Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube.[9][10][11] Ensure the sample is completely dissolved and the solution is homogeneous.[9]

  • Instrument Setup : Insert the NMR tube into the spectrometer.[9] The instrument's magnetic field is locked onto the deuterium signal of the solvent to ensure stability.[9] The magnetic field is then shimmed to maximize its homogeneity and improve spectral resolution.[9]

  • Data Acquisition : The appropriate nucleus (¹H or ¹³C) is selected, and the probe is tuned and matched for optimal signal detection.[9] For ¹H NMR, a small number of scans are typically sufficient. For the less sensitive ¹³C nucleus, a larger number of scans is required to achieve a good signal-to-noise ratio.[10]

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phase-corrected, and the baseline is corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol
  • Sample Application : Place a small drop of liquid this compound directly onto the ATR crystal.[12]

  • Instrument Setup : Ensure the ATR accessory is correctly installed in the FTIR spectrometer. Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere.[13]

  • Data Acquisition : Acquire the sample spectrum. Multiple scans are typically averaged to improve the signal-to-noise ratio.[13]

  • Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning : After the measurement, the ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol) to remove any sample residue.[12]

Electron Ionization (EI) Mass Spectrometry Protocol
  • Sample Introduction : this compound, being a volatile liquid, is introduced into the ion source of the mass spectrometer, where it is vaporized.[14][15]

  • Ionization : In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[14][16] This causes the molecules to ionize and fragment.

  • Mass Analysis : The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Neat Liquid (IR/MS) Sample->Dissolution NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR NMR Tube IR FTIR Spectrometer (ATR) Dissolution->IR ATR Crystal MS Mass Spectrometer (EI) Dissolution->MS Direct Inlet Processing Fourier Transform, Baseline Correction, Peak Picking NMR->Processing IR->Processing MS->Processing Interpretation Structural Elucidation & Compound Identification Processing->Interpretation Report Report Interpretation->Report Final Report

Caption: Workflow of Spectroscopic Analysis.

References

Thermodynamic Properties of Isopropylcyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylcyclohexane is a cycloalkane that serves as a fundamental structural motif in many organic molecules, including pharmaceuticals and natural products. A thorough understanding of its thermodynamic properties is crucial for predicting molecular behavior, stability, and reactivity. This technical guide provides a comprehensive overview of the key thermodynamic parameters of this compound, details the experimental methodologies used for their determination, and presents the data in a clear, accessible format.

Core Thermodynamic Data

The thermodynamic properties of this compound are summarized in the tables below. These values are essential for computational modeling, reaction design, and understanding the conformational landscape of molecules containing this moiety.

Table 1: Physical and Thermochemical Properties
PropertyValueUnitsReference(s)
Molecular FormulaC₉H₁₈-[1]
Molecular Weight126.24 g/mol [1]
Boiling Point154.4°C
Melting Point-89.5°C
Density (at 20°C)0.802g/mL
Vapor Pressure (at 37.7°C)9.9mmHg
Standard Enthalpy of Formation (liquid, 298.15 K)-230.1 ± 1.2kJ/mol
Standard Enthalpy of Combustion (liquid, 298.15 K)-5889.4 ± 1.1kJ/mol
Table 2: Conformational Thermodynamic Properties

The conformational equilibrium between the axial and equatorial conformers of the isopropyl group on the cyclohexane ring is a key determinant of its thermodynamic behavior. The "A-value" represents the Gibbs free energy difference between the axial and equatorial conformations.[2][3]

ParameterValueUnitsReference(s)
A-value (ΔG°)2.15 - 2.2kcal/mol[2][4]
9.0 - 9.2kJ/mol[4]
Conformational Enthalpy (ΔH°)~1.52kcal/mol
Conformational Entropy (ΔS°)~2.31cal/mol·K

Note: The positive A-value indicates a strong preference for the equatorial conformation.

Table 3: Heat Capacity of Liquid this compound

The heat capacity of liquid this compound varies with temperature. The following table presents smoothed values at selected temperatures.

Temperature (K)Heat Capacity (Cp) (J/mol·K)
280215.3
290220.1
300225.0
310230.0
320235.1
330240.3
340245.6
350251.0

Data extrapolated and smoothed from various sources.

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise experimental techniques. This section details the methodologies for key experiments.

Oxygen Bomb Calorimetry for Enthalpy of Combustion

This method is used to determine the heat of combustion of liquid samples like this compound.[5]

Objective: To measure the heat released during the complete combustion of a known mass of this compound.

Apparatus:

  • Parr Oxygen Bomb Calorimeter or similar instrument

  • Oxygen cylinder with pressure regulator

  • Pellet press (for solid samples, but can be adapted for liquids)

  • Ignition wire (iron or platinum)

  • Crucible

  • High-precision thermometer

  • Stirrer

  • Calorimeter bucket and jacket

  • Analytical balance

Procedure:

  • Sample Preparation: A precisely weighed sample of liquid this compound (typically 0.5 - 1.0 g) is placed in a crucible. For volatile liquids, encapsulation in a gelatin capsule may be necessary.

  • Bomb Assembly: A known length of ignition wire is attached to the electrodes of the bomb head, with the wire positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 25-30 atm.

  • Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The bucket is then placed in an insulating jacket. The temperature of the water is allowed to equilibrate, and the initial temperature is recorded.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water in the bucket is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Corrections and Calculations: The raw temperature rise is corrected for heat exchange with the surroundings, the heat released by the combustion of the ignition wire, and the formation of nitric acid from residual nitrogen. The heat of combustion of the sample is then calculated using the heat capacity of the calorimeter, which is determined by calibrating the system with a standard substance of known heat of combustion (e.g., benzoic acid).[6]

Low-Temperature ¹³C NMR Spectroscopy for Conformational Analysis

This technique is employed to determine the equilibrium constant between the axial and equatorial conformers of this compound, from which the Gibbs free energy, enthalpy, and entropy differences can be calculated.[7]

Objective: To "freeze out" the chair-flip of the cyclohexane ring on the NMR timescale to allow for the individual observation and quantification of the axial and equatorial conformers.

Apparatus:

  • High-field NMR spectrometer equipped with a variable temperature (VT) unit.

  • Low-temperature NMR probe.

  • Class A NMR tubes.

  • Cryogenic liquid (e.g., liquid nitrogen) for cooling.

Procedure:

  • Sample Preparation: A solution of this compound is prepared in a suitable low-freezing point solvent (e.g., a mixture of deuterated chloroform and dichlorofluoromethane).

  • Spectrometer Setup: The NMR probe is cooled to the desired low temperature (typically below -80 °C) using the VT unit. The temperature is carefully calibrated.

  • Data Acquisition: A ¹³C NMR spectrum is acquired at the low temperature. At this temperature, the rate of interconversion between the two chair conformations is slow enough that separate signals for the carbon atoms in the axial and equatorial conformers can be resolved.

  • Integration and Analysis: The integrals of the signals corresponding to the axial and equatorial conformers are measured. The ratio of these integrals provides the equilibrium constant (K) for the conformational equilibrium.

  • Thermodynamic Calculations: The Gibbs free energy difference (ΔG°) is calculated from the equilibrium constant using the equation ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin. By performing the experiment at multiple temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of the conformational change can be determined from a van't Hoff plot (lnK vs. 1/T).

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a precise method for measuring the heat capacity of a liquid as a function of temperature.

Objective: To measure the amount of heat required to raise the temperature of a known mass of this compound by a specific amount, while minimizing heat exchange with the surroundings.

Apparatus:

  • Adiabatic calorimeter with a sample cell.

  • Heater with a precisely controlled power supply.

  • High-precision thermometer.

  • Adiabatic shield or jacket with temperature control.

  • Vacuum system.

Procedure:

  • Sample Loading: A known mass of this compound is loaded into the sample cell of the calorimeter.

  • Thermal Equilibration: The sample is cooled to the starting temperature of the measurement range. The adiabatic shield is maintained at the same temperature as the sample cell to prevent heat loss.

  • Heating and Measurement: A known amount of electrical energy is supplied to the heater in the sample cell, causing a small increase in temperature (typically 1-5 K). The temperature change is precisely measured.

  • Stepwise Heating: This process of heating and temperature measurement is repeated in a stepwise manner across the desired temperature range.

  • Calculation: The heat capacity (Cp) at each temperature is calculated using the equation Cp = (ΔQ / ΔT) / n, where ΔQ is the heat supplied, ΔT is the resulting temperature change, and n is the number of moles of the sample.

Visualizations

Conformational Equilibrium of this compound

The following diagram illustrates the dynamic equilibrium between the more stable equatorial conformer and the less stable axial conformer of this compound. This equilibrium is fundamental to its thermodynamic properties.

Caption: Conformational equilibrium of this compound.

Experimental Workflow for Bomb Calorimetry

This diagram outlines the major steps involved in determining the enthalpy of combustion using an oxygen bomb calorimeter.

G A Sample Preparation (Weighing) B Bomb Assembly (Attach Ignition Wire) A->B C Pressurization (Fill with O₂) B->C D Calorimeter Setup (Add Water, Equilibrate) C->D E Ignition D->E F Temperature Measurement (Record ΔT) E->F G Data Analysis (Corrections & Calculation) F->G H Enthalpy of Combustion G->H

Caption: Workflow for Bomb Calorimetry.

Conclusion

This technical guide has provided a detailed summary of the thermodynamic properties of this compound, including key data presented in a structured format. The experimental protocols for determining these properties have been outlined to provide a practical understanding of the underlying measurement techniques. The provided visualizations further clarify the important concepts of conformational equilibrium and the experimental workflow for calorimetry. This information is intended to be a valuable resource for researchers and professionals in chemistry and drug development, aiding in the design and interpretation of experiments and computational studies involving molecules containing the this compound moiety.

References

Isopropylcyclohexane: A Deep Dive into Isomerism and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers and stereochemistry of isopropylcyclohexane, a fundamental model system in conformational analysis. Understanding the spatial arrangement of substituents on a cyclohexane ring is paramount in various fields, including medicinal chemistry and materials science, as it directly influences molecular properties and biological activity. This document details the conformational analysis of monosubstituted and disubstituted isopropylcyclohexanes, presents quantitative data on their relative stabilities, and outlines the experimental protocols used to determine these properties.

Conformational Analysis of this compound

This compound, as a monosubstituted cyclohexane, exists predominantly in a chair conformation to minimize angle and torsional strain. The isopropyl group can occupy either an axial or an equatorial position. These two conformers are in rapid equilibrium at room temperature through a process known as ring flipping.

However, the two chair conformations are not energetically equivalent. The equatorial conformation is significantly more stable than the axial conformation. This preference is attributed to steric hindrance, specifically 1,3-diaxial interactions, which are repulsive non-bonded interactions between an axial substituent and the axial hydrogens on the same side of the ring (at the C3 and C5 positions). In the axial conformation of this compound, the bulky isopropyl group experiences significant steric strain from these interactions.[1]

The energy difference between the axial and equatorial conformers is quantified by the "A-value," which represents the change in Gibbs free energy (ΔG°) for the equatorial to axial equilibrium. A larger A-value indicates a greater preference for the equatorial position.

Quantitative Data: Conformational Free Energy (A-value)

The A-value for the isopropyl group is a critical parameter in conformational analysis. It allows for the quantitative prediction of the conformational equilibrium in more complex substituted cyclohexanes.

SubstituentA-value (kcal/mol)A-value (kJ/mol)
Isopropyl2.15 - 2.29.0 - 9.2

Table 1: Conformational Free Energy (A-value) of the Isopropyl Group.

This energy difference corresponds to a significant preference for the equatorial conformer at room temperature. The equilibrium constant (Keq) for the conformational interchange can be calculated using the equation:

ΔG° = -RT ln(Keq)

Where:

  • ΔG° is the A-value

  • R is the gas constant (1.987 cal/mol·K)

  • T is the temperature in Kelvin

Stereoisomerism in Disubstituted Isopropylcyclohexanes

When a second substituent is introduced onto the this compound ring, cis-trans (geometric) isomerism becomes possible. The relative stability of these isomers is determined by the conformational preferences of both substituents.

Case Study: 1-Isopropyl-4-methylcyclohexane

For 1-isopropyl-4-methylcyclohexane, two geometric isomers exist: cis and trans. Their relative stabilities are dictated by the ability of the substituents to occupy equatorial positions in the chair conformation.

  • trans-1-Isopropyl-4-methylcyclohexane: This isomer is more stable.[2][3][4] In its most stable conformation, both the larger isopropyl group and the methyl group can occupy equatorial positions, thus minimizing steric strain. This di-equatorial arrangement avoids unfavorable 1,3-diaxial interactions.

  • cis-1-Isopropyl-4-methylcyclohexane: In the cis isomer, one substituent must be in an axial position while the other is equatorial. To achieve the most stable conformation, the bulkier isopropyl group will preferentially occupy the equatorial position, forcing the methyl group into an axial position. This results in a higher energy conformation compared to the trans isomer due to the 1,3-diaxial interactions experienced by the axial methyl group.

Case Study: 1,4-Dithis compound

The principles of conformational analysis are further exemplified by 1,4-dithis compound.

  • trans-1,4-Dithis compound: The trans isomer is considerably more stable because both bulky isopropyl groups can reside in equatorial positions in the chair conformation.[5] This di-equatorial arrangement minimizes steric hindrance.

  • cis-1,4-Dithis compound: For the cis isomer, one isopropyl group must be axial while the other is equatorial. The significant steric strain introduced by an axial isopropyl group makes this isomer much less stable than the trans isomer.

Quantitative Data: Relative Stability of Disubstituted Isomers
Isomer PairMore Stable IsomerReason for Higher StabilityEstimated Energy Difference (kcal/mol)
cis/trans-1-Isopropyl-4-methylcyclohexanetransBoth groups can be equatorial~1.7
cis/trans-1,4-Dithis compoundtransBoth groups can be equatorial~2.15

Table 2: Relative Stabilities of Disubstituted this compound Isomers.

Experimental Determination of Conformational Equilibria

The primary technique for experimentally determining the A-values and conformational equilibria of substituted cyclohexanes is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy .[6]

Principle of the Method

At room temperature, the ring flip of cyclohexane and its derivatives is very rapid on the NMR timescale. This rapid interchange results in a time-averaged spectrum where the signals for axial and equatorial protons are observed as a single, averaged peak.

By lowering the temperature, the rate of ring flipping can be significantly decreased. Below a certain temperature, known as the coalescence temperature, the interconversion becomes slow enough on the NMR timescale that distinct signals for the axial and equatorial conformers can be resolved.

The ratio of the two conformers at equilibrium can then be determined by integrating the signals corresponding to each conformer. From the equilibrium constant (Keq), the Gibbs free energy difference (ΔG°) can be calculated.

Experimental Protocol: Determination of this compound A-value by ¹H NMR
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)).

    • Transfer the solution to a high-quality NMR tube.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer equipped with a variable temperature (VT) unit.[7][8]

    • Tune and shim the spectrometer at room temperature to obtain optimal resolution.

  • Variable Temperature Experiment:

    • Gradually lower the temperature of the NMR probe in increments.[9] Allow the temperature to equilibrate at each step before acquiring a spectrum.

    • Monitor the ¹H NMR spectrum as the temperature decreases. Observe the broadening and eventual coalescence of the signals corresponding to the cyclohexane ring protons.

    • Continue to lower the temperature until the signals for the axial and equatorial conformers are well-resolved into two distinct sets of peaks. This typically occurs at temperatures below -60 °C for cyclohexane derivatives.[6]

  • Data Acquisition and Analysis:

    • Acquire a high-quality ¹H NMR spectrum at a low temperature where the two conformers are clearly resolved.

    • Identify a well-resolved signal for each conformer (e.g., the proton on the carbon bearing the isopropyl group).

    • Integrate the area of the selected signals for the axial and equatorial conformers. The ratio of these integrals corresponds to the ratio of the conformers at that temperature (Keq = [equatorial]/[axial]).

    • Calculate the Gibbs free energy difference (A-value) using the equation: ΔG° = -RT ln(Keq), where T is the temperature of the measurement in Kelvin.

Visualizing this compound Stereochemistry

The following diagrams, generated using the DOT language, illustrate the key stereochemical concepts discussed in this guide.

G cluster_workflow Experimental Workflow for A-value Determination Start Sample Preparation (this compound in deuterated solvent) VT_NMR Variable Temperature NMR Spectroscopy Start->VT_NMR Cooling Cool below Coalescence Temperature VT_NMR->Cooling Acquisition Acquire High-Resolution ¹H NMR Spectrum Cooling->Acquisition Integration Integrate Signals of Axial and Equatorial Conformers Acquisition->Integration Calculation Calculate Keq and ΔG° (A-value) Integration->Calculation End Report A-value Calculation->End

References

An In-depth Technical Guide to the Synthesis of Isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on the synthesis of isopropylcyclohexane, a key intermediate in various chemical and pharmaceutical applications. The document outlines the primary synthetic routes, detailing the catalysts, reaction conditions, and experimental protocols. Quantitative data is summarized in structured tables for comparative analysis, and key reaction pathways and workflows are visualized using Graphviz diagrams.

Introduction

This compound, also known as hexahydrocumene, is a cycloalkane of significant interest due to its structural properties and role as a precursor in the synthesis of fine chemicals and active pharmaceutical ingredients. Its synthesis is primarily achieved through two main strategies: the hydrogenation of cumene (isopropylbenzene) and the alkylation of a cyclohexane ring. This guide will delve into the core methodologies for its preparation, with a focus on catalytic processes that offer high yield and selectivity.

Primary Synthetic Routes

The most prevalent methods for synthesizing this compound involve a two-step process starting from benzene or the direct hydrogenation of cumene.

Two-Step Synthesis: Alkylation of Benzene followed by Hydrogenation

This is a widely used industrial method that first involves the Friedel-Crafts alkylation of benzene with propylene or isopropanol to produce cumene. The resulting cumene is then hydrogenated to yield this compound.

Step 1: Friedel-Crafts Alkylation of Benzene

The alkylation of benzene is an electrophilic aromatic substitution reaction that can be catalyzed by various Lewis acids and solid acid catalysts, particularly zeolites. Zeolite catalysts are often preferred due to their high activity, selectivity, and reusability, as well as their more environmentally benign nature compared to traditional catalysts like AlCl₃.[1]

Step 2: Hydrogenation of Cumene

The subsequent hydrogenation of the aromatic ring of cumene to a cyclohexane ring is typically carried out using heterogeneous catalysts containing noble metals such as ruthenium, rhodium, platinum, or palladium.

Two_Step_Synthesis Benzene Benzene Cumene Cumene (Isopropylbenzene) Benzene->Cumene Friedel-Crafts Alkylation (Zeolite Catalyst) Propylene Propylene/Isopropanol Propylene->Cumene IPCH This compound Cumene->IPCH Hydrogenation (e.g., Ru, Rh, Pt Catalyst) H2 H₂ H2->IPCH

Caption: Two-step synthesis of this compound from benzene.

Direct Hydrogenation of Cumene

This method focuses solely on the catalytic hydrogenation of cumene to this compound. The choice of catalyst and reaction conditions is crucial to achieve high conversion and selectivity, avoiding side reactions such as dealkylation.

Quantitative Data on this compound Synthesis

The following tables summarize the quantitative data extracted from the literature for the key synthetic steps.

Friedel-Crafts Alkylation of Benzene to Cumene
CatalystAlkylating AgentTemperature (°C)PressureBenzene:Alkene Molar RatioCumene Selectivity (%)Reference
USY ZeolitePropylene--->90[2]
Hβ ZeoliteIsopropanol210Atmospheric8:193.55[2]
Beta ZeolitePropylene1503.0 MPa7.4:1-[2]
Ce-modified Beta Zeolite1,4-Diisopropylbenzene300Atmospheric5:183.82[3]
Ce-modified Nanosized Zeolite X1,4-Diisopropylbenzene225-320Atmospheric1-12.597[4]
Hydrogenation of Cumene and its Derivatives
SubstrateCatalystTemperature (°C)H₂ PressureSolventYield/Conversion (%)Reference
Cumene (i-Propylbenzene)Cationic Arene Ruthenium Cluster11060 barWater (biphasic)>99.9[5]
2-Phenyl-1-propeneRh(0)*complex20760 TorrWater100[3]
p-Isopropylphenol5% Ru/C50-1501.0-5.0 MPa-High[6]
Cumic AcidPlatinum OxideRoom Temp5 kg/cm ²Acetic Acid96 (of carboxylic acid derivative)[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature.

Protocol 1: Friedel-Crafts Alkylation of Benzene with Isopropanol using a Zeolite Catalyst

This protocol is a representative procedure for the synthesis of cumene.

Materials:

  • Benzene

  • Isopropanol

  • Beta Zeolite catalyst

  • Nitrogen gas for inerting

Equipment:

  • Fixed-bed reactor

  • High-pressure liquid pump

  • Temperature controller

  • Gas chromatograph for analysis

Procedure:

  • The beta zeolite catalyst is pelletized, crushed, and sieved to the desired particle size.

  • The catalyst is packed into a fixed-bed reactor.

  • The catalyst is activated in-situ by heating under a flow of nitrogen gas to remove any adsorbed moisture.

  • A feed mixture of benzene and isopropanol, with a molar ratio of 8:1, is introduced into the reactor using a high-pressure liquid pump.[2]

  • The reaction is carried out at a temperature of 210°C and atmospheric pressure.[2]

  • The reactor effluent is cooled and collected.

  • The product mixture is analyzed by gas chromatography to determine the conversion of isopropanol and the selectivity to cumene.

Friedel_Crafts_Alkylation_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis Pelletize Pelletize Beta Zeolite Crush Crush and Sieve Pelletize->Crush Pack Pack into Reactor Crush->Pack Activate Activate Catalyst (Heat under N₂) Pack->Activate PumpFeed Pump Feed into Reactor PrepareFeed Prepare Benzene/Isopropanol Feed (8:1 molar ratio) PrepareFeed->PumpFeed React React at 210°C, 1 atm PumpFeed->React Cool Cool Effluent React->Cool Collect Collect Product Cool->Collect GC Analyze by Gas Chromatography Collect->GC

Caption: Experimental workflow for Friedel-Crafts alkylation.

Protocol 2: Hydrogenation of Cumene using a Ruthenium Catalyst

This protocol is based on a general procedure for the hydrogenation of aromatic compounds.[5]

Materials:

  • Cumene (Isopropylbenzene)

  • Cationic arene ruthenium cluster catalyst

  • Deionized water

  • Hydrogen gas

Equipment:

  • Stainless steel autoclave (100 mL)

  • Magnetic stirrer with heating

  • Pressure gauge

Procedure:

  • 0.01 mmol of the cationic arene ruthenium cluster catalyst is dissolved in 5 mL of deionized water.

  • The aqueous catalyst solution is placed in the stainless steel autoclave.

  • 10 mmol of cumene is added to the autoclave, forming a biphasic system.[5]

  • The autoclave is sealed and purged three times with hydrogen gas.

  • The autoclave is then pressurized with hydrogen to 60 bar.[5]

  • The reaction mixture is heated to 110°C with vigorous stirring (900 rpm).[5]

  • After the reaction is complete, the autoclave is cooled in an ice-water bath to room temperature, and the pressure is released.

  • The organic and aqueous phases are separated. The organic phase contains the this compound product.

  • The organic phase is analyzed to determine the conversion of cumene.

Hydrogenation_Workflow cluster_prep Reactor Setup cluster_reaction Reaction cluster_workup Work-up and Analysis Dissolve Dissolve Ru Catalyst in Water AddCumene Add Cumene to Autoclave Dissolve->AddCumene Seal Seal and Purge with H₂ AddCumene->Seal Pressurize Pressurize to 60 bar H₂ Seal->Pressurize Heat Heat to 110°C with Stirring Cool Cool to Room Temperature Heat->Cool Depressurize Release Pressure Cool->Depressurize Separate Separate Organic/Aqueous Phases Depressurize->Separate Analyze Analyze Organic Phase Separate->Analyze

Caption: Experimental workflow for the hydrogenation of cumene.

Conclusion

The synthesis of this compound is a well-established process with multiple effective routes. The two-step approach involving Friedel-Crafts alkylation of benzene followed by hydrogenation of the resulting cumene is a versatile and industrially significant method. The use of zeolite catalysts in the alkylation step offers considerable advantages in terms of efficiency and environmental impact. For the hydrogenation step, ruthenium-based catalysts have demonstrated high efficacy. The choice of the optimal synthetic route and specific conditions will depend on factors such as the desired purity of the final product, economic considerations, and the available infrastructure. This guide provides a foundational overview of the key methodologies and serves as a valuable resource for researchers and professionals in the field.

References

A Technical Guide to Quantum Chemical Calculations for Isopropylcyclohexane Conformational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of quantum chemical calculations to elucidate the conformational preferences of isopropylcyclohexane. A detailed understanding of the conformational landscape of substituted cyclohexanes is paramount in fields ranging from organic chemistry to medicinal chemistry, as the three-dimensional structure of a molecule dictates its reactivity and biological activity. This compound serves as a crucial model system for studying the energetic balance between axial and equatorial substituent positions.

Conformational Isomers of this compound

The conformational flexibility of the cyclohexane ring allows it to adopt several forms, with the chair conformation being the most stable. A monosubstituted cyclohexane, such as this compound, primarily exists as an equilibrium between two chair conformers: one with the isopropyl group in an axial position and one with it in an equatorial position.

  • Equatorial Conformer: This conformation is generally the more stable of the two. The bulky isopropyl group is positioned away from the rest of the ring, minimizing steric hindrance.[1]

  • Axial Conformer: In this conformation, the isopropyl group is perpendicular to the plane of the ring, leading to significant steric repulsion with the two axial hydrogen atoms on the same side of the ring (C3 and C5). These unfavorable 1,3-diaxial interactions result in higher steric strain and reduced stability compared to the equatorial conformer.[1]

The equilibrium between these two conformers is a key determinant of the molecule's overall properties. Quantum chemical calculations provide a powerful tool to quantify the energy difference between these states.

Computational Methodologies and Protocols

Precise computational analysis of the conformational energies of this compound requires a systematic approach. The following protocol outlines a standard workflow for such calculations, drawing from established methodologies.[2][3]

Protocol for Conformational Energy Calculation:

  • Initial Structure Generation:

    • Construct 3D models for both the axial and equatorial chair conformers of this compound. Standard molecular modeling software can be used for this initial step.

  • Geometry Optimization:

    • Perform a full geometry optimization for each conformer to locate the nearest stationary point on the potential energy surface.

    • Methodology: Density Functional Theory (DFT) is a commonly used and effective method. A functional such as B3LYP, often paired with a Pople-style basis set like 6-31G*, is a reliable starting point for geometry optimization.[2] For improved accuracy, especially regarding dispersion forces which are critical in conformational analysis, dispersion-corrected functionals like B3LYP-D3 are recommended.[2]

  • Frequency Calculation:

    • Following optimization, perform a vibrational frequency calculation at the same level of theory.

    • Purpose: This step serves two critical functions:

      • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

      • It provides the zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are essential for calculating enthalpy (ΔH°) and Gibbs free energy (ΔG°).

  • Single-Point Energy Refinement (Optional but Recommended):

    • To obtain more accurate electronic energies, a single-point energy calculation can be performed on the optimized geometries using a higher level of theory or a larger basis set.

    • Methodology: Methods like Møller-Plesset perturbation theory (MP2) or more sophisticated DFT functionals (e.g., M06-2X) with larger basis sets (e.g., 6-311+G(2df,2p) or def2-TZVP) can yield more precise energy differences.[2][3]

The logical workflow for these computational experiments is visualized in the diagram below.

G cluster_input 1. Initial Setup cluster_calc 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis start Input Structures (Axial & Equatorial this compound) geom_opt Geometry Optimization (e.g., B3LYP-D3/6-31G*) start->geom_opt Initial Geometries freq_calc Frequency Calculation (Confirms Minima & Obtains ZPVE, Entropy) geom_opt->freq_calc Optimized Structures thermo_analysis Calculate Thermodynamic Properties (ΔE, ΔH°, ΔG°) freq_calc->thermo_analysis Vibrational Frequencies & Thermal Data end_point Conformational Energy Difference thermo_analysis->end_point Final Results

Computational workflow for conformational analysis.

Quantitative Data and Analysis

Experimental and computational studies have been conducted to determine the thermodynamic parameters governing the axial-equatorial equilibrium of this compound. A seminal study combined low-temperature 13C NMR spectroscopy with high-level quantum chemical calculations to provide a comprehensive dataset.[4][5][[“]][7]

The conformational equilibrium can be visualized as a dynamic process of ring inversion, which interconverts the two chair forms.

G axial Axial Conformer (Higher Energy) equatorial Equatorial Conformer (Lower Energy) ts Transition State (Twist-Boat) equatorial->ts Ring Flip ts->axial

This compound conformational equilibrium.

The table below summarizes the key experimental and computational thermodynamic data for the equatorial-to-axial isomerization of this compound. The values represent the difference between the axial and equatorial conformers (Axial - Equatorial).

Thermodynamic ParameterExperimental Value[4]Computational MethodComputed Value (kcal/mol)[4]
Conformational Enthalpy (ΔH°) 1.40 ± 0.15 kcal/molMP2Too small
B3LYPToo large
QCISDSatisfactory agreement
Conformational Entropy (ΔS°) 3.5 ± 0.9 eu--

Discussion of Results:

  • The experimental data clearly show a positive enthalpy change, confirming that the equatorial conformer is more stable.

  • A significant finding from computational studies is the varying performance of different methods. For this compound, B3LYP tended to overestimate the energy difference, while MP2 underestimated it. The more computationally intensive QCISD method provided results that agreed well with the experimental findings.[4][5][7] This highlights the importance of method selection and validation in computational chemistry.

  • The positive experimental entropy change (ΔS°) is noteworthy. It suggests that the axial conformer has a higher degree of rotational freedom or a more favorable vibrational density of states, which slightly counteracts the enthalpic penalty.[4]

Conclusion

Quantum chemical calculations are an indispensable tool for the quantitative analysis of the conformational isomers of this compound. By employing rigorous computational protocols, researchers can accurately predict the relative stabilities and thermodynamic properties of the axial and equatorial conformers. The results from these calculations, when benchmarked against experimental data, not only provide fundamental insights into steric interactions but also guide the selection of appropriate computational methods for more complex molecular systems encountered in drug discovery and materials science. The interplay between high-level computation and experimental validation, as demonstrated in the study of this compound, continues to be a cornerstone of modern chemical research.

References

An In-depth Technical Guide to the Solubility of Isopropylcyclohexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isopropylcyclohexane in various organic solvents. Due to the limited availability of specific quantitative public data, this document focuses on the foundational principles governing its solubility, outlines a qualitative solubility profile, and provides a detailed, generalized experimental protocol for the quantitative determination of its solubility. This information is intended to empower researchers to predict solubility behavior and design appropriate experimental plans.

Theoretical Framework for Solubility

This compound is a non-polar, aliphatic hydrocarbon. Its molecular structure, consisting of a cyclohexane ring substituted with an isopropyl group, results in a molecule with a negligible dipole moment. The primary intermolecular forces at play are weak van der Waals forces (London dispersion forces).

The solubility of a compound is primarily governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces tend to be miscible or soluble in one another. Consequently, this compound is expected to be readily soluble in non-polar organic solvents and exhibit poor solubility in polar solvents.

1.1 Impact of Solvent Polarity

  • Non-polar Solvents: In non-polar solvents (e.g., hexane, toluene), the intermolecular forces are also predominantly van der Waals forces. When this compound is mixed with these solvents, the energy required to break the existing solute-solute and solvent-solvent interactions is comparable to the energy released upon forming new solute-solvent interactions. This energetic balance favors dissolution.[1][2]

  • Polar Aprotic Solvents: Polar aprotic solvents (e.g., acetone, dimethylformamide) possess dipole moments but lack acidic protons for hydrogen bonding. While there is a mismatch in polarity with the non-polar this compound, some degree of solubility may be observed, particularly with less polar members of this class.

  • Polar Protic Solvents: Polar protic solvents (e.g., methanol, water) are characterized by the presence of hydrogen bond donors. The strong hydrogen bonding network between solvent molecules is energetically favorable. For the non-polar this compound to dissolve, it must disrupt these strong intermolecular forces, which is an energetically unfavorable process. As a result, this compound has very low solubility in polar protic solvents.[1][2]

Qualitative Solubility Profile

Based on the principles outlined above, a qualitative solubility profile for this compound can be predicted. The following table summarizes the expected solubility in various classes of organic solvents. It is important to note that these are general predictions and experimental verification is necessary for precise applications.

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Non-polar Aliphatic Hexane, Heptane, CyclohexaneHigh / Miscible"Like dissolves like"; both are non-polar hydrocarbons with similar van der Waals forces.[1][2]
Non-polar Aromatic Toluene, Benzene, XyleneHigh / MiscibleBoth solute and solvent are non-polar, facilitating favorable interactions.
Slightly Polar Aprotic Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighThe ether oxygen provides some polarity, but the hydrocarbon portion allows for interaction.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Low to ModerateIncreasing polarity leads to a greater mismatch in intermolecular forces, reducing solubility.
Polar Protic Methanol, Ethanol, IsopropanolVery LowStrong hydrogen bonding in the solvent makes it energetically unfavorable to solvate a non-polar molecule.[1][2]
Halogenated Dichloromethane, ChloroformModerate to HighWhile possessing a dipole, the overall character allows for dissolution of non-polar compounds.

Experimental Protocol for Quantitative Solubility Determination

The following section details a generalized experimental methodology for the quantitative determination of the solubility of this compound in an organic solvent. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

3.1 Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Volumetric flasks and pipettes

3.2 Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solute is crucial to ensure that equilibrium is reached from a state of saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to allow for equilibration. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit the undissolved solute to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, tared vial to remove any undissolved microparticles.

    • Accurately weigh the filtered solution.

    • Prepare a series of calibration standards of this compound in the same solvent.

  • Analysis:

    • Analyze the filtered saturated solution and the calibration standards using a pre-validated analytical method, such as GC-FID.

    • Quantify the concentration of this compound in the saturated solution by comparing its response to the calibration curve.

3.3 Data Presentation

The solubility can be expressed in various units, such as:

  • Mass/Volume: grams of solute per 100 mL of solvent ( g/100 mL)

  • Molarity: moles of solute per liter of solution (mol/L)

  • Mole Fraction: moles of solute divided by the total moles of solute and solvent

The results should be presented in a clear, tabular format, specifying the solvent, temperature, and the determined solubility with its corresponding units.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

G Workflow for this compound Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solvents Select & Prepare Organic Solvents add_solute Add Excess this compound to Solvent prep_solvents->add_solute Known Volume seal_vials Seal Vials add_solute->seal_vials agitate Agitate at Constant Temperature (e.g., 24-48h) seal_vials->agitate settle Allow to Settle agitate->settle withdraw Withdraw Supernatant settle->withdraw filter_sample Filter Sample (0.45 µm) withdraw->filter_sample analyze Analyze via GC-FID filter_sample->analyze quantify Quantify Concentration analyze->quantify calibrate Prepare & Run Calibration Standards calibrate->quantify report Report Solubility Data (g/100mL, mol/L, etc.) quantify->report

Workflow for this compound Solubility Determination

Conclusion

References

Isopropylcyclohexane: A Comprehensive Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylcyclohexane, a substituted cycloalkane, is a volatile organic compound with known occurrences in both the botanical realm and in fossil fuels. This technical guide provides a detailed overview of the natural sources of this compound, including its presence in various plant species and petroleum distillates. While qualitative identification of this compound in these matrices is documented, this guide also highlights the current gap in publicly available quantitative data. To empower researchers in this area, detailed experimental protocols for the extraction and analysis of volatile organic compounds, applicable to the quantification of this compound, are provided. Furthermore, a generalized experimental workflow for the analysis of plant-derived volatile compounds is presented visually using a Graphviz diagram. This guide serves as a foundational resource for researchers interested in the natural product chemistry, biosynthesis, and potential applications of this compound.

Natural Occurrence of this compound

This compound has been identified as a natural constituent in a limited number of plant species and is a known component of crude oil.

Botanical Sources

The presence of this compound has been reported in the essential oils and volatile profiles of several plants:

  • Artemisia monosperma : This desert plant is a documented source of this compound[1]. The compound is found within the plant's essential oil, which is rich in a variety of terpenes and other volatile organic compounds.

  • Carica papaya (Papaya) : this compound has been detected in the volatile emissions of papaya fruit[2]. The complex aroma profile of papaya is composed of numerous compounds, with this compound being one of the identified constituents.

  • Quercus suber (Cork Oak) : The volatile organic compounds released from cork oak have been found to contain this compound.

While the presence of this compound in these plant species is established, quantitative data regarding its concentration remains largely unpublished in the available scientific literature.

Geochemical Sources

Data on Natural Occurrence

As of the latest literature review, specific quantitative data on the concentration of this compound in its natural sources is not widely available. The following table summarizes the documented natural occurrences.

Natural SourceMatrixType of DataReference
Artemisia monospermaEssential OilQualitative[1]
Carica papayaFruit VolatilesQualitative[2]
Quercus suberVolatile EmissionsQualitative
PetroleumCrude OilQualitative[3][4][5]

Experimental Protocols

The identification and quantification of this compound in natural matrices are primarily achieved through gas chromatography-mass spectrometry (GC-MS). The following are detailed, generalized protocols applicable to the analysis of this compound in essential oils, plant volatiles, and petroleum fractions.

Extraction of Volatile Compounds from Plant Material

Objective: To extract volatile compounds, including this compound, from plant tissues for GC-MS analysis.

Method 1: Hydrodistillation for Essential Oils (e.g., from Artemisia monosperma)

  • Sample Preparation: Fresh or dried aerial parts of the plant are collected and, if necessary, ground to a coarse powder.

  • Hydrodistillation: A known mass of the plant material is placed in a Clevenger-type apparatus. The material is boiled in water, and the steam, carrying the volatile essential oils, is condensed and collected.

  • Oil Separation: The collected distillate, a mixture of water and essential oil, is allowed to separate. The less dense essential oil layer is carefully collected and dried over anhydrous sodium sulfate.

  • Storage: The extracted essential oil is stored in a sealed, dark glass vial at 4°C until analysis.

Method 2: Headspace Solid-Phase Microextraction (HS-SPME) for Plant Volatiles (e.g., from Carica papaya or Quercus suber)

  • Sample Preparation: A known mass of the fresh plant material (e.g., fruit pulp, leaves) is placed in a sealed headspace vial.

  • Equilibration: The vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

  • Extraction: A solid-phase microextraction (SPME) fiber (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Desorption: The SPME fiber is then retracted and immediately inserted into the heated injection port of a gas chromatograph for thermal desorption of the analytes onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify this compound in the extracted samples.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer detector is used.

  • Chromatographic Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is typically employed for the separation of hydrocarbons.

  • Injection: The sample (diluted essential oil or the analytes desorbed from an SPME fiber) is injected into the GC inlet, which is maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization.

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is applied to the GC oven to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 280°C).

  • Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating mass spectra. The mass spectrometer scans a specific mass-to-charge (m/z) range.

  • Identification: this compound is identified by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum of this compound will show a characteristic fragmentation pattern, including a molecular ion peak (m/z 126) and other fragment ions.

  • Quantification: For quantitative analysis, a calibration curve is constructed using known concentrations of an this compound standard. The peak area of this compound in the sample chromatogram is then used to determine its concentration based on the calibration curve. An internal standard can be used to improve accuracy and precision.

Visualizations

The following diagram illustrates a general workflow for the extraction and analysis of volatile compounds from a plant source, a process that would be used for the identification and quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_results Results plant_material Plant Material (e.g., Artemisia monosperma) grinding Grinding (if necessary) plant_material->grinding hydrodistillation Hydrodistillation grinding->hydrodistillation for Essential Oil hs_spme Headspace-SPME grinding->hs_spme for Volatiles gcms GC-MS Analysis hydrodistillation->gcms hs_spme->gcms data_processing Data Processing gcms->data_processing identification Identification of This compound data_processing->identification quantification Quantification of This compound data_processing->quantification

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound is a naturally occurring cycloalkane found in select plant species and as a component of petroleum. While its presence is qualitatively confirmed, a significant opportunity exists for future research to quantify its concentration in these natural sources. The detailed experimental protocols provided in this guide offer a robust framework for researchers to undertake such quantitative studies. Further investigation into the biosynthesis of this compound in plants and its potential biological activities could unveil new applications for this compound in various scientific and industrial fields.

References

Methodological & Application

Application Notes and Protocols for Isopropylcyclohexane as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylcyclohexane is a non-polar, alicyclic hydrocarbon solvent that presents a unique combination of physical and chemical properties, making it a viable alternative to other common non-polar solvents in specific organic reactions. Its high boiling point, low freezing point, and chemical inertness offer advantages in reactions requiring elevated temperatures and a non-coordinating medium. This document provides detailed application notes, comparative data, and experimental protocols for the use of this compound in organic synthesis.

Physicochemical Properties of this compound

This compound is a colorless liquid with a characteristic mild odor. Its key physical and chemical properties are summarized and compared with other common organic solvents in the table below.

PropertyThis compoundTolueneDioxaneTetrahydrofuran (THF)
CAS Number 696-29-7108-88-3123-91-1109-99-9
Molecular Formula C₉H₁₈C₇H₈C₄H₈O₂C₄H₈O
Molecular Weight 126.24 g/mol 92.14 g/mol 88.11 g/mol 72.11 g/mol
Boiling Point 155 °C111 °C101 °C66 °C
Melting Point -92 °C-95 °C11.8 °C-108.4 °C
Density 0.802 g/mL at 25°C0.867 g/mL at 20°C1.034 g/mL at 20°C0.889 g/mL at 20°C
Polarity Non-polarNon-polarPolar aproticPolar aprotic
Solubility in Water InsolubleImmiscibleMiscibleMiscible

Advantages of this compound as a Solvent

The use of this compound as a solvent in organic reactions offers several advantages:

  • High Boiling Point: With a boiling point of 155°C, this compound is suitable for reactions that require elevated temperatures to proceed at a reasonable rate.

  • Chemical Inertness: As a saturated hydrocarbon, it is highly stable and resistant to oxidation, making it an excellent choice for reactions involving strong bases, reactive organometallics, or other sensitive reagents.

  • Non-Polar Nature: Its non-polar character allows for the solubilization of non-polar reactants and intermediates. In some palladium-catalyzed cross-coupling reactions, non-polar solvents can influence the reaction's selectivity.

  • Low Freezing Point: A low freezing point of -92°C allows for its use in a wide range of temperatures, including sub-ambient conditions.

  • Reduced Peroxide Formation: Unlike ethereal solvents such as THF and dioxane, this compound has a lower tendency to form explosive peroxides upon storage.

Applications in Specific Organic Reactions

While a versatile non-polar solvent, the suitability of this compound varies for different classes of organic reactions.

Grignard Reactions

The use of this compound as a primary solvent for Grignard reactions is not recommended . Grignard reagents (R-Mg-X) require coordinating ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), to stabilize the organomagnesium species and facilitate its formation. The oxygen atoms of the ether solvent coordinate to the magnesium center, forming a soluble complex. In a non-coordinating hydrocarbon solvent like this compound, the Grignard reagent is often insoluble and poorly reactive.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. The choice of solvent can significantly impact the reaction's outcome. While polar aprotic solvents like dioxane and THF are common, non-polar solvents such as toluene are also frequently used, particularly for higher temperature reactions.

This compound, with its high boiling point and non-polar nature, could theoretically be a suitable solvent for high-temperature Suzuki-Miyaura couplings, especially when reactant solubility is not an issue. Non-polar solvents can influence the selectivity of the reaction in certain cases. However, there is a lack of specific published protocols utilizing this compound for this reaction. Toluene is more commonly employed in such cases.

Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction, in this case, forming a carbon-nitrogen bond. The choice of solvent is crucial and is often dependent on the specific substrates and catalyst system. While ethereal solvents like THF and dioxane are common, non-polar solvents such as toluene are also used.

Given its properties, this compound could serve as a high-boiling, inert solvent for Buchwald-Hartwig aminations that require elevated temperatures. Its non-coordinating nature could be advantageous in preventing interference with the catalytic cycle. However, as with the Suzuki-Miyaura reaction, specific literature examples are scarce, and toluene remains a more conventional choice for a high-boiling, non-polar solvent.

General Experimental Protocol for a High-Temperature Reaction in this compound

The following is a general protocol for a reaction where a high-boiling, inert, non-polar solvent is required. This can be adapted for various transformations such as certain types of thermal rearrangements or reactions with high activation energies.

Materials:

  • Reactant A

  • Reactant B

  • Catalyst (if required)

  • This compound (anhydrous)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle and temperature controller

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Charging the Flask: To the flask, add Reactant A, Reactant B, and the catalyst (if applicable).

  • Solvent Addition: Add a sufficient volume of anhydrous this compound to dissolve the reactants and achieve the desired concentration (e.g., 0.1-0.5 M).

  • Heating: Begin stirring and heat the reaction mixture to the desired temperature (e.g., 120-150 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will be dependent on the specific reaction and products. A typical work-up may involve:

    • Quenching the reaction with an appropriate aqueous solution.

    • Separating the organic layer.

    • Extracting the aqueous layer with a suitable solvent (e.g., ethyl acetate).

    • Combining the organic layers, washing with brine, and drying over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filtering and concentrating the solvent under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography, recrystallization, or distillation.

Visualizations

Solvent_Selection_Workflow cluster_0 Reaction Requirements cluster_1 Solvent Property Evaluation cluster_2 Solvent Choice Reqs Define Reaction Needs (Temperature, Reactant Polarity, Reagent Sensitivity) Polarity Polarity Matching Reqs->Polarity Polarity BoilingPoint Boiling Point Reqs->BoilingPoint Temperature Inertness Chemical Inertness Reqs->Inertness Reagent Type SolventA Polar Protic (e.g., Ethanol, Water) Polarity->SolventA Polar Reactants SolventB Polar Aprotic (e.g., THF, DMF) Polarity->SolventB Polar Reactants SolventC Non-Polar (e.g., Toluene, Hexane) Polarity->SolventC Non-Polar Reactants IPCH This compound Polarity->IPCH Non-Polar Reactants BoilingPoint->IPCH High Temp (>120°C) Inertness->IPCH Sensitive Reagents

Caption: A workflow for selecting an appropriate solvent for an organic reaction.

Advantages_of_IPCH center This compound advantage1 High Boiling Point (155°C) center->advantage1 advantage2 Chemical Inertness center->advantage2 advantage3 Non-Polar Nature center->advantage3 advantage4 Low Freezing Point (-92°C) center->advantage4

Caption: Key advantages of using this compound as a solvent.

Application Notes and Protocols for the Dehydrogenation of Isopropylcyclohexane for Hydrogen Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dehydrogenation of liquid organic hydrogen carriers (LOHCs) is a critical technology for the safe and efficient storage and transportation of hydrogen. Isopropylcyclohexane (IPCH) is a promising LOHC due to its high hydrogen storage capacity (6.4 wt%), low toxicity, and favorable physical properties, being liquid at ambient conditions. This document provides detailed application notes and experimental protocols for the catalytic dehydrogenation of this compound to release hydrogen. The primary product of this reaction is cymene. While specific data for this compound is limited in publicly available literature, the protocols and data presented herein are based on extensive research on analogous compounds, primarily methylcyclohexane (MCH) and cyclohexane (CH), and are expected to be highly relevant and adaptable.

Reaction Principle

The dehydrogenation of this compound is an endothermic and reversible reaction that typically requires a catalyst and elevated temperatures to proceed at a reasonable rate. The overall reaction is as follows:

C₉H₁₈ (this compound) ⇌ C₉H₁₂ (Cymene) + 3H₂

Achieving high conversion and selectivity to cymene while minimizing side reactions, such as cracking, is the primary goal of optimizing the dehydrogenation process.

Data Presentation

The following tables summarize typical quantitative data for the dehydrogenation of cycloalkanes, which can be used as a starting point for experiments with this compound. Platinum-based catalysts are highly effective for LOHC dehydrogenation due to their C-H bond activation capabilities.[1] Nickel-based catalysts, while also effective, may require different operating conditions.

Table 1: Performance of Platinum-Based Catalysts in Cycloalkane Dehydrogenation

CatalystSupportTemperature (°C)ReactantConversion (%)H₂ Evolution Rate (mmol g_Pt⁻¹ min⁻¹)Selectivity to Aromatic (%)Reference
0.2 wt% PtGranular Activated Carbon (Sulfuric Acid Functionalized)300Methylcyclohexane63741.1>99[2]
0.3 wt% PtAl₂O₃430Methylcyclohexane97.5Not ReportedHigh[3]
Single-site PtCeO₂350Methylcyclohexane~30~29,300 mol_H₂ mol_Pt⁻¹ h⁻¹>99[4]
5 wt% Ptp-CNFs240Decalin46.3732.4 mol_H₂/mol_metalNot Reported[5]

Table 2: Performance of Nickel-Based Catalysts in Cycloalkane Dehydrogenation

| Catalyst | Support | Temperature (°C) | Reactant | Conversion (%) | Toluene Selectivity (%) | Reference | |---|---|---|---|---|---| | 20 wt% Ni | Activated Carbon Cloth | 300 | Cyclohexane | 21.9 | 98.8 |[6] | | 20 wt% Ni - 0.5 wt% Pt | Activated Carbon Cloth | 300 | Cyclohexane | 31.1 | 99.7 |[6] | | High-Loaded Ni-Cu | Sol-Gel | 325 | Methylcyclohexane | 85 | 70 |[7] |

Experimental Protocols

The following are detailed protocols for catalyst preparation and the dehydrogenation reaction. These are generalized from procedures for cyclohexane and methylcyclohexane and should be adapted and optimized for this compound.

Protocol 1: Catalyst Preparation (Impregnation Method for Pt/Al₂O₃)

This protocol describes the preparation of a platinum catalyst on an alumina support, a common and effective catalyst for cycloalkane dehydrogenation.

Materials:

  • Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

  • γ-Alumina (γ-Al₂O₃) pellets or powder

  • Deionized water

  • Furnace

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (high purity)

Procedure:

  • Support Pre-treatment: Dry the γ-Al₂O₃ support in an oven at 120°C for at least 4 hours to remove adsorbed water.

  • Impregnation:

    • Prepare an aqueous solution of chloroplatinic acid with a concentration calculated to achieve the desired platinum loading (e.g., 0.3-1.0 wt%).

    • Slowly add the H₂PtCl₆ solution to the dried γ-Al₂O₃ support with constant stirring to ensure uniform distribution. The volume of the solution should be equal to the pore volume of the support (incipient wetness impregnation).

  • Drying: Dry the impregnated support in an oven at 120°C for 12 hours.

  • Calcination: Calcine the dried catalyst in a furnace under a flow of dry air. Ramp the temperature to 500°C at a rate of 5°C/min and hold for 4 hours.[3]

  • Reduction:

    • Place the calcined catalyst in a tube furnace.

    • Purge the system with an inert gas (N₂ or Ar) for 30 minutes.

    • Switch to a flow of hydrogen (e.g., 100 mL/min) and heat the catalyst to 450°C at a rate of 5°C/min. Hold at this temperature for 4-16 hours to reduce the platinum species to their metallic state.[3]

    • Cool the catalyst to room temperature under an inert gas flow. The catalyst is now ready for use.

Protocol 2: Catalytic Dehydrogenation of this compound

This protocol outlines the procedure for carrying out the dehydrogenation reaction in a fixed-bed flow reactor.

Materials:

  • Prepared catalyst (e.g., Pt/Al₂O₃)

  • This compound (high purity)

  • High-pressure liquid pump

  • Fixed-bed reactor (e.g., stainless steel tube)

  • Tube furnace with temperature controller

  • Mass flow controllers for gases

  • Back pressure regulator

  • Condenser/cold trap

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Reactor Setup:

    • Load a known amount of the catalyst (e.g., 0.5-2.0 g) into the center of the fixed-bed reactor, secured with quartz wool plugs.

    • Assemble the reactor system as shown in the workflow diagram below.

  • Catalyst Activation (In-situ Reduction): If the catalyst was not pre-reduced, perform the reduction step as described in Protocol 1, step 5, within the reactor.

  • Reaction:

    • Heat the reactor to the desired reaction temperature (e.g., 300-450°C) under a flow of inert gas.

    • Once the temperature is stable, start pumping the this compound into a vaporizer (if the reaction is in the gas phase) or directly into the reactor (for liquid phase) at a controlled flow rate (e.g., defined by the desired Liquid Hourly Space Velocity, LHSV).

    • A co-feed of hydrogen can be introduced to maintain catalyst stability, although this may affect the equilibrium conversion.[3]

    • Maintain the desired system pressure using the back pressure regulator.

  • Product Collection and Analysis:

    • The reactor effluent, a mixture of hydrogen, unreacted this compound, and cymene, is passed through a condenser or cold trap to separate the liquid products from the gaseous hydrogen.

    • The rate of hydrogen production can be measured using a gas flow meter.

    • The collected liquid samples are analyzed by gas chromatography (GC) to determine the conversion of this compound and the selectivity to cymene. A non-polar capillary column (e.g., BP-5) is suitable for separating the components.[3]

Visualizations

Signaling Pathways and Experimental Workflows

Dehydrogenation_Pathway IPCH This compound Ads_IPCH Adsorbed This compound IPCH->Ads_IPCH Adsorption on Catalyst Surface Intermediate1 Partially Dehydrogenated Intermediate Ads_IPCH->Intermediate1 Stepwise H Removal H2 Hydrogen (3H₂) Ads_IPCH->H2 Ads_Cymene Adsorbed Cymene Intermediate1->Ads_Cymene Further H Removal Intermediate1->H2 Cymene Cymene Ads_Cymene->Cymene Desorption Ads_Cymene->H2

Caption: Reaction pathway for the dehydrogenation of this compound.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Dehydrogenation Reaction cluster_analysis Product Analysis Support Support (e.g., Al₂O₃) Impregnation Impregnation Support->Impregnation Precursor Metal Precursor (e.g., H₂PtCl₆) Precursor->Impregnation Drying Drying (120°C) Impregnation->Drying Calcination Calcination (500°C) Drying->Calcination Reduction Reduction (450°C, H₂) Calcination->Reduction Reactor Fixed-Bed Reactor Reduction->Reactor Product_Stream Product Effluent Reactor->Product_Stream IPCH_Feed This compound Feed IPCH_Feed->Reactor Heating Heating to Reaction Temp Heating->Reactor Condenser Condenser Product_Stream->Condenser Gas_Analysis H₂ Flow Measurement Condenser->Gas_Analysis Liquid_Analysis Gas Chromatography (GC) Condenser->Liquid_Analysis Data_Analysis Calculate Conversion & Selectivity Liquid_Analysis->Data_Analysis

Caption: General experimental workflow for catalytic dehydrogenation.

Logical_Relationships Factors Key Factors Catalyst Catalyst (Pt, Ni, etc.) Factors->Catalyst Support Support (Al₂O₃, Carbon, etc.) Factors->Support Temp Temperature Factors->Temp Pressure Pressure Factors->Pressure FlowRate Flow Rate (LHSV) Factors->FlowRate Performance Performance Metrics Conversion Conversion Performance->Conversion Selectivity Selectivity Performance->Selectivity H2_Yield H₂ Yield Performance->H2_Yield Stability Catalyst Stability Performance->Stability Catalyst->Performance Support->Performance Temp->Performance Pressure->Performance FlowRate->Performance

Caption: Factors influencing dehydrogenation performance.

References

Application Notes and Protocols for the Nitration of Isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the nitration of isopropylcyclohexane, a process relevant to the synthesis of various organic intermediates. The protocols are based on established methods for the nitration of cycloalkanes, offering both liquid-phase and vapor-phase approaches.

Introduction

The nitration of alkanes, including substituted cycloalkanes like this compound, is a fundamental reaction in organic synthesis for introducing a nitro group (-NO2) into a molecule. This functional group can be readily converted into other functionalities, such as amines, making nitroalkanes valuable precursors in the pharmaceutical and fine chemical industries. The nitration of this compound is of particular interest due to the presence of a tertiary carbon-hydrogen bond, which is generally more reactive towards nitration than secondary or primary C-H bonds.[1] This document outlines two primary methods for the nitration of this compound: liquid-phase electrophilic nitration and vapor-phase free-radical nitration.

Data Presentation

The following table summarizes various reaction conditions for the nitration of cycloalkanes, which can be adapted for this compound.

MethodNitrating AgentSubstrateSolvent/PhaseTemperatureYieldReference
Electrophilic NitrationNitronium hexafluorophosphate (NO₂+PF₆⁻)CyclohexaneAnhydrous Nitroethane0°C to room temperature30%[2][3]
Vapor-Phase Nitration70% Nitric Acid / Chlorine gasCyclohexaneVapor Phase415-423°C-[2]
Vapor-Phase NitrationNitric AcidCyclohexaneVapor Phase400°C-[4]
Vapor-Phase NitrationNO₂, N₂O₄, or HNO₃CyclohexaneVapor Phase250-375°C66%[5]
UV-Induced NitrationNitrogen(IV) oxide (NO₂)CycloalkanesSupercritical CO₂35-50°C19-25%[6]

Experimental Protocols

Protocol 1: Liquid-Phase Electrophilic Nitration

This protocol is adapted from the nitration of cyclohexane using nitronium hexafluorophosphate and is suitable for standard laboratory settings.[2][3]

Materials:

  • This compound

  • Nitronium hexafluorophosphate (NO₂⁺PF₆⁻)

  • Anhydrous nitroethane

  • Dichloromethane (CH₂Cl₂)

  • 5% aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Flame-dried 50-mL reaction flask with a magnetic stirrer, condenser, and nitrogen inlet.

Procedure:

  • Under a dry nitrogen atmosphere, add nitronium hexafluorophosphate (20 mmol) to the flame-dried 50-mL reaction flask.

  • Add anhydrous nitroethane (10 mL) to the flask and cool the resulting suspension to 0°C in an ice bath with rapid stirring.

  • Slowly add this compound (10 mmol) to the stirred suspension.

  • Maintain the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by taking aliquot samples and analyzing them by GC-MS.[3]

  • Upon completion, pour the reaction mixture into 50 mL of cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash them with a 5% aqueous sodium bicarbonate solution (2 x 20 mL), followed by water (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation under reduced pressure to yield the crude product.

  • Purify the crude product by fractional distillation.

Protocol 2: Vapor-Phase Nitration

This protocol is based on the industrial methods for the nitration of cyclohexane and requires specialized high-temperature equipment.[2][5]

Materials:

  • This compound

  • 70% Nitric acid

  • Vapor-phase reactor capable of reaching and maintaining temperatures up to 450°C.

Procedure:

  • Prepare a mixture of this compound and 70% nitric acid with a molar ratio of approximately 17:1.[2]

  • Vaporize and preheat the mixture before introducing it into the reactor.

  • Pass the gaseous mixture through the reactor maintained at a temperature between 375°C and 425°C.[2][5] The residence time in the reactor should be at least 20 seconds.[5]

  • Cool the product stream to condense the liquid products.

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer with water and a dilute sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer.

  • Isolate the nitro-isopropylcyclohexane product by fractional distillation.

Visualizations

Reaction Pathway and Product Selectivity

The nitration of this compound is expected to favor the substitution at the tertiary carbon due to the higher stability of the resulting tertiary radical or the transition state leading to the tertiary carbocation.

product_selectivity Predicted Major Product of this compound Nitration cluster_reactants Reactants cluster_product Major Product This compound This compound product 1-Isopropyl-1-nitrocyclohexane This compound->product Nitration at tertiary C-H nitrating_agent Nitrating Agent (e.g., NO2+) nitrating_agent->product

Caption: Predicted regioselectivity in the nitration of this compound.

Experimental Workflow for Liquid-Phase Nitration

The following diagram illustrates the key steps in the synthesis and purification of nitro-isopropylcyclohexane via the liquid-phase electrophilic nitration protocol.

experimental_workflow Workflow for Liquid-Phase Nitration of this compound A 1. Reactant Preparation - Add NO₂+PF₆⁻ to flask - Add anhydrous nitroethane - Cool to 0°C B 2. Reaction - Add this compound - Stir at 0°C, then at RT A->B Reaction Initiation C 3. Quenching & Extraction - Pour into water - Extract with diethyl ether B->C Work-up D 4. Washing - Wash with NaHCO₃ solution - Wash with water C->D E 5. Drying & Concentration - Dry over MgSO₄ - Remove solvent via rotary evaporation D->E F 6. Purification - Fractional distillation E->F Purification G Final Product 1-Isopropyl-1-nitrocyclohexane F->G

Caption: General experimental workflow for synthesis and purification.

References

Application of Isopropylcyclohexane in Jet Fuel Formulations: A Detailed Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Notes and Protocols for the Integration of Isopropylcyclohexane as a Sustainable Aviation Fuel Component

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the application of this compound as a potential blendstock in jet fuel formulations. This compound, a cycloalkane, presents several desirable properties for sustainable aviation fuels (SAFs), including high density and a favorable energy-to-volume ratio. These characteristics can contribute to increased aircraft range and payload capacity. This document outlines the key physicochemical properties of this compound, detailed experimental protocols for its evaluation, and a potential bio-based synthesis pathway.

Data Presentation: Physicochemical Properties

The following tables summarize the key physical and chemical properties of neat this compound and compare them with the specifications for conventional Jet A-1 fuel. Due to a lack of publicly available experimental data for specific blends of this compound with jet fuel, the blended properties are presented as expected trends based on the behavior of other cycloalkanes in similar formulations.

Table 1: Physicochemical Properties of Neat this compound Compared to Jet A-1 Specifications

PropertyThis compoundJet A-1 SpecificationTest Method
**Density @ 15°C ( kg/m ³) **~802775 - 840ASTM D4052
Kinematic Viscosity @ -20°C (mm²/s) Not availableMax 8.0ASTM D445
Freezing Point (°C) -89.39Max -47ASTM D2386
Flash Point (°C) ~35.5Min 38-
Net Heat of Combustion (MJ/kg) Not availableMin 42.8ASTM D4809

Note: Some properties for this compound are sourced from chemical databases and may not have been determined under aviation fuel testing standards.

Table 2: Expected Impact of this compound Blending on Jet Fuel Properties

PropertyExpected Trend with this compound BlendingRationale
Density IncreaseCycloalkanes generally have higher densities than the paraffinic components of conventional jet fuel.
Kinematic Viscosity Likely to increaseThe addition of cyclic compounds can increase the viscosity of the fuel blend.
Freezing Point Likely to decreaseThe low freezing point of this compound is expected to improve the cold-weather performance of the blend.
Net Heat of Combustion (Volumetric) IncreaseThe higher density of this compound would lead to a higher energy content per unit volume.
Seal Swell Potential to improveCycloalkanes can exhibit some of the desirable seal-swelling properties of aromatic compounds, which are being reduced in SAFs.

Experimental Protocols

Detailed methodologies for the key experiments required to evaluate the performance of this compound as a jet fuel blendstock are provided below. These protocols are based on established ASTM standards.

Protocol 1: Determination of Density

Based on ASTM D4052: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.

1. Objective: To accurately measure the density of neat this compound and its blends with jet fuel.

2. Apparatus:

  • Digital Density Meter, capable of meeting the precision requirements of the standard.
  • Thermostatic bath to maintain the sample at the specified test temperature (15°C).
  • Syringes or an autosampler for sample introduction.
  • Calibrating fluids with certified densities.

3. Procedure:

  • Calibrate the digital density meter according to the manufacturer's instructions using at least two certified reference materials.
  • Equilibrate the sample to the test temperature of 15°C.
  • Introduce a representative aliquot of the sample into the oscillating sample tube of the density meter.
  • Ensure the sample in the tube is free of air bubbles.
  • The instrument will measure the oscillation period of the tube and calculate the density.
  • Record the density reading to four decimal places.
  • Clean and dry the sample tube thoroughly between measurements.
  • Perform measurements in duplicate to ensure repeatability.

Protocol 2: Determination of Kinematic Viscosity

Based on ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.

1. Objective: To determine the kinematic viscosity of neat this compound and its blends with jet fuel at -20°C.

2. Apparatus:

  • Calibrated glass capillary viscometer of a suitable type for the expected viscosity range.
  • Constant temperature bath capable of maintaining the temperature at -20°C ± 0.02°C.
  • Timing device accurate to 0.1 seconds.
  • Viscometer holder.

3. Procedure:

  • Select a clean, dry, calibrated viscometer of a size that will result in a flow time of not less than 200 seconds.
  • Filter the sample through a 75-µm screen to remove any particulate matter.
  • Charge the viscometer with the sample in the manner dictated by the design of the instrument.
  • Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.
  • Using suction or pressure, adjust the head level of the test sample to a position about 5 mm ahead of the first timing mark.
  • Allow the sample to flow freely, measuring the time required for the meniscus to pass from the first to the second timing mark.
  • Repeat the measurement. If the two timings agree within the specified repeatability, average the values.
  • Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.

Protocol 3: Determination of Freezing Point

Based on ASTM D2386: Standard Test Method for Freezing Point of Aviation Fuels.

1. Objective: To determine the temperature at which solid hydrocarbon crystals formed on cooling disappear when the temperature of the fuel is allowed to rise.

2. Apparatus:

  • Jacketed sample tube.
  • Stirrer.
  • Cooling bath (e.g., dry ice and acetone).
  • Calibrated thermometer.

3. Procedure:

  • Transfer 25 mL of the fuel sample to the clean, dry sample tube.
  • Insert the stirrer and the thermometer.
  • Place the sample tube in the cooling bath.
  • Stir the sample continuously while it is cooling.
  • Observe the sample for the appearance of the first solid hydrocarbon crystals.
  • Once crystals are observed, remove the sample tube from the cooling bath.
  • Allow the sample to warm up slowly while continuing to stir.
  • Record the temperature at which the last crystal disappears. This temperature is the freezing point.

Protocol 4: Determination of Net Heat of Combustion

Based on ASTM D4809: Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter.

1. Objective: To determine the energy content of the fuel.

2. Apparatus:

  • Bomb calorimeter.
  • Oxygen bomb.
  • Sample crucible.
  • Calibrated thermometer or temperature sensor.
  • Balance with a precision of 0.1 mg.

3. Procedure:

  • Weigh a representative sample of the fuel into the crucible.
  • Place the crucible in the bomb.
  • Add a measured amount of water to the bomb to saturate the internal atmosphere.
  • Seal the bomb and charge it with oxygen to a pressure of 25 to 30 atm.
  • Place the bomb in the calorimeter bucket containing a known mass of water.
  • Allow the system to come to thermal equilibrium.
  • Ignite the sample and record the temperature rise of the water in the calorimeter.
  • Correct the temperature rise for heat losses and the heat of formation of nitric and sulfuric acids.
  • Calculate the heat of combustion from the corrected temperature rise and the known heat capacity of the calorimeter.

Visualizations

The following diagrams illustrate a potential synthesis pathway for bio-based this compound and a general workflow for evaluating its suitability as a jet fuel blendstock.

Synthesis_Pathway cluster_feedstock Bio-based Feedstock cluster_process Catalytic Conversion cluster_product Jet Fuel Blendstock Limonene Limonene (from citrus peels) Hydrogenation Selective Hydrogenation (e.g., over Pd/C catalyst) Limonene->Hydrogenation H₂ IPCH This compound Hydrogenation->IPCH High Yield

Caption: Bio-based synthesis of this compound from limonene.

Experimental_Workflow cluster_synthesis Component Preparation cluster_testing Physicochemical Property Testing cluster_evaluation Performance Evaluation Synthesis Synthesis & Purification of this compound Blending Blending with Jet A-1 Synthesis->Blending Density Density (ASTM D4052) Blending->Density Viscosity Viscosity (ASTM D445) Blending->Viscosity FreezingPoint Freezing Point (ASTM D2386) Blending->FreezingPoint Combustion Heat of Combustion (ASTM D4809) Blending->Combustion Analysis Data Analysis & Comparison to Specs Density->Analysis Viscosity->Analysis FreezingPoint->Analysis Combustion->Analysis Performance Further Performance Testing (e.g., engine tests) Analysis->Performance If properties are promising

Caption: Workflow for evaluating this compound as a jet fuel blendstock.

Isopropylcyclohexane as a Standard in Gas Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of gas chromatography (GC), the precision and accuracy of quantitative analysis are paramount. The use of an internal standard is a widely accepted technique to mitigate variations in sample injection volume, detector response, and other potential sources of error, thereby enhancing the reliability of analytical results. An ideal internal standard should be a compound that is chemically similar to the analytes of interest, well-resolved from other sample components, and not naturally present in the sample matrix.

Isopropylcyclohexane, a saturated cyclic hydrocarbon, presents several advantageous properties that make it a suitable candidate as an internal standard for the GC analysis of various non-polar organic compounds. Its chemical inertness, thermal stability, and defined boiling point contribute to its predictable chromatographic behavior. This document provides detailed application notes and protocols for utilizing this compound as a standard in gas chromatography.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a standard is crucial for its effective application. This compound is a colorless liquid with properties that make it compatible with many GC applications.[1]

PropertyValue
Chemical Formula C₉H₁₈[2]
Molecular Weight 126.24 g/mol [2]
Boiling Point 155 °C[2]
Density 0.802 g/mL at 25°C[2]
Refractive Index n20/D 1.441
Vapor Pressure 9.9 mmHg at 37.7 °C
Solubility Soluble in alcohol; Insoluble in water[3]
Purity (GC) Available at ≥99% purity[2]

Application: Quantification of Medium-Chain Alkanes and Cycloalkanes in a Hydrocarbon Mixture

This application note details the use of this compound as an internal standard for the quantitative analysis of a mixture of C8 to C12 alkanes and cycloalkanes. The chemical similarity of this compound to these analytes ensures a comparable response from a flame ionization detector (FID), a common detector used in hydrocarbon analysis.

Principle of the Internal Standard Method

The internal standard (IS) method involves adding a known concentration of the IS to all calibration standards and unknown samples.[1] The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then plotted against the concentration of the analyte to create a calibration curve. By calculating this ratio for an unknown sample, the concentration of the analyte can be determined from the calibration curve. This approach effectively corrects for variations in injection volume and detector response.

The relationship is expressed as:

(Analyte Peak Area / IS Peak Area) = Response Factor * (Analyte Concentration / IS Concentration)

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard): ≥99% purity (GC grade)

  • Analytes: n-Octane, n-Nonane, n-Decane, n-Dodecane, Cyclooctane, Cyclodecane (all ≥99% purity)

  • Solvent: n-Hexane (HPLC grade or equivalent)

  • Glassware: Class A volumetric flasks, pipettes, and autosampler vials with septa

Preparation of Standard Solutions

a. Internal Standard Stock Solution (IS Stock):

  • Accurately weigh approximately 1.0 g of this compound into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with n-hexane.

  • Calculate the exact concentration in mg/mL.

b. Analyte Stock Solution (Analyte Stock):

  • Accurately weigh approximately 0.5 g of each analyte (n-octane, n-nonane, n-decane, n-dodecane, cyclooctane, cyclodecane) into a single 100 mL volumetric flask.

  • Dissolve and dilute to the mark with n-hexane.

  • Calculate the exact concentration of each analyte in mg/mL.

c. Calibration Standards:

  • Prepare a series of at least five calibration standards by diluting the Analyte Stock solution.

  • To each 10 mL volumetric flask, add a specified volume of the Analyte Stock (e.g., 0.2, 0.5, 1.0, 2.0, 5.0 mL).

  • To each flask, add 1.0 mL of the IS Stock solution.

  • Dilute to the mark with n-hexane.

  • This will result in calibration standards with varying analyte concentrations and a constant internal standard concentration.

Sample Preparation
  • Accurately weigh approximately 1.0 g of the unknown hydrocarbon mixture into a 10 mL volumetric flask.

  • Add 1.0 mL of the IS Stock solution.

  • Dilute to the mark with n-hexane.

Gas Chromatography (GC) Conditions
ParameterSetting
Gas Chromatograph Agilent 6890N or equivalent with FID
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 5 min at 200 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (Helium) 25 mL/min

Data Presentation

Calibration Data (Illustrative)
Standard LevelAnalyte Conc. (mg/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
10.10125001500000.083
20.25315001510000.209
30.50630001495000.421
41.001270001505000.844
52.503180001500002.120

A calibration curve would be generated by plotting the Area Ratio against the Analyte Concentration. A linear regression analysis should yield a correlation coefficient (R²) > 0.995.

Sample Analysis Data (Illustrative)
Sample IDAnalyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Calculated Conc. (mg/mL)
Unknown 1 (n-Decane)850001502000.5660.67

The calculated concentration is determined from the linear regression equation of the calibration curve.

Visualizations

Experimental Workflow for Internal Standard Method

G Workflow for GC Analysis with Internal Standard cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Analyte Stock Solution C Prepare Calibration Standards (Analyte Stock + IS Stock) A->C B Prepare Internal Standard (IS) Stock Solution (this compound) B->C D Prepare Unknown Sample (Sample + IS Stock) B->D E GC-FID Analysis C->E D->E F Integrate Peak Areas (Analyte and IS) E->F G Calculate Area Ratios (Analyte Area / IS Area) F->G H Generate Calibration Curve G->H I Quantify Analytes in Unknown Sample H->I

Caption: Workflow for quantitative GC analysis using the internal standard method.

Logical Relationship for Analyte Quantification

G Quantification Logic Analyte_Conc Analyte Concentration in Unknown Area_Ratio_Unknown Area Ratio in Unknown Area_Ratio_Unknown->Analyte_Conc Cal_Curve Calibration Curve (Area Ratio vs. Concentration) Cal_Curve->Analyte_Conc Determines Area_Ratio_Standards Area Ratios in Standards Area_Ratio_Standards->Cal_Curve Known_Conc_Standards Known Concentrations in Standards Known_Conc_Standards->Cal_Curve Analyte_Area_Unknown Analyte Peak Area (Unknown) Analyte_Area_Unknown->Area_Ratio_Unknown IS_Area_Unknown IS Peak Area (Unknown) IS_Area_Unknown->Area_Ratio_Unknown Analyte_Area_Standards Analyte Peak Areas (Standards) Analyte_Area_Standards->Area_Ratio_Standards IS_Area_Standards IS Peak Areas (Standards) IS_Area_Standards->Area_Ratio_Standards

Caption: Logical flow for analyte quantification using an internal standard.

Conclusion

This compound serves as an effective internal standard for the gas chromatographic analysis of non-polar compounds, particularly in hydrocarbon mixtures. Its properties ensure stable and reproducible chromatographic performance. The detailed protocol provided herein offers a robust framework for achieving accurate and precise quantitative results. As with any analytical method, validation of performance characteristics such as linearity, accuracy, and precision is essential for ensuring data quality in a specific application.

References

Application Notes and Protocols for the Synthesis of Pharmaceuticals Utilizing Isopropylcyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isopropylcyclohexyl moiety, a sterically bulky and lipophilic group, is a valuable substituent in medicinal chemistry. Its incorporation into a drug's structure can significantly influence its pharmacokinetic and pharmacodynamic properties. The steric hindrance provided by the isopropylcyclohexyl group can enhance metabolic stability by shielding susceptible parts of the molecule from enzymatic degradation. Furthermore, its lipophilicity can improve membrane permeability and binding affinity to hydrophobic pockets of target proteins.

These application notes provide a detailed overview of the synthesis of Nateglinide, an antidiabetic agent, which utilizes a key isopropylcyclohexane derivative. The protocols and data presented herein are intended to serve as a practical guide for researchers in the field of pharmaceutical synthesis and drug development.

Featured Pharmaceutical: Nateglinide

Nateglinide is an oral antidiabetic agent used for the treatment of type 2 diabetes mellitus. It belongs to the meglitinide class of drugs and works by stimulating the release of insulin from the pancreas. The chemical structure of Nateglinide features a trans-4-isopropylcyclohexylcarbonyl group attached to the amino acid D-phenylalanine.

Table 1: Key Reagents and Intermediates in Nateglinide Synthesis
Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
D-PhenylalanineC₉H₁₁NO₂165.19Starting material
trans-4-Isopropylcyclohexane carboxylic acidC₁₀H₁₈O₂170.25Precursor to acylating agent
Thionyl chlorideSOCl₂118.97Chlorinating agent
trans-4-Isopropylcyclohexane carboxylic acid chlorideC₁₀H₁₇ClO188.70Acylating agent
NateglinideC₁₉H₂₇NO₃317.42Final Active Pharmaceutical Ingredient

Experimental Protocols

Protocol 1: Synthesis of trans-4-Isopropylcyclohexane Carboxylic Acid Chloride

This protocol describes the conversion of trans-4-isopropylcyclohexane carboxylic acid to its corresponding acid chloride, a key reagent in the synthesis of Nateglinide.[1]

Materials:

  • trans-4-Isopropylcyclohexane carboxylic acid

  • Thionyl chloride

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene (or other suitable inert solvent)

Procedure:

  • To a solution of trans-4-isopropylcyclohexane carboxylic acid in an anhydrous inert solvent, add a catalytic amount of DMF.

  • Slowly add thionyl chloride to the mixture at room temperature.

  • Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • The resulting crude trans-4-isopropylcyclohexane carboxylic acid chloride can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Synthesis of Nateglinide via Acylation of D-Phenylalanine

This protocol details the acylation of D-phenylalanine with trans-4-isopropylcyclohexane carboxylic acid chloride to produce Nateglinide.[1]

Materials:

  • D-Phenylalanine

  • Sodium hydroxide (or other suitable base)

  • Water

  • trans-4-Isopropylcyclohexane carboxylic acid chloride

  • Water-immiscible organic solvent (e.g., dichloromethane, toluene)

  • Hydrochloric acid (for acidification)

Procedure:

  • Prepare an aqueous solution of the sodium salt of D-phenylalanine by dissolving D-phenylalanine in an aqueous solution of sodium hydroxide.

  • To this aqueous solution, add a water-immiscible organic solvent.

  • Cool the biphasic mixture to 0-5 °C.

  • Slowly add a solution of trans-4-isopropylcyclohexane carboxylic acid chloride in the same organic solvent to the cooled mixture with vigorous stirring.

  • Maintain the pH of the aqueous phase between 9 and 11 during the addition by the concurrent addition of an aqueous base solution.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Separate the organic layer.

  • Wash the organic layer with water.

  • Acidify the aqueous phase with hydrochloric acid to precipitate the Nateglinide.

  • Filter the precipitate, wash with water, and dry under vacuum to yield Nateglinide.

  • The Nateglinide can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water).

A one-pot variation of this procedure involves the direct addition of neat trans-4-isopropylcyclohexane carboxylic acid chloride to an aqueous solution of the D-phenylalanine salt, with the reaction temperature maintained between -5°C and 60°C.[1]

Table 2: Reported Yields for Nateglinide Synthesis
Synthetic StepProductReported YieldReference
Acylation of D-phenylalanineNateglinide65%[1]

Visualizations

Diagram 1: Synthetic Workflow for Nateglinide

G cluster_0 Preparation of Acylating Agent cluster_1 Nateglinide Synthesis Start Start Carboxylic_Acid trans-4-Isopropylcyclohexane Carboxylic Acid Start->Carboxylic_Acid Reaction1 Chlorination Carboxylic_Acid->Reaction1 Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction1 Acid_Chloride trans-4-Isopropylcyclohexane Carboxylic Acid Chloride Reaction1->Acid_Chloride Reaction2 Acylation Acid_Chloride->Reaction2 D_Phenylalanine D-Phenylalanine D_Phenylalanine->Reaction2 Base Aqueous Base Base->Reaction2 Nateglinide_Crude Crude Nateglinide Reaction2->Nateglinide_Crude Purification Purification Nateglinide_Crude->Purification Nateglinide_Final Nateglinide API Purification->Nateglinide_Final

Caption: Synthetic workflow for Nateglinide.

Diagram 2: Mechanism of Action of Nateglinide

G Nateglinide Nateglinide SUR1 SUR1 Subunit of ATP-sensitive K+ Channel Nateglinide->SUR1 Binds to K_Channel ATP-sensitive K+ Channel SUR1->K_Channel Closes Membrane_Depolarization Membrane Depolarization K_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin-containing Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in

References

Application Notes and Protocols for the Catalytic Cracking of Isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic cracking is a fundamental process in petroleum refining and organic synthesis, employed to break down large hydrocarbon molecules into smaller, more valuable ones. This process is pivotal in the production of high-octane gasoline and various chemical feedstocks. For professionals in drug development and specialty chemical synthesis, understanding the principles and methodologies of catalytic cracking can be instrumental in the structural modification of complex organic molecules. Isopropylcyclohexane, a naphthenic hydrocarbon, serves as an excellent model compound for studying the catalytic cracking of cycloalkanes.

This document provides detailed application notes and protocols for the laboratory-scale catalytic cracking of this compound. It covers the experimental setup, reaction conditions, and product analysis, and presents expected data in a structured format.

Principle and Mechanism

The catalytic cracking of this compound over a solid acid catalyst, such as a zeolite, proceeds via a carbenium ion mechanism. The reaction is initiated by the formation of a carbocation on the catalyst's acidic sites. This highly reactive intermediate then undergoes a series of transformations including isomerization, ring-opening, and β-scission, leading to a complex mixture of smaller alkanes, alkenes, and some aromatic compounds. The product distribution is highly dependent on the catalyst properties and reaction conditions.

Experimental Protocols

Catalyst Preparation and Activation

A commonly used catalyst for hydrocarbon cracking is the ZSM-5 zeolite due to its strong acidity and shape-selective properties.

  • Materials:

    • ZSM-5 Zeolite powder (Si/Al ratio of 30-80)

    • Deionized water

    • Binder (e.g., alumina or silica sol)

    • Ammonium nitrate solution (1M)

  • Protocol for Catalyst Pelletization and Activation:

    • Prepare a paste by mixing ZSM-5 powder with the binder and a small amount of deionized water.

    • Extrude the paste and cut into pellets of desired size (e.g., 1-2 mm diameter).

    • Dry the pellets at 120°C for 12 hours.

    • Perform an ion exchange with the ammonium nitrate solution to replace sodium ions with ammonium ions. This is typically done by stirring the pellets in the solution at 80°C for 6 hours. Repeat this step three times.

    • Wash the pellets with deionized water until the washings are free of nitrate ions.

    • Dry the pellets again at 120°C for 12 hours.

    • Activate the catalyst by calcining in a muffle furnace. Ramp the temperature to 550°C at a rate of 5°C/min and hold for 5 hours in a stream of dry air. This step converts the ammonium form of the zeolite to the active protonated form (H-ZSM-5).

Catalytic Cracking Reaction

The cracking reaction is typically carried out in a fixed-bed continuous flow reactor.

  • Materials and Equipment:

    • This compound (98%+ purity)

    • Activated H-ZSM-5 catalyst

    • Quartz or stainless steel fixed-bed reactor

    • Tube furnace with a programmable temperature controller

    • Mass flow controllers for carrier gas

    • High-pressure liquid pump (e.g., HPLC pump) for feeding the reactant

    • Inert carrier gas (e.g., Nitrogen or Argon)

    • Condenser and cold trap (e.g., using an ice-salt bath or a cryocooler)

    • Gas-liquid separator

    • Gas chromatograph equipped with a Flame Ionization Detector (GC-FID) for product analysis.

  • Experimental Procedure:

    • Load a known amount of the activated H-ZSM-5 catalyst (e.g., 2.0 g) into the reactor, securing it with quartz wool plugs.

    • Assemble the reactor within the tube furnace.

    • Purge the system with the inert carrier gas (e.g., N₂) at a flow rate of 30 mL/min for at least 1 hour to remove any air and moisture.

    • Heat the reactor to the desired reaction temperature (e.g., 450°C) under the inert gas flow.

    • Once the temperature is stable, start feeding the this compound into the reactor using the HPLC pump at a specific weight hourly space velocity (WHSV), for instance, 2 h⁻¹. The liquid feed is vaporized upon contact with the hot catalyst bed.

    • The reactor effluent, a mixture of gases and liquids, is passed through a condenser and a cold trap to separate the liquid products from the gaseous products.

    • Collect the liquid products over a specific time interval.

    • The gaseous products are collected in a gas bag or analyzed online using a gas chromatograph.

    • After the experiment, stop the liquid feed and cool down the reactor under the inert gas flow.

Product Analysis
  • Protocol for Gas Chromatography (GC) Analysis:

    • Gaseous Products: Inject a sample from the gas bag into the GC-FID. Use a suitable column for separating light hydrocarbons (e.g., a PLOT column).

    • Liquid Products: Dilute a sample of the collected liquid product in a suitable solvent (e.g., dichloromethane). Inject a small volume (e.g., 1 µL) into the GC-FID. A capillary column (e.g., DB-5 or similar) is appropriate for separating the liquid hydrocarbon mixture.

    • Identify the products by comparing their retention times with those of known standards.

    • Quantify the products using calibration curves or by assuming a response factor of unity for all hydrocarbons.

Data Presentation

The following table summarizes representative quantitative data for the catalytic cracking of this compound over an H-ZSM-5 catalyst at different temperatures. The data is illustrative and based on typical product distributions for cycloalkane cracking.

Product Molecular Formula Yield (wt%) at 400°C Yield (wt%) at 450°C Yield (wt%) at 500°C
Gaseous Products
MethaneCH₄1.22.54.8
EthyleneC₂H₄3.56.810.2
EthaneC₂H₆1.82.94.1
PropyleneC₃H₆8.915.220.5
PropaneC₃H₈4.26.58.9
ButenesC₄H₈10.518.122.3
ButanesC₄H₁₀5.18.310.7
Liquid Products
C5-C8 Aliphatics-15.312.78.5
BenzeneC₆H₆2.13.95.6
TolueneC₇H₈3.75.16.2
XylenesC₈H₁₀4.56.37.1
Unconverted FeedC₉H₁₈39.211.71.1
Total Conversion (%) 60.8 88.3 98.9

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the catalytic cracking of this compound.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_analysis Product Collection & Analysis Pelletization Pelletize ZSM-5 IonExchange Ion Exchange (NH4NO3) Pelletization->IonExchange Calcination Calcination (550°C) IonExchange->Calcination ReactorLoading Load Catalyst into Reactor Calcination->ReactorLoading Activated Catalyst SystemPurge Purge with N2 ReactorLoading->SystemPurge Heating Heat to Reaction Temp. SystemPurge->Heating ReactantFeed Feed this compound Heating->ReactantFeed Separation Gas-Liquid Separation ReactantFeed->Separation Reactor Effluent GasAnalysis GC-FID Analysis (Gas) Separation->GasAnalysis LiquidAnalysis GC-FID Analysis (Liquid) Separation->LiquidAnalysis ReactionPathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination IPCH This compound Carbocation Carbocation Formation IPCH->Carbocation Protonation on Zeolite Acid Site Isomerization Isomerization Carbocation->Isomerization RingOpening Ring Opening Isomerization->RingOpening BetaScission β-Scission RingOpening->BetaScission Aromatization Dehydrogenation/ Aromatization RingOpening->Aromatization HydrogenTransfer Hydrogen Transfer BetaScission->HydrogenTransfer Products Cracked Products (Alkanes, Alkenes, Aromatics) BetaScission->Products HydrogenTransfer->Products Aromatization->Products

Application Notes and Protocols for the Use of Isopropylcyclohexane in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylcyclohexane (IPCH) is a non-polar cycloaliphatic hydrocarbon solvent. Its physical properties, such as a higher boiling point and lower freezing point compared to cyclohexane, make it a potentially advantageous solvent for a variety of polymerization reactions. These application notes provide an overview of the potential uses of this compound in polymer synthesis, particularly in anionic, cationic, and Ziegler-Natta polymerization. Detailed protocols, derived from analogous systems using similar cycloalkane solvents, are provided to guide researchers in utilizing IPCH.

Physical Properties of this compound vs. Cyclohexane

A comparison of the physical properties of this compound and cyclohexane is crucial for understanding its potential benefits in controlling polymerization reaction conditions.

PropertyThis compound (IPCH)Cyclohexane (CH)Reference
Molecular Formula C₉H₁₈C₆H₁₂[1]
Molecular Weight ( g/mol ) 126.2484.16[1]
Boiling Point (°C) 154.580.74[1]
Melting Point (°C) -89.46.55[1]
Density (g/mL at 20°C) 0.80230.779[1]
Flash Point (°C) 35.6-20[1]

The higher boiling point of IPCH allows for polymerization reactions to be conducted at higher temperatures, potentially increasing reaction rates and influencing polymer properties. Its lower freezing point offers a wider operational temperature range, which can be beneficial for low-temperature polymerizations.

Application in Anionic Polymerization

Non-polar solvents like cyclohexane are commonly used in the anionic polymerization of monomers such as styrene and dienes to produce polymers with low 1,2-microstructure content. Given its similar non-polar nature, this compound is expected to be a suitable solvent for these types of polymerizations, offering the advantage of a higher boiling point for reactions requiring elevated temperatures.

Experimental Protocol: Anionic Polymerization of 4-Isopropyl Styrene in a Cycloalkane Solvent

This protocol is adapted from established procedures for the anionic polymerization of styrene derivatives in cyclohexane and can be applied when using this compound.[2][3]

1. Reagent Purification:

  • Monomer (4-isopropyl styrene): Stir over calcium hydride (CaH₂) for 24 hours, then distill under reduced pressure.

  • Solvent (this compound or Cyclohexane): Reflux over a sodium-potassium alloy and distill under a dry, inert atmosphere.

  • Initiator (sec-Butyllithium): Typically used as a solution in a hydrocarbon solvent and should be titrated prior to use to determine the exact concentration.

2. Polymerization Procedure:

  • Assemble a glass reactor equipped with a magnetic stirrer and flame-dry it under vacuum.

  • Cool the reactor under a positive pressure of dry argon or nitrogen.

  • Introduce the purified solvent (this compound or cyclohexane) via cannula.

  • Add the purified 4-isopropyl styrene monomer to the reactor.

  • Initiate the polymerization by adding a calculated amount of sec-butyllithium solution via syringe. The solution should turn a characteristic orange-red color, indicating the formation of the polystyryl anion.[2]

  • Allow the reaction to proceed at the desired temperature (e.g., 40-50°C) for several hours.

  • Terminate the polymerization by adding a small amount of degassed methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

  • Filter the polymer and dry it under vacuum to a constant weight.

Expected Outcome: This living anionic polymerization is expected to yield poly(4-isopropyl styrene) with a predictable molecular weight, controlled by the monomer-to-initiator ratio, and a narrow molecular weight distribution (low polydispersity index, PDI).[3][4]

Application in Cationic Polymerization

Cationic polymerization of monomers like isobutylene is often carried out in non-polar or low-polarity solvents to minimize side reactions.[5] Cycloalkanes are suitable for this purpose. This compound, with its inert nature, can serve as a solvent in such systems.

Experimental Workflow: Cationic Polymerization of Isobutylene

This workflow outlines the general steps for the cationic polymerization of isobutylene in a cycloalkane solvent like this compound.

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer Isobutylene Purification Purification of Reagents Monomer->Purification Solvent This compound Solvent->Purification Initiator Initiator System (e.g., Lewis Acid) Initiator->Purification Reactor Inert Atmosphere Reactor Purification->Reactor Cooling Cooling to Desired Temperature Reactor->Cooling Addition Sequential Addition: Solvent, Monomer, Initiator Cooling->Addition Polymerization Polymerization (Propagation) Addition->Polymerization Termination Termination Polymerization->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Polyisobutylene Polyisobutylene Drying->Polyisobutylene

Caption: General workflow for the cationic polymerization of isobutylene in a cycloalkane solvent.

Application in Ziegler-Natta Polymerization

Ziegler-Natta catalysts are widely used for the stereospecific polymerization of olefins like ethylene and propylene. The polymerization is typically carried out in a hydrocarbon diluent. While aliphatic hydrocarbons like hexane and heptane are common, cycloalkanes can also be employed. This compound can serve as an inert diluent in these systems, helping to control the reaction temperature and viscosity.

Logical Relationship: Key Components in Ziegler-Natta Polymerization

G Catalyst Ziegler-Natta Catalyst (e.g., TiCl4/MgCl2) Polymerization Polymerization Reactor Catalyst->Polymerization Cocatalyst Cocatalyst (e.g., Trialkylaluminum) Cocatalyst->Polymerization Monomer Olefin Monomer (e.g., Ethylene, Propylene) Monomer->Polymerization Solvent Inert Diluent (e.g., this compound) Solvent->Polymerization Polyolefin Polyolefin Product Polymerization->Polyolefin

Caption: Relationship of components in a Ziegler-Natta polymerization system.

Data Presentation: Hypothetical Comparison of Solvents in Anionic Polymerization of Styrene

While direct comparative data for this compound is scarce in the literature, the following table presents a hypothetical comparison based on the expected effects of using IPCH versus cyclohexane in the anionic polymerization of styrene. This is based on the known properties of the solvents and general principles of polymerization kinetics.

ParameterCyclohexane (CH)This compound (IPCH) - ExpectedRationale for Expected Outcome
Polymerization Temperature (°C) 40 - 6040 - 120Higher boiling point of IPCH allows for a wider and higher temperature range.
Molecular Weight (Mn, g/mol ) 50,00045,000 - 55,000Minimal expected difference as both are non-polar and non-coordinating solvents.
Polydispersity Index (PDI) < 1.1< 1.1Both solvents should support a "living" polymerization with minimal chain termination or transfer, leading to low PDI.[6]
Polymerization Rate ModeratePotentially higher at elevated temperaturesHigher reaction temperatures possible with IPCH can lead to increased propagation rates.
Polymer Solubility GoodGoodPolystyrene is soluble in both cyclohexane and is expected to be soluble in the structurally similar this compound.[7]

Conclusion

This compound presents itself as a viable and potentially advantageous alternative to more conventional cycloalkane solvents in various polymerization reactions. Its higher boiling point and lower freezing point offer a broader operational temperature range, which can be leveraged to control reaction kinetics and potentially influence polymer properties. The provided protocols, adapted from well-established procedures in similar solvents, offer a starting point for researchers to explore the use of this compound in their polymer synthesis endeavors. Further experimental work is necessary to fully elucidate the specific effects of this compound on polymer molecular weight, polydispersity, and microstructure in direct comparison to other solvents.

References

Application Note: Measurement of Isopropylcyclohexane Viscosity

Author: BenchChem Technical Support Team. Date: December 2025

AN-VISC-003

Introduction

Isopropylcyclohexane is a cycloalkane that finds application as a solvent and in the synthesis of various chemical compounds. The viscosity of this compound is a critical physical property that influences its flow behavior, and consequently, its suitability for various applications, including in drug development as a solvent or a component in formulation. Accurate measurement of viscosity is essential for quality control, process design, and formulation development. This application note provides a detailed protocol for the determination of the kinematic viscosity of this compound using a glass capillary viscometer, in accordance with ASTM D445 and ISO 3104 standards.

Principle

The method described is based on measuring the time for a fixed volume of a liquid to flow under gravity through the capillary of a calibrated viscometer at a known and closely controlled temperature.[1][2] The kinematic viscosity is then calculated by multiplying the measured flow time by the calibration constant of the viscometer.[1][3][4]

Materials and Apparatus

  • This compound: 99% purity or higher

  • Calibrated Glass Capillary Viscometer: Ubbelohde type is recommended for transparent liquids.[3] The viscometer size should be chosen such that the flow time is not less than 200 seconds.

  • Constant Temperature Bath: Capable of maintaining the desired temperature within ±0.02°C.[2][4]

  • Digital Stopwatch: Accurate to ±0.1 seconds.

  • Pipettes and Pipette Bulbs

  • Solvent for Cleaning: Acetone or another suitable solvent.

  • Dry, Filtered Air Supply

  • Thermometer: Calibrated and with appropriate resolution.

Experimental Protocol

Viscometer Selection and Preparation

1.1. Select a calibrated glass capillary viscometer of the appropriate size for the expected viscosity of this compound. The selection should aim for a flow time between 200 and 1000 seconds.

1.2. Clean the viscometer thoroughly with a suitable solvent (e.g., acetone) and dry it by passing a stream of clean, dry, filtered air through the instrument to remove any residual solvent.

Sample Preparation

2.1. Ensure the this compound sample is free from any particulate matter. If necessary, filter the sample through a fine-pore filter.

2.2. Allow the sample to reach the ambient temperature of the laboratory.

Temperature Bath Setup

3.1. Set the constant temperature bath to the desired measurement temperature (e.g., 20°C, 25°C, 40°C).

3.2. Allow the bath to stabilize at the set temperature, ensuring the temperature variation is within ±0.02°C.[2][4]

Viscosity Measurement

4.1. Charge the viscometer with the this compound sample by introducing the liquid into the filling tube.

4.2. Suspend the viscometer vertically in the constant temperature bath, ensuring the uppermost timing mark is below the surface of the bath liquid.

4.3. Allow the viscometer to equilibrate in the bath for at least 30 minutes to ensure the sample reaches the test temperature.[4]

4.4. After equilibration, use suction to draw the liquid into the timing bulb, slightly above the upper timing mark.

4.5. Release the suction and allow the liquid to flow freely down the capillary.

4.6. Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark.

4.7. Stop the stopwatch precisely as the meniscus passes the lower timing mark.

4.8. Record the flow time in seconds.

4.9. Repeat the measurement at least two more times. The flow times of consecutive runs should agree within the determinability of the method.

Calculation of Kinematic Viscosity

5.1. Calculate the kinematic viscosity (ν) using the following equation:

ν = C × t

Where:

  • ν = Kinematic viscosity in centistokes (cSt) or mm²/s

  • C = Calibration constant of the viscometer in cSt/s

  • t = Average flow time in seconds

5.2. To obtain the dynamic viscosity (η), multiply the kinematic viscosity by the density (ρ) of this compound at the measurement temperature:

η = ν × ρ

Where:

  • η = Dynamic viscosity in centipoise (cP) or mPa·s

  • ρ = Density of this compound in g/cm³ at the test temperature

Data Presentation

The viscosity of this compound was measured at various temperatures. The results are summarized in the table below.

Temperature (°C)Temperature (K)Kinematic Viscosity (cSt)Dynamic Viscosity (mPa·s)
20.00293.15Data Point 1Data Point A
25.00298.15Data Point 2Data Point B
30.00303.15Data Point 3Data Point C
40.00313.15Data Point 4Data Point D
50.00323.15Data Point 5Data Point E
60.00333.15Data Point 6Data Point F

Note: The data presented in this table are placeholders. For accurate experimental values of the viscosity of this compound over the temperature range of 293.15 to 333.15 K, please refer to the study on the densities and viscosities of binary systems including this compound.[5]

Experimental Workflow

The following diagram illustrates the key steps in the protocol for measuring the viscosity of this compound.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Select & Prepare Viscometer B Prepare this compound Sample A->B C Set & Stabilize Temperature Bath B->C D Charge Viscometer & Equilibrate in Bath C->D E Draw Sample Above Upper Mark D->E F Time Flow Between Marks E->F G Repeat for Reproducibility F->G H Calculate Average Flow Time G->H I Calculate Kinematic Viscosity (ν = C * t) H->I J Calculate Dynamic Viscosity (η = ν * ρ) I->J

Caption: Workflow for Viscosity Measurement of this compound.

Conclusion

This application note provides a standardized protocol for the accurate and reproducible measurement of the viscosity of this compound. Adherence to this protocol will ensure high-quality data that is essential for research, development, and quality control activities in the pharmaceutical and chemical industries. The viscosity of liquids is highly dependent on temperature; therefore, precise temperature control is the most critical factor for accurate measurements.[3]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude isopropylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Benzene and propylene (from Friedel-Crafts alkylation) or cyclohexene and isopropanol.

  • Byproducts: Dithis compound, other alkylated benzenes, and isomers of this compound.

  • Solvents and Catalysts: Residual solvents from the reaction or extraction steps, and traces of catalysts (e.g., aluminum chloride, sulfuric acid).

  • Water: Introduced during the workup or from atmospheric moisture.

Q2: Which purification technique is most suitable for my crude this compound?

A2: The choice of purification technique depends on the nature and boiling points of the impurities:

  • Fractional Distillation: Ideal for separating components with different boiling points, such as unreacted benzene or lower-boiling solvents.[1][2][3][4][5][6][7]

  • Extractive Distillation: Useful when simple distillation is ineffective due to close-boiling impurities or the formation of azeotropes. A solvent is added to alter the relative volatility of the components.[8][9][10]

  • Azeotropic Distillation: Employed to break azeotropes that may form between this compound and certain impurities like isopropanol. An entrainer is added to form a new, lower-boiling azeotrope with one of the components.[11][12]

  • Preparative Chromatography (GC or HPLC): A high-resolution technique suitable for removing impurities with very similar properties to this compound, such as isomers.[13][14][15][16][17][18][19][20][21]

Q3: How can I determine the purity of my this compound sample?

A3: Gas Chromatography (GC) is the most common and effective method for determining the purity of this compound.[12] By comparing the peak area of this compound to the total peak area of all components, a quantitative purity assessment can be made. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the impurities present.[22]

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause Solution
Poor Separation Insufficient column efficiency (too few theoretical plates).[4]Use a longer fractionating column or one with a more efficient packing material.
Distillation rate is too fast.[3]Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.
Fluctuating temperature at the distillation head.Ensure the heating mantle is providing consistent heat and that the apparatus is well-insulated.
Bumping or Uneven Boiling Lack of boiling chips or inadequate stirring.Add fresh boiling chips or use a magnetic stirrer.
Heating rate is too high.Reduce the power to the heating mantle.
Flooding of the Column Excessive boiling rate.Decrease the heating rate.
Column packing is too dense.Repack the column with less dense material.
No Distillate Collection Thermometer bulb is positioned incorrectly.Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.
Condenser is not cold enough.Ensure a steady flow of cold water through the condenser.
System has a leak.Check all joints and connections for a proper seal.
Preparative Chromatography (GC/HPLC)
Issue Possible Cause Solution
Poor Peak Resolution Inappropriate stationary phase.Select a column with a stationary phase that has a different selectivity for the impurities.
Mobile phase/carrier gas flow rate is not optimal.Optimize the flow rate to achieve the best separation.
Column is overloaded with the sample.[23]Reduce the injection volume or the concentration of the sample.
Peak Tailing or Fronting Active sites on the column packing.[23]Use a column with end-capping or add a competing agent to the mobile phase.
Sample solvent is too strong.Dissolve the sample in a weaker solvent or in the mobile phase itself.
Ghost Peaks Contamination in the syringe, injection port, or carrier gas/mobile phase.[23][24]Clean the syringe and injection port. Use high-purity carrier gas or HPLC-grade solvents.
Carryover from a previous injection.Run a blank gradient to wash the column.
Low Recovery of Purified Product Adsorption of the compound onto the column.Modify the mobile phase (e.g., change pH or add a modifier) to reduce adsorption.
Decomposition of the compound on the column.Use a less active stationary phase or perform the purification at a lower temperature.

Quantitative Data on Purification Techniques

The following table summarizes typical purity levels and recovery yields for various purification techniques applicable to hydrocarbon separations. Note that actual results will vary depending on the specific impurities and experimental conditions.

Purification Technique Typical Purity Achieved Typical Recovery Yield Primary Application for this compound
Fractional Distillation >99%80-95%Removal of impurities with significantly different boiling points.[1]
Extractive Distillation >99.5%85-95%Separation of close-boiling isomers or azeotropes.[10]
Azeotropic Distillation >99%80-90%Removal of water or alcohol impurities that form azeotropes.[11]
Preparative GC >99.9%50-80%High-purity isolation of isomers or trace impurities.[15][17]
Preparative HPLC >99.9%60-90%Purification of less volatile or thermally sensitive impurities.

Experimental Protocols

Fractional Distillation of Crude this compound

Objective: To remove lower-boiling impurities (e.g., unreacted benzene) and higher-boiling impurities (e.g., dithis compound) from crude this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Clamps and stands

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Place the crude this compound and a few boiling chips into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Begin heating the flask gently with the heating mantle.

  • Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).[3]

  • Monitor the temperature at the distillation head. Collect the first fraction, which will contain the lower-boiling impurities, until the temperature begins to rise sharply.

  • Change the receiving flask and collect the main fraction of this compound at its boiling point (approximately 154-156 °C).

  • Once the temperature starts to rise again or drop, stop the distillation. The residue in the flask will contain the higher-boiling impurities.

  • Analyze the purity of the collected this compound fraction using Gas Chromatography (GC).

Preparative Gas Chromatography (GC) for Isomer Separation

Objective: To isolate pure this compound from its isomers.

Materials:

  • Partially purified this compound (e.g., from fractional distillation)

  • Preparative Gas Chromatograph with a suitable column (e.g., a non-polar or medium-polarity column)

  • Fraction collection system

  • High-purity carrier gas (e.g., Helium or Nitrogen)

  • Syringe for injection

Procedure:

  • Optimize the analytical GC method to achieve baseline separation of this compound from its isomers.

  • Scale up the method to the preparative GC system. This may involve using a larger diameter column and adjusting flow rates.

  • Set the injector, oven, and detector temperatures. The oven temperature program should be optimized for the best separation.

  • Inject a small amount of the sample to confirm the retention times of the target compound and impurities.

  • Set up the fraction collection system to collect the peak corresponding to this compound.

  • Perform multiple injections to collect a sufficient amount of the purified product.[19]

  • Combine the collected fractions.

  • Confirm the purity of the final product using analytical GC.

Experimental Workflow

PurificationWorkflow cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Secondary Purification (if needed) cluster_3 Final Product Crude_IPCH Crude this compound Analysis GC/MS Analysis to Identify Impurities Crude_IPCH->Analysis Distillation Fractional Distillation Analysis->Distillation Boiling point differences > 20°C Prep_Chrom Preparative Chromatography (GC or HPLC) Distillation->Prep_Chrom Close-boiling impurities or isomers remain Final_Analysis Final Purity Check (GC) Distillation->Final_Analysis Sufficiently pure Prep_Chrom->Final_Analysis Pure_IPCH Pure this compound Final_Analysis->Pure_IPCH

References

Technical Support Center: Optimizing Isopropylcyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of isopropylcyclohexane.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Synthesis Method 1: Friedel-Crafts Alkylation of Benzene

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃). Moisture can deactivate the catalyst.[1]
Deactivated Aromatic Substrate Ensure the benzene ring is not substituted with strongly deactivating groups (e.g., -NO₂, -NR₃⁺).[1][2]
Insufficiently Reactive Alkylating Agent Use a more reactive alkylating agent, such as isopropyl chloride or isopropanol with a strong acid.
Low Reaction Temperature Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.[1]

Issue 2: Formation of Multiple Products (Isomers and Polyalkylation)

Potential Cause Troubleshooting Steps
Carbocation Rearrangement This is less of an issue with isopropyl groups but can occur with other alkylating agents. Using Friedel-Crafts acylation followed by reduction can prevent this.[1][2]
Polyalkylation The initial product, this compound, is more reactive than benzene, leading to the formation of di- and tri-isopropylbenzene.[2] To minimize this, use a large excess of benzene.[1]

Issue 3: Charring or Darkening of Reaction Mixture

Potential Cause Troubleshooting Steps
Reaction Too Vigorous Control the rate of addition of the alkylating agent or catalyst.[1] Perform the reaction at a lower temperature, using an ice bath if necessary.[1]
Synthesis Method 2: Hydrogenation of Cumene

Issue 1: Low Conversion of Cumene

Potential Cause Troubleshooting Steps
Catalyst Deactivation Catalyst poisoning by impurities (e.g., sulfur compounds) can reduce activity.[3] Ensure high purity of cumene and hydrogen gas. Consider catalyst regeneration or using a fresh batch.
Insufficient Hydrogen Pressure Increase the hydrogen pressure within the safe limits of the reactor. Higher pressure generally favors hydrogenation.
Low Reaction Temperature Increase the reaction temperature. Hydrogenation of the aromatic ring is often slow at lower temperatures.[4]
Improper Catalyst Activation Ensure the catalyst (e.g., Ru/C, Pt/C) is properly activated according to the manufacturer's protocol.[3]

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Steps
Hydrodeoxygenation If the starting material contains oxygenated impurities, side products can form.[4] Ensure the purity of the starting cumene.
Incomplete Hydrogenation The presence of partially hydrogenated intermediates can occur. Increase reaction time or catalyst loading to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: Which synthesis method for this compound is generally preferred?

A1: The choice of method depends on the available starting materials and equipment.

  • Friedel-Crafts alkylation is a classic method but can be prone to polyalkylation and requires careful handling of Lewis acid catalysts.[2]

  • Hydrogenation of cumene is often cleaner and can provide high yields if a suitable catalyst and high-pressure reactor are available.

Q2: What are the typical catalysts used for the hydrogenation of cumene?

A2: Ruthenium on carbon (Ru/C) and Platinum on carbon (Pt/C) are common catalysts for the hydrogenation of aromatic rings.[4][5] The choice of catalyst can influence selectivity and reaction rate.[4]

Q3: How can I purify the final this compound product?

A3: Fractional distillation is the most common method for purifying this compound from unreacted starting materials and side products.[6] The boiling point of this compound is approximately 154-156 °C. For removal of closely boiling isomers like diisopropylbenzene, azeotropic distillation may be necessary.[7][8]

Q4: What analytical techniques are suitable for monitoring the reaction progress and product purity?

A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique to identify and quantify the components in the reaction mixture, including the desired product, unreacted starting materials, and any side products.[9][10]

Data Presentation

Table 1: Illustrative Yields for this compound Synthesis via Friedel-Crafts Alkylation

Alkylating AgentCatalystBenzene to Alkylating Agent RatioTemperature (°C)Reaction Time (h)Illustrative Yield (%)
Isopropyl ChlorideAlCl₃5:125275
IsopropanolH₂SO₄5:160465
Isopropyl ChlorideAlCl₃10:125285

Table 2: Illustrative Yields for this compound Synthesis via Cumene Hydrogenation

CatalystTemperature (°C)Hydrogen Pressure (MPa)Reaction Time (h)Illustrative Yield (%)
5% Ru/C1003695
5% Pt/C1204598
5% Ru/Al₂O₃1305492

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Benzene with Isopropyl Chloride
  • Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube.

  • Reactants: Add 100 mL of anhydrous benzene to the flask. Cool the flask in an ice bath.

  • Catalyst Addition: Slowly and carefully add 5 g of anhydrous aluminum chloride (AlCl₃) to the stirred benzene.

  • Alkylation: Add 10 mL of isopropyl chloride to the dropping funnel and add it dropwise to the benzene-AlCl₃ mixture over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quenching: Slowly pour the reaction mixture over 100 g of crushed ice in a beaker.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with 1 M HCl, then with a saturated sodium bicarbonate solution, and finally with water.[6]

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. Remove the excess benzene by rotary evaporation. Purify the crude product by fractional distillation.[6]

Protocol 2: Hydrogenation of Cumene
  • Catalyst Loading: In a high-pressure autoclave, place 0.5 g of 5% Ru/C catalyst.

  • Reactant Addition: Add 50 mL of cumene to the autoclave.

  • Sealing and Purging: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.[5]

  • Reaction Conditions: Pressurize the reactor with hydrogen to 3 MPa and heat to 100 °C with stirring.[5]

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Cooling and Depressurization: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Product Isolation: Filter the reaction mixture to remove the catalyst. The filtrate is the crude this compound.

  • Purification: Purify the product by fractional distillation if necessary.

Visualizations

Friedel_Crafts_Workflow start Start setup Assemble Dry Glassware (Flask, Stirrer, Funnel, Condenser) start->setup reactants Add Anhydrous Benzene and Cool in Ice Bath setup->reactants catalyst Slowly Add Anhydrous AlCl₃ reactants->catalyst alkylation Dropwise Addition of Isopropyl Chloride catalyst->alkylation reaction Stir at Room Temperature (2h) alkylation->reaction quench Pour onto Crushed Ice reaction->quench workup Separatory Funnel: Wash with HCl, NaHCO₃, H₂O quench->workup purify Dry and Purify by Fractional Distillation workup->purify end This compound purify->end

Caption: Experimental workflow for Friedel-Crafts alkylation.

Troubleshooting_Low_Yield start Low/No Yield Observed check_catalyst Is the Catalyst Anhydrous and Active? start->check_catalyst check_substrate Is the Benzene Ring Deactivated? check_catalyst->check_substrate Yes use_fresh_catalyst Action: Use Fresh, Anhydrous Catalyst check_catalyst->use_fresh_catalyst No check_conditions Are Reaction Conditions (Temp, Time) Optimal? check_substrate->check_conditions No use_activated_substrate Action: Use Benzene or Activated Derivative check_substrate->use_activated_substrate Yes optimize_conditions Action: Increase Temperature or Reaction Time check_conditions->optimize_conditions No re_evaluate Re-run Experiment and Evaluate Yield check_conditions->re_evaluate Yes use_fresh_catalyst->re_evaluate use_activated_substrate->re_evaluate optimize_conditions->re_evaluate

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Industrial Production of Isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial-scale production of isopropylcyclohexane.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Issue 1: Low or No Conversion of Starting Material (e.g., Isopropylbenzene)

Possible Causes and Troubleshooting Steps:

  • Inactive Catalyst: The catalyst may be old, poisoned, or improperly activated.

    • Solution: Always use a fresh batch of catalyst from a reputable supplier. If catalyst poisoning is suspected, refer to the catalyst deactivation section below. Ensure proper catalyst activation procedures are followed as per the manufacturer's guidelines. For hydrogenation reactions, catalysts like Pearlmann's catalyst (Pd(OH)₂ on carbon) can sometimes be more active than standard Pd/C.[1]

  • Insufficient Hydrogen Pressure or Temperature: The hydrogenation of aromatic rings requires overcoming the stability of the aromatic system, which necessitates high pressure and temperature.[2][3]

    • Solution: Gradually increase the hydrogen pressure and reaction temperature. Monitor the reaction progress at each stage to find the optimal conditions. Be aware that excessively high temperatures can promote side reactions and catalyst deactivation.

  • Poor Mass Transfer: Inefficient mixing can lead to poor contact between the reactants, hydrogen, and the catalyst.

    • Solution: Increase the stirring speed to ensure the catalyst is well-suspended and the hydrogen is adequately dispersed in the reaction mixture.

  • Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst.

    • Solution: Analyze the feedstock and hydrogen for common catalyst poisons such as sulfur, nitrogen compounds, and carbon monoxide.[4] If present, purify the starting materials and hydrogen gas before use.

Issue 2: Catalyst Deactivation

Catalyst deactivation is a significant challenge in industrial catalytic processes, leading to a loss of activity and/or selectivity over time.[5]

Common Deactivation Mechanisms and Solutions:

  • Poisoning: Strong chemisorption of impurities on the active sites of the catalyst.

    • Identification: Perform surface analysis of the spent catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) to identify surface poisons.[4]

    • Solution: Removal of the poison from the feed is the most effective solution. In some cases of reversible poisoning, stripping the catalyst with an inert gas at elevated temperatures may regenerate it.[6]

  • Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites and pores.[6]

    • Identification: Thermogravimetric Analysis (TGA) can quantify the amount of coke deposited on the catalyst.[4]

    • Solution: Coked catalysts can often be regenerated by controlled oxidation (calcination) to burn off the carbon deposits.[4] Optimizing reaction conditions, such as lowering the temperature and increasing hydrogen pressure, can minimize coking.[4]

  • Sintering: Agglomeration of metal particles on the catalyst support, leading to a decrease in the active surface area.

    • Identification: Transmission Electron Microscopy (TEM) can be used to visualize changes in metal particle size.[4]

    • Solution: Sintering is generally irreversible. To prevent it, operate at the lowest possible temperature and avoid temperature excursions.

  • Leaching: Dissolution of the active metal into the reaction medium.

    • Identification: Use Inductively Coupled Plasma (ICP-OES/MS) to analyze the metal content of the spent catalyst and the reaction filtrate.[4]

    • Solution: Leaching is often irreversible. The choice of solvent and operating conditions can influence the stability of the catalyst.

Quantitative Data on Catalyst Deactivation (Illustrative)

Catalyst BatchCycle NumberInitial Conversion Rate (%)End-of-Cycle Conversion Rate (%)Primary Deactivation Mechanism (Suspected)
A199.598.0-
A1097.590.2Coking
A20 (Post-Regeneration)96.085.5Sintering/Coking
B199.297.8-
B1085.175.3Poisoning (Sulfur)
Issue 3: Poor Product Selectivity

Possible Causes and Troubleshooting Steps:

  • Sub-optimal Reaction Conditions: Temperature, pressure, and solvent can all influence the reaction pathway.

    • Solution: A thorough optimization of reaction parameters is crucial. For instance, in the hydrogenation of 4-isopropylphenol, the use of supercritical CO₂ as a solvent was found to suppress the formation of the byproduct this compound.

  • Changes in Catalyst Properties: Partial poisoning or changes in the metal particle size can alter the selectivity.[4]

    • Solution: Characterize the catalyst to understand the changes. Temperature Programmed Desorption (TPD) can be used to investigate the nature of active sites.[4]

Issue 4: Challenges in Product Purification

Possible Causes and Troubleshooting Steps:

  • Formation of Close-Boiling Impurities: Byproducts with boiling points close to that of this compound can be difficult to separate by distillation.

    • Solution: Optimize the reaction to minimize the formation of these impurities. Consider alternative purification techniques such as extractive distillation or preparative chromatography, although these may be less economical on an industrial scale.

  • Scaling Up Purification Processes: Laboratory-scale purification methods like column chromatography are often not economically viable for large-scale production.[7]

    • Solution: Focus on scalable purification techniques like distillation and crystallization.[7][8] For challenging separations, continuous chromatography processes may be more cost-effective than batch processes.[9]

Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts used for the hydrogenation of isopropylbenzene to this compound?

A1: The most common catalysts are noble metals such as palladium (Pd), platinum (Pt), and rhodium (Rh) supported on carbon. Nickel (Ni) based catalysts are also used.[10] The choice of catalyst can affect the reaction rate and selectivity.

Q2: What are the key safety precautions to consider during the industrial hydrogenation of isopropylbenzene?

A2: Hydrogenation reactions are typically carried out at high pressures and temperatures and involve flammable hydrogen gas. Key safety measures include:

  • Use of a properly designed and rated high-pressure reactor.

  • Ensuring a leak-proof system.

  • Adequate ventilation to prevent the accumulation of hydrogen.

  • Use of intrinsically safe electrical equipment.

  • Having a pressure relief system in place.

Q3: How can I monitor the progress of the hydrogenation reaction?

A3: The reaction can be monitored by taking samples at regular intervals and analyzing them using Gas Chromatography (GC) to determine the conversion of the starting material and the formation of the product and any byproducts. Hydrogen uptake can also be monitored to gauge the reaction rate.[4]

Q4: Is it possible to regenerate a deactivated hydrogenation catalyst?

A4: The possibility of regeneration depends on the deactivation mechanism. Catalysts deactivated by coking can often be regenerated by a controlled burn-off of the carbon deposits.[4] Deactivation by poisoning may sometimes be reversed by chemical treatment, though this is often difficult.[4] Sintering and leaching generally cause irreversible deactivation.[4]

Q5: What are the most common impurities in the final this compound product?

A5: Common impurities can include unreacted starting material (isopropylbenzene), partially hydrogenated intermediates, and byproducts from side reactions. The specific impurities will depend on the reaction conditions and the purity of the starting materials.

Experimental Protocols

Protocol 1: Catalyst Deactivation Analysis
  • Sample Preparation: Carefully recover the spent catalyst from the reactor. Wash it with a suitable solvent to remove adsorbed reactants and products. Dry the catalyst under vacuum at a low temperature.[4]

  • Characterization Techniques:

    • ICP-OES/MS: Digest a sample of the spent catalyst and analyze it to determine the final metal loading and compare it to the fresh catalyst to quantify leaching. Analyze the reaction filtrate for leached metal as well.[4]

    • TEM: Disperse the catalyst sample on a grid and observe under a transmission electron microscope to determine metal particle size and distribution to check for sintering.[4]

    • XPS: Analyze the surface of the catalyst to determine the oxidation state of the metal and identify any surface poisons.[4]

    • TGA: Heat the catalyst in an inert atmosphere followed by an oxidizing atmosphere to determine the amount of coke deposition.[4]

    • Chemisorption: Use techniques like H₂-TPR to measure the active metal surface area.[4]

Visualizations

Logical Workflow for Troubleshooting Low Conversion

low_conversion_troubleshooting start Low or No Conversion check_catalyst Check Catalyst Activity start->check_catalyst catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_conditions Verify Reaction Conditions (Temp, Pressure) conditions_ok Conditions OK? check_conditions->conditions_ok check_mixing Evaluate Mass Transfer (Stirring) mixing_ok Mixing Adequate? check_mixing->mixing_ok check_purity Analyze Feedstock Purity purity_ok Purity OK? check_purity->purity_ok catalyst_ok->check_conditions Yes replace_catalyst Use Fresh Catalyst catalyst_ok->replace_catalyst No conditions_ok->check_mixing Yes increase_conditions Increase Temp/Pressure conditions_ok->increase_conditions No mixing_ok->check_purity Yes increase_stirring Increase Stirring Rate mixing_ok->increase_stirring No purify_feed Purify Feedstock purity_ok->purify_feed No end Problem Resolved purity_ok->end Yes replace_catalyst->end increase_conditions->end increase_stirring->end purify_feed->end

Caption: Troubleshooting workflow for low reaction conversion.

Catalyst Deactivation Pathways

catalyst_deactivation active_catalyst Active Catalyst poisoning Poisoning (e.g., S, N compounds) active_catalyst->poisoning coking Coking (Carbon Deposition) active_catalyst->coking sintering Sintering (Particle Growth) active_catalyst->sintering leaching Leaching (Metal Dissolution) active_catalyst->leaching deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst coking->deactivated_catalyst sintering->deactivated_catalyst leaching->deactivated_catalyst

Caption: Common pathways for catalyst deactivation.

References

Technical Support Center: Alkylation of Benzene with Isopropanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts alkylation of benzene with isopropanol to synthesize cumene.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products observed in the alkylation of benzene with isopropanol?

A1: The most common side product is diisopropylbenzene (DIPB) isomers (ortho, meta, and para), resulting from polyalkylation.[1] At higher temperatures, isomerization of the product, cumene, to n-propylbenzene can also occur.[1] Additionally, minor impurities such as toluene and other C8 aromatics might be observed depending on the catalyst and reaction conditions.[2]

Q2: Why does polyalkylation occur in this reaction?

A2: Polyalkylation happens because the isopropyl group added to the benzene ring is an activating group. This means the initial product, cumene (isopropylbenzene), is more reactive than the starting benzene. Consequently, it can undergo further alkylation to form diisopropylbenzenes.

Q3: How can I minimize the formation of diisopropylbenzene (DIPB)?

A3: To minimize polyalkylation and favor the formation of the desired monoalkylated product (cumene), a large excess of benzene relative to isopropanol should be used.[1] This increases the statistical probability of the isopropyl carbocation reacting with a benzene molecule rather than an already alkylated cumene molecule. Lower reaction temperatures and shorter reaction times can also help reduce the extent of polyalkylation.

Q4: What is the cause of n-propylbenzene formation and how can it be avoided?

A4: The formation of n-propylbenzene is generally observed at higher reaction temperatures. It is believed to be a result of the isomerization of cumene.[1] To avoid this side product, it is crucial to maintain a lower reaction temperature. Some studies have shown that at lower temperatures, the formation of n-propylbenzene is almost eliminated, especially with selective catalysts like zeolite beta.[1]

Q5: My catalyst seems to be deactivating quickly. What are the possible reasons?

A5: Catalyst deactivation can be caused by several factors. One common reason is "coking," where carbonaceous deposits form on the catalyst surface, blocking active sites. This is more prevalent at higher reaction temperatures. The presence of water in the reaction mixture can also lead to a decrease in catalytic performance, particularly with zeolite catalysts.[3]

Q6: Can I use propylene directly instead of isopropanol?

A6: Yes, the industrial production of cumene primarily uses propylene as the alkylating agent. Both isopropanol and propylene generate the same isopropyl carbocation electrophile. The choice between the two often depends on cost, availability, and the specific catalyst system being used.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High levels of diisopropylbenzene (DIPB) in the product mixture. - Benzene to isopropanol molar ratio is too low.- Reaction temperature is too high.- Reaction time is too long.- Increase the molar ratio of benzene to isopropanol (e.g., 7:1 or higher).[4]- Lower the reaction temperature.- Reduce the reaction time and monitor the progress by GC-MS.
Significant formation of n-propylbenzene. - Reaction temperature is too high, leading to isomerization of cumene.- Decrease the reaction temperature. Studies have shown that at lower temperatures, the formation of n-propylbenzene is minimized.[1]
Low conversion of benzene. - Inactive or deactivated catalyst.- Insufficient reaction temperature or time.- Poor mixing.- Ensure the catalyst is properly activated before use.- If the catalyst is coked, consider regeneration (if applicable) or using a fresh batch.- Optimize the reaction temperature and time.- Ensure efficient stirring of the reaction mixture.
Formation of a dark, tarry substance in the reaction flask. - Polymerization or oligomerization of the alkylating agent, often due to high catalyst activity or high temperature.- Lower the reaction temperature.- Add the isopropanol slowly to control any exotherm.- Consider using a less active catalyst.

Quantitative Data Presentation

Table 1: Effect of Benzene to Propylene Molar Ratio on Cumene Selectivity

Benzene:Propylene Molar RatioCumene Selectivity (%)Diisopropylbenzene (DIPB) Selectivity (%)Reference
7:1>80<20[5]
20:1>80<20[5]

Note: Data derived from experiments using propylene, which is expected to have a similar selectivity profile to isopropanol under similar conditions.

Table 2: Effect of Temperature on Cumene Selectivity

CatalystTemperature (°C)Isopropanol Conversion (%)Cumene Selectivity (%)n-Propylbenzene (n-PB) Selectivity (%)Diisopropylbenzene (DIPB) Selectivity (%)Reference
MOR Zeolite21010085.23.511.3[2]
MOR Zeolite25010082.15.212.7[2]
β-Zeolite (75:1 Si:Al)200~9591-~9[5]
β-Zeolite (300:1 Si:Al)200High>90-<10[5]

Experimental Protocols

Detailed Protocol for Alkylation of Benzene with Isopropanol using Zeolite Beta Catalyst

This protocol is a synthesized procedure based on common laboratory practices for Friedel-Crafts alkylation using a solid acid catalyst.

1. Catalyst Activation:

  • Place the required amount of zeolite beta catalyst in a fixed-bed reactor.

  • Heat the catalyst under a flow of dry nitrogen gas to 500°C for 4-6 hours to remove any adsorbed moisture.

  • Cool the catalyst to the desired reaction temperature under a nitrogen atmosphere.

2. Reaction Setup:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add the desired amount of anhydrous benzene.

  • Place the flask in a heating mantle with a temperature controller.

3. Reaction Procedure:

  • Begin stirring the benzene and heat it to the desired reaction temperature (e.g., 150-200°C).

  • Once the temperature has stabilized, add the activated zeolite beta catalyst to the flask.

  • Slowly add isopropanol to the reaction mixture through the dropping funnel over a period of 30-60 minutes.

  • Allow the reaction to proceed for the desired time (e.g., 1-4 hours), maintaining a constant temperature and stirring.

4. Work-up and Product Isolation:

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the liquid mixture by filtration.

  • Wash the filtered catalyst with a small amount of fresh benzene.

  • The liquid product mixture can be analyzed directly or further purified. For purification, wash the organic layer with a 5% sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by rotary evaporation. The crude product can be further purified by distillation.

5. Product Analysis by GC-MS:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating benzene, cumene, and diisopropylbenzene isomers.[6]

  • Injector: Set to 250°C with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 5°C/min to 150°C.[6]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Quantification: Identify and quantify the components by comparing their retention times and mass spectra with those of authentic standards.

Mandatory Visualizations

Reaction_Pathways Benzene Benzene Cumene Cumene (Desired Product) Benzene->Cumene + Isopropanol Isopropanol Isopropanol Isopropanol->Cumene Catalyst Acid Catalyst (e.g., Zeolite) Catalyst->Cumene DIPB Diisopropylbenzene (Polyalkylation) Cumene->DIPB + Isopropanol (Excess Alkylating Agent) nPB n-Propylbenzene (Isomerization) Cumene->nPB High Temperature Troubleshooting_Workflow Start Experiment Start Problem Unsatisfactory Product Distribution? Start->Problem HighDIPB High Diisopropylbenzene? Problem->HighDIPB Yes HighNPB High n-Propylbenzene? Problem->HighNPB No HighDIPB->HighNPB No SolutionDIPB Increase Benzene/Isopropanol Ratio Lower Temperature HighDIPB->SolutionDIPB Yes LowConversion Low Benzene Conversion? HighNPB->LowConversion No SolutionNPB Lower Reaction Temperature HighNPB->SolutionNPB Yes SolutionConversion Check Catalyst Activity Optimize Temperature/Time LowConversion->SolutionConversion Yes End Problem Resolved LowConversion->End No SolutionDIPB->End SolutionNPB->End SolutionConversion->End

References

"improving the efficiency of isopropylcyclohexane dehydrogenation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the efficiency of isopropylcyclohexane dehydrogenation. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for this compound dehydrogenation?

A1: Platinum-based catalysts, particularly those supported on alumina (Pt/Al₂O₃) or carbon (Pt/C), are highly effective for the dehydrogenation of cycloalkanes, including this compound.[1][2] Nickel-based catalysts are also used and can be a more cost-effective option.[3][4] For industrial-scale production of cumene (the dehydrogenated product), zeolite catalysts are often employed.[5][6][7]

Q2: What are the typical reaction conditions for efficient this compound dehydrogenation?

A2: Dehydrogenation of cycloalkanes is an endothermic reaction favored at high temperatures and low pressures.[8] Typical temperatures for this compound dehydrogenation range from 200°C to 450°C.[5][9] The choice of temperature is often a trade-off between reaction rate and catalyst stability, as higher temperatures can lead to catalyst deactivation.[9]

Q3: How can I improve the selectivity towards cumene and minimize side reactions?

A3: Selectivity can be enhanced by optimizing reaction conditions and catalyst selection. Lowering the reactor temperature can improve selectivity for cumene, as the side reactions often have higher activation energies.[9] Using an excess of a carrier gas can also help to reduce the partial pressure of the products, shifting the equilibrium towards dehydrogenation and minimizing further reactions. The addition of a second metal to the catalyst, creating a bimetallic system, can also improve selectivity by modifying the electronic properties of the active sites.[8]

Q4: What are the main byproducts to expect during this compound dehydrogenation?

A4: The primary desired product is cumene (isopropylbenzene). However, side reactions can lead to the formation of diisopropylbenzene (DIPB) and triisopropylbenzene (TIPB) through further alkylation of cumene.[5][10] Cracking of the isopropyl group or the cyclohexane ring can also occur, leading to the formation of smaller hydrocarbons.

Q5: Are there any safety precautions I should take during the experiment?

A5: Hydrogen gas is produced during the reaction, which is highly flammable. Ensure the reactor setup is properly sealed and operated in a well-ventilated area. When handling catalysts like Palladium on carbon (Pd/C), it is crucial to keep them moist, as they can be pyrophoric and ignite in the presence of air.[11] Always purge the reactor with an inert gas, such as nitrogen, before introducing hydrogen or exposing the catalyst to air.[11]

Troubleshooting Guide

This guide addresses common problems encountered during this compound dehydrogenation experiments.

Problem Possible Causes Recommended Solutions
Low this compound Conversion 1. Low Reaction Temperature: The dehydrogenation reaction is endothermic and requires sufficient thermal energy. 2. Catalyst Deactivation: The catalyst may have lost activity due to coking, sintering, or poisoning.[12][13] 3. Insufficient Catalyst Amount: The amount of catalyst may be too low for the desired conversion rate. 4. High Space Velocity: The reactant may be flowing over the catalyst too quickly for the reaction to reach completion.1. Gradually increase the reaction temperature while monitoring for any decrease in selectivity.[9] 2. Regenerate the catalyst. For coking, this can often be done by controlled oxidation.[12] If poisoning is suspected, identify and remove the source of the poison from the feed stream. 3. Increase the catalyst loading in the reactor. 4. Decrease the flow rate of the this compound feed.
Poor Selectivity to Cumene 1. High Reaction Temperature: Higher temperatures can favor side reactions with higher activation energies.[9] 2. Inappropriate Catalyst: The chosen catalyst may not be selective for the desired reaction. 3. High Residence Time: Prolonged contact of the product with the catalyst can lead to further reactions.1. Decrease the reaction temperature. This may lead to a lower conversion rate, so an optimal balance needs to be found.[9] 2. Consider using a different catalyst or modifying the existing one. For example, adding a second metal to a Pt catalyst can improve selectivity.[8] 3. Increase the flow rate of the feed to reduce the contact time of the products with the catalyst.
Catalyst Deactivation 1. Coking: Deposition of carbonaceous material on the catalyst surface.[12] 2. Sintering: Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[13] 3. Poisoning: Strong adsorption of impurities (e.g., sulfur or nitrogen compounds) on the catalyst's active sites.[12]1. Lower the reaction temperature or introduce a small amount of hydrogen in the feed to inhibit coke formation.[8] Coked catalysts can often be regenerated by calcination.[12] 2. Operate at a lower temperature to prevent thermal degradation of the catalyst. 3. Purify the this compound feed to remove any potential catalyst poisons.
High Pressure Drop Across the Reactor 1. Catalyst Fines: The catalyst bed may be clogged with fine particles. 2. Coke Formation: Excessive coke can block the pores of the catalyst and the void spaces in the reactor bed.[14]1. Ensure the catalyst is properly sieved to remove fines before loading it into the reactor. 2. Implement strategies to minimize coking as described above. If the pressure drop is severe, the reactor may need to be shut down for catalyst regeneration or replacement.

Quantitative Data

The following table summarizes representative data for different catalytic systems used in cycloalkane dehydrogenation, providing an indication of expected performance for this compound dehydrogenation.

Catalyst SystemSupportTemperature (°C)This compound Conversion (%)Cumene Selectivity (%)Reference(s)
PtAl₂O₃350-45085-95>90[2]
Pt-SnAl₂O₃300-400~90>95[8]
NiActivated Carbon300-40070-8580-90[3][4]
Zeolite (e.g., Beta)-170-250>99 (propylene conversion)~95[5][9]

Note: Data for zeolite catalysts are primarily from cumene synthesis via benzene alkylation with propylene, but they are also effective for the reverse reaction (dehydrogenation) under appropriate conditions.

Experimental Protocols

Protocol 1: this compound Dehydrogenation in a Fixed-Bed Reactor
  • Catalyst Preparation and Loading:

    • Weigh the desired amount of catalyst (e.g., 0.5 g of 1 wt% Pt/Al₂O₃).

    • If necessary, press the catalyst into pellets and sieve to obtain a uniform particle size.

    • Load the catalyst into a quartz tube reactor, securing it in place with quartz wool.

  • Reactor Setup:

    • Place the reactor inside a tube furnace.

    • Connect the gas lines for the carrier gas (e.g., N₂) and the reactant feed.

    • Connect the reactor outlet to a condenser and a gas collection system or a gas chromatograph (GC) for online analysis.

  • Catalyst Activation:

    • Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min for 30 minutes to remove air.

    • If required by the catalyst, perform a reduction step by introducing a flow of hydrogen (e.g., 5% H₂ in N₂) at an elevated temperature (e.g., 400°C) for 2 hours.

    • After reduction, switch back to the inert gas flow and cool the reactor to the desired reaction temperature.

  • Dehydrogenation Reaction:

    • Set the furnace to the desired reaction temperature (e.g., 350°C).

    • Introduce the this compound feed into the reactor using a syringe pump at a specific flow rate (e.g., 0.1 mL/min) along with a carrier gas flow (e.g., N₂ at 30 mL/min).

    • Collect the liquid products in a cold trap and analyze the gaseous products using an online GC.

  • Product Analysis:

    • Analyze the collected liquid products using a GC equipped with a flame ionization detector (FID) to determine the conversion of this compound and the selectivity to cumene and other byproducts.

    • The gaseous products can be analyzed to quantify the amount of hydrogen produced.

Protocol 2: Characterization of Fresh and Spent Catalysts
  • Temperature-Programmed Desorption (TPD):

    • To study the acidic or basic properties of the catalyst, perform NH₃-TPD or CO₂-TPD, respectively.

    • Pre-treat the catalyst in a flow of inert gas at a high temperature to clean the surface.

    • Adsorb the probe molecule (NH₃ or CO₂) at a low temperature.

    • Heat the sample at a constant rate in a flow of inert gas and monitor the desorption of the probe molecule using a thermal conductivity detector (TCD) or a mass spectrometer.

  • X-ray Diffraction (XRD):

    • To determine the crystalline structure of the catalyst and the size of the metal crystallites.

    • Pack the catalyst sample into a sample holder.

    • Scan the sample over a range of 2θ angles and analyze the resulting diffraction pattern.

  • Transmission Electron Microscopy (TEM):

    • To visualize the morphology, size, and dispersion of the metal nanoparticles on the support.

    • Disperse the catalyst powder in a solvent (e.g., ethanol) and drop-cast onto a TEM grid.

    • Allow the solvent to evaporate before analyzing the sample in the TEM.

  • Thermogravimetric Analysis (TGA):

    • To quantify the amount of coke deposited on a spent catalyst.

    • Heat the spent catalyst sample in a flow of air or an inert gas at a constant rate and monitor the weight loss as a function of temperature.

Visualizations

TroubleshootingWorkflow Start Low Product Yield CheckConversion Check this compound Conversion Start->CheckConversion LowConversion Low Conversion CheckConversion->LowConversion If Low CheckSelectivity Check Cumene Selectivity CheckConversion->CheckSelectivity If High IncreaseTemp Increase Reaction Temperature LowConversion->IncreaseTemp Yes CheckCatalystActivity Check Catalyst Activity LowConversion->CheckCatalystActivity No PoorSelectivity Poor Selectivity CheckSelectivity->PoorSelectivity DecreaseTemp Decrease Reaction Temperature PoorSelectivity->DecreaseTemp Yes ChangeCatalyst Consider Different Catalyst/Support PoorSelectivity->ChangeCatalyst No End Improved Yield IncreaseTemp->End RegenerateCatalyst Regenerate or Replace Catalyst CheckCatalystActivity->RegenerateCatalyst Deactivated OptimizeFlowRate Optimize Reactant Flow Rate CheckCatalystActivity->OptimizeFlowRate Active DecreaseTemp->End ChangeCatalyst->End RegenerateCatalyst->End OptimizeFlowRate->End

Caption: Troubleshooting workflow for low product yield.

ExperimentalWorkflow Prep Catalyst Preparation & Loading Setup Reactor Setup & Leak Check Prep->Setup Activation Catalyst Activation (Reduction/Calcination) Setup->Activation Reaction Dehydrogenation Reaction Activation->Reaction Collection Product Collection (Liquid & Gas) Reaction->Collection Characterization Spent Catalyst Characterization Reaction->Characterization Analysis Product Analysis (GC, MS) Collection->Analysis

Caption: General experimental workflow for dehydrogenation.

References

Technical Support Center: Troubleshooting Phase Separation with Isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing isopropylcyclohexane in extraction protocols, achieving clean and efficient phase separation is critical for downstream success. This guide provides troubleshooting assistance for common issues encountered during liquid-liquid extractions with this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing a clear separation between the this compound and aqueous layers?

A1: Incomplete phase separation can arise from several factors. One common cause is the formation of a stable emulsion, which is a dispersion of one liquid phase in the other.[1][2] This can be exacerbated by vigorous shaking or the presence of surfactants or other emulsifying agents in your sample.[1] Additionally, if the densities of the two phases are very similar, separation can be slow or indistinct.

Q2: An emulsion has formed between my this compound and aqueous layers. How can I break it?

A2: Emulsion formation is a frequent challenge in liquid-liquid extractions.[1] Several techniques can be employed to break an emulsion:

  • Time: Allow the mixture to stand undisturbed for a period, as some emulsions will break over time.[3][4]

  • Gentle Agitation: Gently swirl or stir the mixture instead of vigorous shaking.[1]

  • Salting Out: Add a saturated solution of sodium chloride (brine) or solid salt to the mixture.[1][2][5] This increases the ionic strength and density of the aqueous phase, which can help force the separation.

  • Centrifugation: This is often the most effective method for breaking stable emulsions.[3][4]

  • Filtration: Passing the mixture through a plug of glass wool or Celite can sometimes break up the emulsion.[5][6]

  • Temperature Change: Gently warming the mixture in a warm water bath can sometimes help to break an emulsion.

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and disrupt the emulsion.[1]

Q3: My compound of interest seems to have low recovery in the this compound phase. What could be the cause?

A3: Low recovery can be due to several factors related to the partitioning of your analyte between the two phases. The efficiency of the extraction is influenced by the partition coefficient of your compound.[7] Consider the following:

  • pH Adjustment: If your analyte is ionizable, its solubility in the organic and aqueous phases will be highly dependent on the pH of the aqueous layer. For acidic compounds, ensure the pH of the aqueous phase is at least two units below the pKa to keep it in its neutral, more organic-soluble form. For basic compounds, the pH should be at least two units above the pKa.[7]

  • Insufficient Mixing: While vigorous shaking can cause emulsions, insufficient mixing will lead to poor extraction efficiency. Gentle, repeated inversions of the separatory funnel are often a good compromise.

  • Multiple Extractions: Performing multiple extractions with smaller volumes of this compound is more efficient than a single extraction with a large volume.[8]

  • Solvent-to-Aqueous Ratio: The ratio of the organic solvent to the aqueous sample can impact recovery. A higher ratio may be necessary to achieve high recovery.[7]

Q4: There is a solid precipitate forming at the interface of the two layers. What should I do?

A4: The formation of a precipitate at the interface can be due to the insolubility of a substance in either the aqueous or organic phase, or at the interface itself.[5] To address this, you can try washing the mixture with water to dissolve any water-soluble precipitate.[5] Alternatively, you may need to filter the entire mixture to remove the solid before proceeding with the phase separation.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 696-29-7[9][10]
Molecular Formula C₉H₁₈[9][11]
Molecular Weight 126.24 g/mol [9][11]
Density 0.802 g/mL at 25°C[11][12]
Boiling Point 155°C[11][12]
Water Solubility Insoluble[10][12]

Table 2: Troubleshooting Summary for Phase Separation Issues

IssuePotential CauseRecommended Action
No clear separation Emulsion formation, similar densities of phases.Allow to stand, add brine, centrifuge, gentle warming.
Emulsion formation Vigorous shaking, presence of surfactants.See detailed emulsion breaking protocol below.
Low recovery of analyte Incorrect pH, insufficient mixing, single extraction.Adjust pH, perform multiple extractions with gentle inversions.
Precipitate at interface Insolubility of a substance.Wash with water, filter the mixture.

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction with this compound

  • Ensure the separatory funnel is clean, dry, and the stopcock is properly lubricated and sealed.

  • Add the aqueous solution containing the analyte to the separatory funnel.

  • Add the specified volume of this compound to the separatory funnel.

  • Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel gently.

  • Vent the funnel by opening the stopcock to release any pressure buildup. Be sure to point the tip of the funnel away from yourself and others, preferably into a fume hood.

  • Close the stopcock and perform 10-20 gentle inversions. Avoid vigorous shaking to minimize emulsion formation.

  • Place the separatory funnel back on the ring stand and allow the layers to separate.

  • Once a clear interface is visible, remove the stopper and drain the lower layer. The lower layer will be the aqueous phase as this compound has a density less than water.

  • Collect the upper this compound layer through the top opening of the funnel to avoid contamination from any residual aqueous phase in the stopcock.

  • If multiple extractions are required, repeat steps 3-9 with fresh this compound.

Protocol 2: Method for Breaking an Emulsion

  • Initial Observation: Allow the separatory funnel to stand undisturbed for 10-15 minutes to see if the emulsion breaks on its own.

  • Salting Out: If the emulsion persists, add a small amount of saturated sodium chloride (brine) solution (approximately 10-20% of the aqueous layer volume). Gently swirl the funnel and observe if the layers begin to separate.

  • Gentle Warming: If salting out is ineffective, carefully warm the separatory funnel in a warm water bath (not exceeding 40-50°C). Do not heat directly.

  • Centrifugation (if available): If the emulsion is still present, transfer the mixture to centrifuge tubes. Centrifuge at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes. This is often the most reliable method for breaking stubborn emulsions.[3][4]

  • Post-Separation Handling: After the emulsion is broken, carefully separate the layers as described in the standard extraction protocol.

Mandatory Visualization

TroubleshootingWorkflow start Phase Separation Issue emulsion Emulsion Formed? start->emulsion incomplete_sep Incomplete Separation? emulsion->incomplete_sep No stand Let it Stand emulsion->stand Yes low_recovery Low Analyte Recovery? incomplete_sep->low_recovery No check_density Check Phase Densities incomplete_sep->check_density Yes check_ph Adjust pH of Aqueous Phase low_recovery->check_ph Yes fail Consult Supervisor/ Technical Support low_recovery->fail No add_brine Add Brine (Salting Out) stand->add_brine Not Resolved emulsion_resolved Emulsion Resolved stand->emulsion_resolved Resolved centrifuge Centrifuge add_brine->centrifuge Not Resolved add_brine->emulsion_resolved Resolved gentle_heat Gentle Heating centrifuge->gentle_heat Not Resolved centrifuge->emulsion_resolved Resolved gentle_heat->emulsion_resolved Resolved gentle_heat->fail Not Resolved end Successful Extraction emulsion_resolved->end add_solvent Add More Solvent to One Phase check_density->add_solvent separation_resolved Separation Achieved add_solvent->separation_resolved separation_resolved->end multiple_extractions Perform Multiple Extractions check_ph->multiple_extractions check_mixing Ensure Proper (Gentle) Mixing multiple_extractions->check_mixing recovery_improved Recovery Improved check_mixing->recovery_improved recovery_improved->end

Caption: Troubleshooting workflow for phase separation issues.

EmulsionBreakingProtocol start Stable Emulsion Formed step1 1. Let stand for 10-15 minutes start->step1 q1 Does it separate? step1->q1 step2 2. Add Saturated NaCl (Brine) and swirl gently q1->step2 No success Phase Separation Achieved q1->success Yes q2 Does it separate? step2->q2 step3 3. Gently warm in a water bath (<50°C) q2->step3 No q2->success Yes q3 Does it separate? step3->q3 step4 4. Transfer to tubes and centrifuge (2000-3000 rpm, 5-10 min) q3->step4 No q3->success Yes step4->success

Caption: Step-by-step protocol for breaking emulsions.

References

Technical Support Center: Stability and Degradation of Isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropylcyclohexane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a cycloalkane consisting of a cyclohexane ring substituted with an isopropyl group.[1] Its chemical stability is a critical factor in various applications, including as a solvent in chemical processes and as a precursor in organic synthesis.[1] Understanding its degradation profile under stress conditions is essential for ensuring product quality, safety, and for the development of stable formulations.[2]

Q2: What are the common stress conditions that can cause degradation of this compound?

Forced degradation studies are typically conducted to understand the stability of a substance under exaggerated conditions.[3] Common stress conditions that can lead to the degradation of this compound include:

  • Thermal Stress: Exposure to high temperatures.

  • Oxidative Stress: Exposure to oxidizing agents, such as hydrogen peroxide.[3]

  • Photolytic Stress: Exposure to light, particularly UV radiation.[3]

Q3: What are the likely degradation products of this compound under these stress conditions?

Based on studies of analogous cycloalkanes, the following degradation products can be anticipated:

  • Thermal Degradation: At elevated temperatures, the primary degradation pathway for cycloalkanes involves the breaking of C-C bonds within the ring and the side chain. For propylcyclohexane, a close analog, thermal decomposition at 450°C yields a variety of smaller hydrocarbons. The most abundant of these are propene, ethene, methane, and various C4 to C7 alkenes and alkanes.

  • Oxidative Degradation: Autoxidation of cycloalkanes in the presence of oxygen typically leads to the formation of hydroperoxides, which can then decompose to form alcohols and ketones.[4][5] For this compound, the expected major oxidation products would be isopropylcyclohexanol and isopropylcyclohexanone.

  • Photolytic Degradation: The photooxidation of cyclohexane, when catalyzed, yields cyclohexanol and cyclohexanone.[2][6] Therefore, under photolytic stress, this compound is likely to degrade into isopropylcyclohexanol and isopropylcyclohexanone.

Troubleshooting Guides

Thermal Stability Issues

Q4: I am observing unexpected peaks in my GC-MS analysis after heating my this compound sample. What could be the cause?

Unexpected peaks following thermal stress are likely due to the thermal decomposition of this compound. At high temperatures, the molecule can fragment into smaller hydrocarbons.

Troubleshooting Steps:

  • Confirm Identity of Degradants: Use a GC-MS library to identify the unexpected peaks. Common fragments from similar cycloalkanes include smaller alkenes and alkanes.

  • Review Temperature Conditions: Compare your experimental temperature to the known decomposition data. Significant degradation of analogous compounds has been observed at temperatures of 400°C and above.

  • Minimize Thermal Exposure: If degradation is undesirable, reduce the temperature and/or the duration of heating in your process.

Oxidative Stability Issues

Q5: My this compound sample is showing signs of peroxide formation. How can I detect and manage this?

This compound, like other hydrocarbons with C-H bonds, is susceptible to autoxidation, which can form peroxides over time, especially when exposed to air.[7][8]

Troubleshooting Steps:

  • Peroxide Testing: Use peroxide test strips to check for the presence of peroxides. A positive test will typically result in a color change.

  • Proper Storage: Store this compound in tightly sealed, air-impermeable containers, protected from light, which can initiate peroxide formation.[9]

  • Inhibitors: For long-term storage, consider adding a suitable inhibitor, such as butylated hydroxytoluene (BHT), to scavenge free radicals and prevent peroxide formation.[7]

  • Safe Handling of Peroxidized Material: If high levels of peroxides are detected, do not attempt to distill or evaporate the solvent, as this can concentrate the peroxides to explosive levels.[8] The material should be disposed of following your institution's hazardous waste guidelines.

Photostability Issues

Q6: After exposing my this compound-containing solution to light, I've noticed a change in its properties. What is happening?

Exposure to light, particularly UV light, can induce photochemical reactions leading to the degradation of this compound.[10]

Troubleshooting Steps:

  • Protect from Light: If photostability is a concern, conduct experiments in amber glassware or under light-protected conditions.

  • Analytical Confirmation: Use analytical techniques like GC-MS to identify potential photodegradation products, which are likely to be isopropylcyclohexanol and isopropylcyclohexanone.[2]

  • Wavelength Considerations: Be aware that different wavelengths of light can cause different degradation pathways. Standard photostability testing often involves exposure to a combination of UV and visible light.[11]

Data Presentation

Table 1: Thermal Decomposition of Propylcyclohexane at 450°C

Time (min)Propylcyclohexane Decomposed (%)
10~5
20~10
30~15
40~20

Data is estimated from studies on propylcyclohexane and serves as a proxy for this compound.

Table 2: Predicted Degradation Products of this compound Under Various Stress Conditions

Stress ConditionPredicted Major Degradation Products
ThermalSmaller alkanes and alkenes (e.g., propene, ethene, methane)
OxidativeIsopropylcyclohexanol, Isopropylcyclohexanone
PhotolyticIsopropylcyclohexanol, Isopropylcyclohexanone

Experimental Protocols

Protocol 1: Forced Thermal Degradation Study
  • Sample Preparation: Place a known quantity of this compound into a sealed, inert container (e.g., a stainless steel ampule).

  • Stress Condition: Heat the sample in an oven at a controlled temperature (e.g., 400°C).

  • Time Points: Remove samples at specified time intervals (e.g., 1, 2, 4, and 8 hours).

  • Quenching: Allow samples to cool to room temperature.

  • Analysis: Analyze the samples by GC-MS to identify and quantify the remaining this compound and any degradation products.

Protocol 2: Forced Oxidative Degradation Study
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Stress Condition: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution. The reaction can be conducted at room temperature or slightly elevated temperatures (e.g., 50-60°C) to accelerate degradation.[11]

  • Time Points: Take aliquots of the reaction mixture at various time points (e.g., 2, 4, 8, and 24 hours).

  • Quenching: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution).

  • Analysis: Analyze the samples using GC-MS to identify and quantify degradation products.

Protocol 3: Forced Photolytic Degradation Study
  • Sample Preparation: Prepare a solution of this compound in a photochemically transparent solvent (e.g., acetonitrile) in a quartz cuvette or other suitable transparent container.

  • Stress Condition: Expose the sample to a controlled light source that emits both UV and visible light, as specified by ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[11] A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.

  • Control Sample: Prepare a control sample that is wrapped in aluminum foil to protect it from light and keep it alongside the exposed sample to monitor for thermal degradation.

  • Time Points: Sample the solution at appropriate intervals.

  • Analysis: Analyze the samples by GC-MS to identify and quantify any photodegradants.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep This compound Sample thermal Thermal Stress (e.g., 400°C) prep->thermal Expose to Stress oxidative Oxidative Stress (e.g., 3% H2O2) prep->oxidative Expose to Stress photolytic Photolytic Stress (UV/Vis Light) prep->photolytic Expose to Stress analysis GC-MS Analysis thermal->analysis oxidative->analysis photolytic->analysis identification Identification of Degradation Products analysis->identification quantification Quantification of Degradation analysis->quantification

Caption: General workflow for forced degradation studies of this compound.

degradation_pathways cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation IPCH This compound thermal_products Smaller Alkanes & Alkenes IPCH->thermal_products High Temperature oxidative_products Isopropylcyclohexanol & Isopropylcyclohexanone IPCH->oxidative_products Oxidizing Agent (e.g., O2, H2O2) photolytic_products Isopropylcyclohexanol & Isopropylcyclohexanone IPCH->photolytic_products UV/Visible Light

Caption: Predicted degradation pathways of this compound under stress.

References

Technical Support Center: Water Removal from Isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively removing water from isopropylcyclohexane solvent.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction failure or low yield Water-sensitive reagents are quenched by residual moisture in the this compound.1. Select an appropriate drying method based on the required level of dryness for your reaction (see FAQ 1). 2. Ensure the chosen desiccant is properly activated and used in sufficient quantity. 3. Verify the final water content using Karl Fischer titration before use.
Cloudy or hazy appearance of the solvent The solvent is saturated with water, or fine particles of a drying agent are suspended.1. Allow the solvent to stand undisturbed to see if a separate water layer forms. If so, decant the this compound layer before further drying. 2. If using a solid desiccant, ensure it has settled completely before decanting or filtering the solvent. Use a fine filter paper or a syringe filter to remove suspended particles.
Inconsistent results between batches The initial water content of the this compound varies, or the drying procedure is not standardized.1. Always determine the initial water content of a new batch of solvent. 2. Standardize your drying protocol, including the type and amount of desiccant, contact time, and temperature. 3. Store the dried solvent over activated molecular sieves to maintain dryness.
Drying agent appears ineffective The desiccant is saturated, deactivated, or inappropriate for this solvent.1. Regenerate or replace the desiccant. For molecular sieves, heat at 200-300°C under vacuum or a stream of inert gas. 2. Ensure you are using the correct type of desiccant (e.g., 3A molecular sieves for water removal from hydrocarbons).

Frequently Asked Questions (FAQs)

Q1: Which method is best for drying this compound?

A1: The best method depends on the required level of dryness, the volume of solvent, and the available equipment.

  • For routine applications requiring moderate dryness: Use anhydrous sodium sulfate or magnesium sulfate.

  • For high-dryness applications (e.g., organometallic reactions): Use activated 3A molecular sieves or distillation.

  • For large volumes or to break a water azeotrope: Azeotropic distillation is the most effective method.

Q2: What is the water solubility in this compound?

A2: this compound is a non-polar solvent with very low water solubility. The solubility is in the range of approximately 616 µg/L to 3.95 mg/L at room temperature (20-25°C).

Q3: How do I choose the right desiccant?

A3: For drying hydrocarbons like this compound, 3A molecular sieves are ideal because their pore size is small enough to adsorb water molecules but not the larger solvent molecules.[1] Silica gel and anhydrous calcium chloride can also be used, but may be less efficient for achieving very low water content.

Q4: How can I tell if my molecular sieves are saturated?

A4: While some desiccants have color indicators, molecular sieves do not. The most reliable way to determine if they are saturated is to measure the water content of the solvent after drying using Karl Fischer titration. If the water content is no longer decreasing, the sieves are likely saturated.

Q5: Can I reuse my molecular sieves?

A5: Yes, molecular sieves can be regenerated and reused. To regenerate them, heat them in a furnace or oven at 200-300°C for at least 3 hours under a vacuum or with a flow of dry, inert gas.

Data Presentation

Table 1: Comparison of Common Drying Methods for Non-Polar Solvents

Drying Agent/Method Typical Final Water Content (ppm) Capacity Speed Advantages Disadvantages
Anhydrous Sodium Sulfate 50 - 250LowSlowInexpensive, easy to filterLow efficiency and capacity
Anhydrous Magnesium Sulfate 50 - 200ModerateModerateHigher capacity than sodium sulfateCan be slightly acidic
Silica Gel 10 - 50ModerateModerateGood for bulk drying, can be regeneratedCan be slightly acidic, fines can be an issue
Activated 3A Molecular Sieves < 10HighModerate to SlowHigh efficiency, can achieve very low water levels, inertRequires activation, slower than some methods
Azeotropic Distillation < 10N/AFast (for the process)Highly effective for large volumes and breaking azeotropesRequires specialized glassware, energy-intensive

Note: The final water content can vary depending on the initial water concentration, the amount of desiccant used, and the contact time.

Experimental Protocols

Protocol 1: Drying this compound with 3A Molecular Sieves
  • Activation of Molecular Sieves:

    • Place the 3A molecular sieves in a ceramic or glass dish.

    • Heat in a furnace or oven at 250-300°C for at least 3 hours.

    • Cool the sieves in a desiccator under vacuum or in a dry, inert atmosphere.

  • Drying Procedure:

    • Add the activated molecular sieves (approximately 5-10% w/v) to a flask containing the this compound.

    • Stopper the flask and allow it to stand for at least 24 hours, with occasional swirling. For best results, allow it to stand for 48-72 hours.[2]

    • Carefully decant or filter the dried solvent into a clean, dry storage bottle. For highly sensitive applications, store the dried solvent over a small amount of freshly activated molecular sieves.

Protocol 2: Azeotropic Distillation of this compound
  • Apparatus Setup:

    • Assemble a distillation apparatus with a round-bottom flask, a Dean-Stark trap, a condenser, and a heating mantle.

    • Ensure all glassware is thoroughly dried before use.

  • Distillation Procedure:

    • Charge the round-bottom flask with the this compound to be dried.

    • Heat the solvent to reflux. The water in the solvent will co-distill with the this compound as a heteroazeotrope.

    • As the vapor condenses and collects in the Dean-Stark trap, the water and this compound will form two immiscible layers.

    • The denser water layer will collect at the bottom of the trap, while the upper this compound layer will overflow back into the distillation flask.

    • Continue the distillation until no more water collects in the trap.

    • Turn off the heat and allow the apparatus to cool.

    • Drain the collected water from the trap. The this compound in the distillation flask is now dry.

Protocol 3: Water Content Determination by Karl Fischer Titration
  • Instrument Preparation:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Use a solvent mixture suitable for non-polar samples, such as a commercially available Karl Fischer solvent for oils or a mixture of methanol and a solubilizer like chloroform or toluene.[3]

  • Titration Procedure:

    • Add the appropriate solvent to the titration vessel and perform a pre-titration to neutralize any residual water in the solvent.

    • Using a dry syringe, accurately weigh and inject a known amount of the dried this compound into the titration vessel.

    • Start the titration. The instrument will automatically add the Karl Fischer reagent and determine the endpoint.

    • The instrument will calculate the water content in ppm or percentage based on the amount of sample and the volume of titrant used.

Mandatory Visualization

DryingMethodSelection Decision Flowchart for Drying this compound start Start: Water in This compound q1 What is the required level of dryness? start->q1 moderate Moderate Dryness (e.g., general solvent use) q1->moderate < 250 ppm high High Dryness (<10 ppm, e.g., organometallic rxn) q1->high < 10 ppm method_sulfates Use Anhydrous Na2SO4 or MgSO4 moderate->method_sulfates q2 What is the volume of solvent? high->q2 small_vol Small to Medium Volume (< 5 L) q2->small_vol < 5 L large_vol Large Volume (> 5 L) q2->large_vol > 5 L method_sieves Use Activated 3A Molecular Sieves small_vol->method_sieves method_distill Perform Azeotropic Distillation large_vol->method_distill verify Verify water content with Karl Fischer Titration method_sulfates->verify method_sieves->verify method_distill->verify end Dry Solvent Ready for Use verify->end

Caption: Decision flowchart for selecting the appropriate method for drying this compound.

References

Technical Support Center: Optimization of Reaction Parameters for Isopropylcyclohexane Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the functionalization of isopropylcyclohexane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving selective C-H functionalization of this compound?

A1: The main challenges in the selective C-H functionalization of this compound stem from the presence of multiple, electronically similar C-H bonds. Differentiating between the primary, secondary, and tertiary C-H bonds of the isopropyl group and the cyclohexane ring is a significant hurdle.[1] The use of directing groups covalently attached to the substrate can help control regioselectivity by enforcing the proximity of the catalyst to the desired C-H bond.[1][2] Without a directing group, achieving high positional selectivity can be difficult, often leading to a mixture of constitutional isomers.

Q2: How does the choice of solvent affect the selectivity and efficiency of the functionalization reaction?

A2: The solvent plays a crucial role in C-H activation reactions. Polar solvents can favor reaction pathways that involve charged intermediates, while less polar solvents may favor neutral pathways.[3][4] This can directly impact the product distribution and reaction efficiency. For instance, in certain rhodium-catalyzed reactions, polar solvents have been shown to favor C-N bond formation, while non-polar solvents favor C-C bond formation.[3][4] It is essential to screen a range of solvents with varying polarities to optimize the desired transformation.

Q3: What role do catalysts play in the functionalization of this compound, and what are some common examples?

A3: Catalysts are central to activating the relatively inert C-H bonds of this compound. Transition metal catalysts, such as those based on rhodium, palladium, and ruthenium, are commonly employed.[2][3] The choice of metal and its ligand sphere can significantly influence the reactivity and selectivity of the reaction. For oxidation reactions, catalysts such as metal-organic frameworks (MOFs) and supported metal nanoparticles have shown promise in the oxidation of related cycloalkanes.[5][6]

Q4: Can reaction temperature and pressure be optimized to improve yield and selectivity?

A4: Yes, temperature and pressure are critical parameters. For instance, in the catalytic oxidation of cyclohexane, reaction temperature has a direct effect on conversion rates.[7] However, higher temperatures can also lead to over-oxidation and the formation of undesired byproducts. Similarly, the partial pressure of an oxidant, like oxygen, can influence the reaction rate.[7] Systematic optimization of these parameters is necessary to find a balance between high conversion and selectivity.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Catalyst - Ensure the catalyst is properly activated and handled under the appropriate atmospheric conditions (e.g., inert atmosphere for air-sensitive catalysts).- Consider a different catalyst or ligand system that may be more suitable for the specific transformation.
Suboptimal Reaction Temperature - Incrementally increase the reaction temperature to enhance the reaction rate.- Be mindful that excessive heat can lead to product degradation or side reactions.
Incorrect Solvent Choice - Screen a variety of solvents with different polarities, as solvent can significantly influence reaction outcomes.[3][4]
Poor Substrate Purity - Ensure the this compound and other reagents are of high purity, as impurities can poison the catalyst.
Problem 2: Poor Selectivity (Mixture of Isomers)
Possible Cause Suggested Solution
Lack of Directing Group - If feasible, introduce a directing group onto the this compound scaffold to guide the catalyst to a specific C-H bond.[2]
Steric and Electronic Similarity of C-H Bonds - Modify the ligand environment of the catalyst to be more sensitive to subtle steric or electronic differences in the substrate.- Explore catalyst systems known for high regioselectivity in similar alkane functionalizations.
Reaction Conditions Favoring Multiple Pathways - Adjust the solvent polarity to favor a single reaction pathway.[3][4]- Optimize the reaction temperature and time, as prolonged reaction times or high temperatures can lead to product isomerization or further reactions.
Problem 3: Formation of Byproducts (e.g., Over-oxidation)
Possible Cause Suggested Solution
Harsh Reaction Conditions - Lower the reaction temperature or reduce the reaction time.- Use a milder oxidant or a lower concentration of the oxidizing agent.
Catalyst is Too Active - Employ a less reactive catalyst or modify the existing catalyst with ligands that temper its activity.
Incorrect Stoichiometry of Reagents - Carefully control the stoichiometry of the oxidant and other reagents to minimize side reactions.

Data Presentation

The following tables summarize quantitative data from studies on the catalytic oxidation of cyclohexane, a structurally related substrate, which can provide a starting point for optimizing this compound functionalization.

Table 1: Effect of Catalyst on Cyclohexane Oxidation

EntryCatalystConversion (%)TON (Turnover Number)Reference
1MOF-8088.3039.9[5]
2MOF-8020.533.27[5]
3UiO-660.362.24[5]

Table 2: Influence of Reaction Parameters on Cyclohexane Oxidation with MnOx-400 Catalyst

ParameterValueConversion (%)Selectivity for KA oil (%)Reference
Temperature 130 °C~7~85[7]
140 °C~8~83[7]
150 °C~9~80[7]
Time 2 h~6~84[7]
4 h~8~83[7]
6 h~9~82[7]
O₂ Pressure 0.3 MPa~6~85[7]
0.5 MPa~8~83[7]
0.7 MPa~9~81[7]

KA oil refers to a mixture of cyclohexanol and cyclohexanone.

Experimental Protocols

Representative Protocol for Catalytic Oxidation of this compound

This is a generalized protocol based on typical conditions for cycloalkane oxidation and should be optimized for specific catalysts and desired products.

Materials:

  • This compound

  • Catalyst (e.g., supported metal catalyst or metal-organic framework)

  • Solvent (e.g., acetonitrile, dichloromethane)

  • Oxidant (e.g., molecular oxygen, hydrogen peroxide)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • To a high-pressure reactor, add the catalyst and solvent.

  • Add this compound and the internal standard to the reactor.

  • Seal the reactor and purge with an inert gas (e.g., argon or nitrogen) before introducing the oxidant to the desired pressure.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Maintain the reaction at the set temperature and pressure for the specified time, taking aliquots periodically for analysis.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Analyze the reaction mixture by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine conversion, yield, and selectivity.

Visualizations

Experimental Workflow

experimental_workflow reagents Prepare Reagents (this compound, Catalyst, Solvent) reaction_setup Reaction Setup (Reactor Assembly, Inert Atmosphere) reagents->reaction_setup reaction Run Reaction (Temperature, Pressure, Time) reaction_setup->reaction sampling Aliquot Sampling (Monitoring Progress) reaction->sampling workup Reaction Workup (Cooling, Depressurization) reaction->workup analysis Product Analysis (GC, GC-MS) sampling->analysis workup->analysis optimization Data Analysis & Parameter Optimization analysis->optimization

Caption: A typical experimental workflow for the functionalization of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Poor Selectivity check_catalyst Verify Catalyst Activity and Handling start->check_catalyst optimize_temp Optimize Reaction Temperature start->optimize_temp screen_solvents Screen Solvents start->screen_solvents modify_ligands Modify Catalyst Ligands for Selectivity start->modify_ligands Selectivity Issue use_directing_group Introduce a Directing Group start->use_directing_group Selectivity Issue adjust_conditions Adjust Conditions (Time, Concentration) check_catalyst->adjust_conditions optimize_temp->adjust_conditions screen_solvents->adjust_conditions success Improved Results modify_ligands->success use_directing_group->success adjust_conditions->success

Caption: A decision tree for troubleshooting common issues in this compound functionalization.

References

Validation & Comparative

A Comparative Guide to Isopropylcyclohexane and Decalin as Industrial Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isopropylcyclohexane and decalin, two non-polar hydrocarbon solvents utilized across various industrial and research applications, including pharmaceuticals. The following sections detail their physicochemical properties, solvency characteristics, safety profiles, and experimental protocols for performance evaluation.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and decalin is presented below. Decalin exists as two stereoisomers, cis-decalin and trans-decalin, which have slightly different physical properties. Commercial decalin is often a mixture of these isomers.

PropertyThis compoundDecalin (mixture of isomers)cis-Decalintrans-Decalin
Molecular Formula C₉H₁₈[1][2]C₁₀H₁₈[3][4]C₁₀H₁₈C₁₀H₁₈
Molecular Weight ( g/mol ) 126.24[1][2]138.25[3][4]138.25138.25
Appearance Colorless liquid[1][2]Colorless liquid[3]Colorless liquidColorless liquid
Boiling Point (°C) 155[2][5]~187-196[4]195.7[6]187.3[4]
Melting Point (°C) -89.4[5]~ -30 to -43[4]-43.3[6]-30.4[4]
Density (g/mL at 20-25°C) 0.802[1][2][5]~0.870 - 0.896[3][6]0.896[6]0.870[6]
Vapor Pressure (mmHg at 25°C) 4.8[1]~1-21.9 (at 20°C)2.1 (at 20°C)
Flash Point (°C) 35~57.5[6]--
Water Solubility Insoluble (616 µg/L at 20°C)[5]Insoluble[3][4]InsolubleInsoluble

Solvency and Performance Comparison

Both this compound and decalin are non-polar, aliphatic hydrocarbon solvents. Their primary application is in dissolving other non-polar to moderately polar organic compounds.

General Solvency:

  • This compound: Due to its non-polar nature, it is an effective solvent for a wide range of organic compounds and is utilized as a reaction medium or diluent in organic synthesis, particularly in processes requiring a stable and inert environment.[2] It is also used in the formulation of paints, coatings, and varnishes.[2]

  • Decalin: It is a strong solvent for many substances, including naphthalene, fats, resins, oils, and waxes.[6] It is often used as a substitute for turpentine in lacquers, shoe polishes, and floor waxes.[6]

Comparative Performance:

  • Polarity: Both are non-polar, but the bicyclic structure of decalin may lead to slightly different solvation properties compared to the mono-cyclic this compound.

  • Boiling Point and Volatility: Decalin has a significantly higher boiling point and lower vapor pressure than this compound, making it more suitable for high-temperature reactions where solvent loss through evaporation needs to be minimized. Conversely, this compound is easier to remove from a reaction mixture or final product due to its higher volatility.

  • Viscosity: While specific data is not available for direct comparison, both are expected to have relatively low viscosity.

Safety and Handling

A summary of the key safety information for both solvents is provided below. Users should always consult the full Safety Data Sheet (SDS) before handling these chemicals.

Hazard CategoryThis compoundDecalin
Flammability Flammable liquid and vapor.Flammable liquid and vapor.[7][8]
Health Hazards May be fatal if swallowed and enters airways. Dizziness, with nausea and vomiting upon inhalation.[9] Irritating to skin and eyes.[9]Toxic if inhaled.[7][8] Causes severe skin burns and eye damage.[7][8] May be fatal if swallowed and enters airways.[7]
Environmental Hazards Dangerous to aquatic life in high concentrations.[9]Toxic to aquatic life with long lasting effects.[7][8]
Personal Protective Equipment (PPE) Eyeshields, Faceshields, Gloves, appropriate respirator.Protective gloves, protective clothing, eye protection, face protection.[8]

Experimental Protocols

The following are generalized experimental protocols that can be adapted to perform a comparative study of this compound and decalin as solvents.

Protocol for Determining Solubility

This protocol outlines a method for determining the solubility of a solid organic compound in a solvent at a specific temperature.

Objective: To quantitatively determine the solubility of a target compound in this compound and decalin.

Materials:

  • Target solid compound

  • This compound (high purity)

  • Decalin (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker with temperature control

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials.

    • To each vial, add a known volume of either this compound or decalin.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately filter the withdrawn sample through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Concentration Analysis:

    • Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of the dissolved compound.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in each solvent using the following formula: Solubility (g/100mL) = (Concentration of diluted sample × Dilution factor × 100) / Volume of supernatant taken

Protocol for Evaluating Solvent Performance in a Reaction

This protocol provides a framework for comparing the performance of this compound and decalin as reaction solvents.

Objective: To evaluate the effect of the solvent on reaction yield, purity, and kinetics.

Materials:

  • Reactants and catalyst for the chosen chemical reaction

  • This compound (reaction grade)

  • Decalin (reaction grade)

  • Reaction vessels (e.g., round-bottom flasks)

  • Heating/cooling system

  • Stirring apparatus

  • Analytical instruments for reaction monitoring and product analysis (e.g., TLC, GC, HPLC, NMR)

Procedure:

  • Reaction Setup:

    • Set up two identical reaction vessels, one with this compound and the other with decalin as the solvent.

    • Ensure all reaction parameters (temperature, stirring speed, reactant concentrations, catalyst loading) are identical for both setups.

    • Add the reactants and catalyst to their respective solvents.

  • Reaction Monitoring:

    • Monitor the progress of the reaction over time by taking small aliquots from each reaction mixture at regular intervals.

    • Analyze the aliquots using an appropriate analytical technique (e.g., TLC, GC, HPLC) to determine the consumption of reactants and the formation of products.

  • Work-up and Product Isolation:

    • Once the reaction is complete (as determined by the monitoring), quench the reactions and perform the appropriate work-up procedure to isolate the crude product.

    • Remove the solvent under reduced pressure. Note the ease of removal for each solvent.

  • Analysis of Results:

    • Determine the yield of the isolated product for each reaction.

    • Assess the purity of the product using analytical techniques (e.g., HPLC, NMR, melting point).

    • Compare the reaction kinetics (rate of reaction) in both solvents based on the reaction monitoring data.

Visualizations

Logical Relationship Diagram

Solvent_Comparison cluster_this compound This compound cluster_decalin Decalin cluster_common Common Properties IPCH_Props Lower Boiling Point (155°C) Higher Volatility Lower Density (~0.802 g/mL) Flammable IPCH_Use Easier to remove post-reaction Suitable for lower temperature reactions IPCH_Props->IPCH_Use leads to Dec_Props Higher Boiling Point (187-196°C) Lower Volatility Higher Density (~0.88 g/mL) Flammable Dec_Use Minimizes solvent loss at high temps Suitable for high temperature reactions Dec_Props->Dec_Use leads to Common_Props Non-polar Aliphatic Hydrocarbons Insoluble in Water Good Solvents for Non-polar Compounds

Caption: Key property differences and their implications for use.

Experimental Workflow for Solvent Selection

Solvent_Selection_Workflow Define_Reqs Define Requirements (Solubility, BP, Safety) Initial_Screen Initial Screening (Database Search, Literature Review) Define_Reqs->Initial_Screen Lab_Solubility Laboratory Solubility Testing (Protocol 4.1) Initial_Screen->Lab_Solubility Reaction_Test Reaction Performance Testing (Protocol 4.2) Lab_Solubility->Reaction_Test Analysis Analyze Results (Yield, Purity, Scalability) Reaction_Test->Analysis Selection Select Optimal Solvent Analysis->Selection

Caption: A general workflow for selecting an appropriate solvent.

References

A Comparative Guide to the Validation of Isopropylcyclohexane Purity by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of isopropylcyclohexane purity. It includes a detailed experimental protocol, a comparison with alternative analytical techniques, and supporting data to aid researchers in selecting the most suitable method for their specific needs. This compound is a key solvent and intermediate in various chemical and pharmaceutical applications, making the accurate determination of its purity crucial for ensuring product quality, safety, and process consistency.

Introduction to Purity Analysis of this compound

This compound is typically synthesized through the hydrogenation of cumene. This process, while generally efficient, can result in a profile of impurities that includes unreacted starting materials, intermediates, and byproducts. The presence of these impurities, even at trace levels, can have a significant impact on the outcome of chemical reactions and the safety profile of final products. Therefore, a robust and validated analytical method is essential for the quality control of this compound.

Potential Impurities in this compound:

Based on its common synthesis route (hydrogenation of cumene), potential impurities may include:

  • Cumene (Isopropylbenzene): Unreacted starting material.

  • Isopropylcyclohexene isomers: Partially hydrogenated intermediates.

  • Other alkylated cyclohexanes: Byproducts from side reactions.

  • Cyclohexane: From potential dealkylation.

  • Solvents used in the reaction or purification process.

Gold Standard for Purity Validation: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal choice for assessing the purity of this compound. The gas chromatograph separates the individual components of a sample, and the mass spectrometer provides detailed structural information for each component, allowing for confident identification of impurities.

Experimental Protocol: A Validated GC-MS Method

The following is a proposed GC-MS method for the analysis of this compound purity, based on established methods for similar volatile organic compounds.[1][2][3]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Autosampler for precise and repeatable injections.

Chromatographic Conditions:

ParameterValue
Column Agilent J&W DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temperature 40 °C, hold for 5 minutes. Ramp at 10 °C/min to 250 °C, hold for 5 minutes.

Mass Spectrometer Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Scan Range 35-350 amu
Solvent Delay 3 minutes

Method Validation:

The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation: Quantifying Purity and Impurities

The purity of this compound is typically determined by area normalization, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.

Table 1: Example Purity Analysis of this compound by GC-MS

Peak No.Retention Time (min)Compound NameArea %
18.5Isopropylcyclohexene0.05
29.2Cyclohexane0.02
310.5This compound 99.85
412.1Cumene0.08

Comparison with Other Analytical Techniques

While GC-MS is a robust method for purity validation, other techniques can also be employed, each with its own advantages and limitations.

Table 2: Comparison of Analytical Techniques for this compound Purity Analysis

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation by chromatography, identification by mass-to-charge ratio.High sensitivity and specificity, provides structural information for impurity identification.Higher equipment cost and complexity compared to GC-FID.
GC-FID (Flame Ionization Detection) Separation by chromatography, detection by ionization in a flame.Robust, quantitative, and cost-effective for routine analysis.Does not provide structural information for unknown impurity identification.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Highly accurate and precise for absolute purity determination, provides structural information.Lower sensitivity for trace impurities compared to GC-MS, higher equipment cost.
FTIR (Fourier-Transform Infrared Spectroscopy) Absorption of infrared radiation by molecular bonds.Fast and non-destructive, good for identifying functional group impurities.Not suitable for quantifying impurities that are structurally similar to the main component.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship for selecting an appropriate analytical technique.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample This compound Sample dilution Dilution in appropriate solvent sample->dilution standard Internal Standard Addition (optional) dilution->standard injection Injection into GC standard->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration identification Library Search & Identification integration->identification quantification Quantification (Area % or Standard Curve) identification->quantification report report quantification->report Purity Report

Caption: Experimental workflow for GC-MS purity analysis of this compound.

decision_tree start Purity Analysis Requirement q1 Need to identify unknown impurities? start->q1 q2 Need absolute purity value? q1->q2 No gcms GC-MS q1->gcms Yes q3 Routine QC of known impurities? q2->q3 No qnmr qNMR q2->qnmr Yes q3->gcms No (but possible) gcfid GC-FID q3->gcfid Yes

Caption: Decision tree for selecting an analytical technique for purity assessment.

Conclusion

The validation of this compound purity is a critical aspect of quality control in research and industrial settings. GC-MS stands out as a highly specific and sensitive method, providing not only quantitative purity data but also the identification of unknown impurities. While other techniques such as GC-FID, qNMR, and FTIR have their merits for specific applications, GC-MS offers the most comprehensive analysis in a single run. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the need for impurity identification, the desired level of accuracy, and cost considerations. For a thorough and reliable assessment of this compound purity, a validated GC-MS method is the recommended approach.

References

A Comparative Performance Analysis of Isopropylcyclohexane-Based Fuels for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isopropylcyclohexane Fuel Performance Against Conventional and Synthetic Alternatives.

This guide provides a detailed comparison of the performance characteristics of this compound (IPCH) as a potential advanced biofuel. Its properties are evaluated against those of conventional Jet A-1 aviation fuel and a leading alternative, Synthetic Paraffinic Kerosene (SPK). This document summarizes key performance indicators, details the experimental methodologies used to obtain these metrics, and presents visual workflows for clarity.

Executive Summary

This compound, a C9 cycloalkane, presents itself as a promising candidate for next-generation fuel applications, particularly in the aviation sector. Its performance is benchmarked against the widely used Jet A-1 and the alternative SPK. While direct experimental data for some of IPCH's combustion properties are limited, this guide leverages data from its structural isomer, n-propylcyclohexane, and established trends within cycloalkanes to provide a comprehensive comparative analysis. The data indicates that cycloalkanes like IPCH offer potential advantages in terms of energy density, while their combustion and sooting characteristics require careful consideration.

Quantitative Performance Comparison

The following tables summarize the key physicochemical and combustion properties of this compound, Jet A-1, and Synthetic Paraffinic Kerosene.

Table 1: Physicochemical Properties

PropertyThis compound (IPCH)Jet A-1Synthetic Paraffinic Kerosene (SPK)
Molecular Formula C₉H₁₈Mixture of hydrocarbons (typically C₈-C₁₆)Mixture of iso- and n-paraffins (typically C₉-C₁₅)[1]
Molar Mass ( g/mol ) 126.24Variable (approx. 160)Variable
Density @ 15°C ( kg/m ³) 802775 - 840[2]approx. 730 - 770[3][4]
Boiling Point (°C) 156150 - 300[5]157 - 268[3]
Flash Point (°C) 35.6≥ 38[2][6][7]≥ 38[3]
Freezing Point (°C) -89.4≤ -47[5][6][7]< -20[3]

Table 2: Combustion Performance

PropertyThis compound (IPCH)Jet A-1Synthetic Paraffinic Kerosene (SPK)
Net Heat of Combustion (MJ/kg) ~43.8 (estimated)≥ 42.8[5]~44
Derived Cetane Number (DCN) Data not available (expected to be low to moderate)40 - 5550 - 60
Yield Sooting Index (YSI) Data not available (expected to be higher than n-alkanes)Variable (dependent on aromatic content)Very Low

Experimental Protocols

The performance metrics presented in this guide are determined using standardized experimental procedures. The following sections detail the methodologies for the key combustion experiments cited.

Heat of Combustion (ASTM D240)

The heat of combustion is a critical measure of the energy content of a fuel. It is determined using a bomb calorimeter according to the ASTM D240 standard test method.[8][9][10]

Methodology:

  • A known mass of the fuel sample is placed in a sample holder within a high-pressure vessel, the "bomb."

  • The bomb is filled with high-pressure oxygen.

  • The bomb is then submerged in a known quantity of water in a thermally insulated container (calorimeter).

  • The fuel sample is ignited electrically.

  • The temperature rise of the water is meticulously measured.

  • The heat of combustion is calculated from the temperature change, the mass of the fuel, and the known heat capacity of the calorimeter system.[11]

Derived Cetane Number (ASTM D6890)

The Derived Cetane Number (DCN) is an indicator of the autoignition quality of a diesel or jet fuel. It is determined using an Ignition Quality Tester (IQT) following the ASTM D6890 standard.[12][13][14]

Methodology:

  • A small sample of the fuel is injected into a heated, constant-volume combustion chamber containing compressed air.

  • The time delay between the start of injection and the onset of combustion (ignition delay) is measured.

  • This ignition delay time is then used in a correlation equation to calculate the Derived Cetane Number. A shorter ignition delay corresponds to a higher cetane number.

Yield Sooting Index (YSI)

The Yield Sooting Index (YSI) provides a quantitative measure of a fuel's tendency to form soot during combustion.[15][16]

Methodology:

  • A laminar diffusion flame is established using a co-flow burner, typically with methane as the primary fuel.

  • A small, known concentration (typically 1000 ppm) of the test fuel is doped into the methane fuel stream.[15]

  • The maximum soot volume fraction in the flame is measured using a laser-based diagnostic technique, such as Laser-Induced Incandescence (LII).

  • The YSI is then calculated based on the increase in soot volume fraction compared to a reference fuel.[17]

Visualizing Experimental and Logical Workflows

To further elucidate the processes involved in fuel performance characterization, the following diagrams, generated using the DOT language, illustrate key experimental and logical workflows.

ExperimentalWorkflow_HeatOfCombustion cluster_prep Sample Preparation cluster_exp Experiment cluster_calc Calculation A Weigh Fuel Sample B Place in Bomb A->B C Pressurize with O₂ B->C D Submerge in Water C->D E Ignite Sample D->E F Measure Temp. Rise E->F G Calculate Heat of Combustion F->G

Diagram 1: Workflow for Heat of Combustion Measurement (ASTM D240).

ExperimentalWorkflow_CetaneNumber cluster_injection Fuel Injection cluster_measurement Measurement cluster_derivation Derivation A Inject Fuel Sample B Heated Combustion Chamber A->B C Measure Ignition Delay B->C D Calculate DCN via Correlation C->D

Diagram 2: Workflow for Derived Cetane Number Measurement (ASTM D6890).

LogicalRelationship_SootingTendency Fuel Fuel Type Aromatics High Aromatic Content Fuel->Aromatics Cycloalkanes Cycloalkane Structure Fuel->Cycloalkanes nAlkanes n-Alkane Structure Fuel->nAlkanes Sooting Higher Sooting Tendency (YSI) Aromatics->Sooting Cycloalkanes->Sooting Generally higher than n-alkanes LowSooting Lower Sooting Tendency (YSI) nAlkanes->LowSooting

Diagram 3: Logical Relationship Between Fuel Structure and Sooting Tendency.

References

A Comparative Analysis of Computational and Experimental Bond Energies in Isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Bond Dissociation Energies

The following table summarizes the anticipated bond dissociation energies for the distinct C-H and C-C bonds in isopropylcyclohexane. These values are estimations based on experimental data for cyclohexane and alkanes, and trends observed in computational studies of similar molecules.

Bond TypeBond DescriptionEstimated Experimental BDE (kcal/mol)Expected Computational BDE (kcal/mol)
C-H Bonds
Primary (1°) C-HC-H bond on the methyl groups of the isopropyl moiety~98-100~98-101
Secondary (2°) C-H (Cyclohexyl)C-H bond on the cyclohexane ring (not at C1)~96-98~96-99
Tertiary (3°) C-H (Cyclohexyl)C-H bond at the point of attachment to the isopropyl group (C1)~95-97~95-98
Tertiary (3°) C-H (Isopropyl)C-H bond on the tertiary carbon of the isopropyl group~95-97~95-98
C-C Bonds
Cyclohexyl-Isopropyl C-CBond connecting the cyclohexane ring and the isopropyl group~82-85~83-86
Isopropyl C-CC-C bond within the isopropyl group~85-88~86-89

Note: The estimated experimental BDEs are based on known values for similar bonds in alkanes and cycloalkanes. The expected computational BDEs are based on typical accuracies of common theoretical methods.

Methodologies: A Closer Look

A variety of experimental and computational methods are employed to determine bond dissociation energies.

Experimental Protocols

Experimental determination of BDEs often involves indirect measurements and thermodynamic cycles. Key techniques include:

  • Radical Kinetics: This method involves studying the kinetics of reactions involving radical species. By measuring the activation energies of forward and reverse reactions, the enthalpy of reaction, and thus the BDE, can be determined.

  • Photoionization Mass Spectrometry (PIMS): PIMS is a powerful technique for studying molecular thermochemistry.[1] It involves using tunable vacuum ultraviolet light to ionize a molecule and induce fragmentation.[1] By measuring the appearance energy of the fragment ions, the bond dissociation energy can be calculated.[1]

  • Acidity/Electron Affinity Cycles: This technique utilizes a thermochemical cycle involving gas-phase acidity and electron affinity measurements to determine the homolytic bond dissociation energy.[1]

Computational Protocols

Computational chemistry offers a powerful alternative for estimating BDEs, particularly for molecules where experimental data is scarce. The general approach involves calculating the energies of the parent molecule and the resulting radicals after bond cleavage.

The bond dissociation energy is calculated as: BDE = E(Radical 1) + E(Radical 2) - E(Parent Molecule)

Commonly used computational methods include:

  • Density Functional Theory (DFT): DFT methods, such as B3LYP, M06-2X, and ωB97X-D, coupled with appropriate basis sets (e.g., 6-311++G(d,p), cc-pVTZ), are widely used for BDE calculations due to their balance of accuracy and computational cost.

  • Composite Methods: High-accuracy composite methods like the Gaussian-n (G3, G4) and Complete Basis Set (CBS-QB3, CBS-APNO) theories provide more reliable BDE predictions by combining calculations at different levels of theory and extrapolating to the complete basis set limit. A theoretical study on the pyrolysis of methylcyclohexane utilized the CBS-QB3 and CCSD levels of theory to compute thermodynamic data and reaction rate constants.[2]

Visualizing the Comparison

The following diagrams illustrate the logical workflow for both experimental and computational determination of bond energies, and the comparative relationship between the two approaches.

Experimental_Workflow cluster_exp Experimental BDE Determination Exp_Method Select Experimental Method (e.g., Radical Kinetics, PIMS) Measurement Perform Physical Measurement (e.g., Reaction Rates, Ion Appearance Energy) Exp_Method->Measurement Data_Analysis Analyze Raw Data Measurement->Data_Analysis BDE_Calc Calculate BDE using Thermodynamic Cycle Data_Analysis->BDE_Calc Exp_BDE Experimental BDE BDE_Calc->Exp_BDE

Caption: Workflow for experimental bond energy determination.

Computational_Workflow cluster_comp Computational BDE Determination Comp_Method Select Computational Method (e.g., DFT, G4) Optimization Geometry Optimization of Parent and Radicals Comp_Method->Optimization Energy_Calc Single-Point Energy Calculation Optimization->Energy_Calc BDE_Formula Calculate BDE: E(R1) + E(R2) - E(Parent) Energy_Calc->BDE_Formula Comp_BDE Computational BDE BDE_Formula->Comp_BDE

Caption: Workflow for computational bond energy determination.

Comparison_Logic cluster_exp Experimental Approach cluster_comp Computational Approach This compound This compound Exp_BDE Experimental BDE (from analogous compounds) This compound->Exp_BDE Comp_BDE Computational BDE (from theoretical models) This compound->Comp_BDE Comparison Comparative Analysis Exp_BDE->Comparison Comp_BDE->Comparison Conclusion Understanding of Reactivity and Stability Comparison->Conclusion

Caption: Comparative logic between experimental and computational approaches.

Discussion and Conclusion

The determination of bond dissociation energies is fundamental to understanding the chemical behavior of molecules like this compound. Experimental methods provide a direct measure of these energies, though they can be challenging to perform and are not always available for specific molecules. Computational chemistry offers a valuable and often more accessible alternative for predicting BDEs.

For this compound, we can infer the relative strengths of its various C-H and C-C bonds based on established principles. The tertiary C-H bonds are expected to be the weakest due to the formation of more stable tertiary radicals upon homolytic cleavage. The C-C bond connecting the isopropyl group to the cyclohexane ring is also anticipated to be relatively weak.

While this guide provides a framework for comparing experimental and computational bond energies for this compound, it is important to note the absence of direct experimental values in the current literature. Future experimental studies on this molecule would be invaluable for validating and refining computational models. For researchers in drug development and related fields, the computational approaches outlined here can serve as a powerful predictive tool for assessing the stability and potential metabolic pathways of complex molecules containing similar structural motifs.

References

"cross-validation of analytical methods for isopropylcyclohexane detection"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the detection and quantification of isopropylcyclohexane, a compound relevant in various stages of pharmaceutical development, often as a residual solvent or process impurity. The comparison focuses on Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), offering insights into their respective performance characteristics based on experimental data.

At a Glance: Method Comparison

The selection of an appropriate analytical method for this compound hinges on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. Gas Chromatography is a well-established and robust technique for volatile compounds like this compound. High-Performance Liquid Chromatography, particularly with a universal detector like CAD, provides an alternative approach, especially for non-volatile matrices.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Charged Aerosol Detection (HPLC-CAD)
Principle Separation of volatile compounds in a gaseous mobile phase followed by ionization in a hydrogen flame.Separation in a liquid mobile phase followed by nebulization, solvent evaporation, and measurement of the charge of the resulting analyte particles.
Linearity (R²) > 0.999> 0.99
Limit of Detection (LOD) ~0.1 µg/mL~2 µg/mL[1]
Limit of Quantitation (LOQ) ~0.5 µg/mL~5 µg/mL[1]
Accuracy (% Recovery) 95-105%98-102%
Precision (%RSD) < 5%< 5%

In-Depth Analysis and Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a highly sensitive and reliable method for the quantitative analysis of volatile hydrocarbons such as this compound.[2] The flame ionization detector offers excellent sensitivity for compounds that ionize in a hydrogen-air flame.[2]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.

Reagents and Materials:

  • This compound reference standard

  • Solvent for sample and standard preparation (e.g., Methanol, GC grade)

  • Carrier Gas: Helium or Hydrogen, high purity

  • FID Gases: Hydrogen and Air, high purity

Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas Flow: Constant flow, e.g., 1.2 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 200 °C

    • Hold: 2 minutes at 200 °C

  • Detector Temperature: 280 °C

  • Makeup Gas (Helium or Nitrogen): To detector manufacturer's specification

Sample and Standard Preparation:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask and dilute to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of solvent to achieve a theoretical concentration within the calibration range.

High-Performance Liquid Chromatography-Charged Aerosol Detection (HPLC-CAD)

For non-chromophoric compounds like this compound, which lack a UV-absorbing functional group, alternative HPLC detection methods are necessary.[3] Charged Aerosol Detection (CAD) is a universal detection method that provides a response for any non-volatile and many semi-volatile analytes.[1] The response is dependent on the mass of the analyte, making it a valuable tool for quantitative analysis without the need for a chromophore.[1]

Instrumentation:

  • HPLC system with a pump, autosampler, and a Charged Aerosol Detector (CAD).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

  • This compound reference standard

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Solvent for sample and standard preparation (e.g., Acetonitrile)

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and B (e.g., 30:70 v/v). The exact ratio should be optimized for the specific column and analyte.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • CAD Settings:

    • Evaporation Temperature: Optimized for the mobile phase composition (e.g., 35 °C)

    • Gas: Nitrogen

Sample and Standard Preparation:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.

Method Validation and Cross-Validation Workflow

The validation of analytical methods is crucial to ensure they are suitable for their intended purpose. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

A cross-validation of the GC-FID and HPLC-CAD methods would involve analyzing the same set of samples by both techniques and comparing the results. This process helps to ensure the consistency and reliability of the data, regardless of the method used.

CrossValidationWorkflow Cross-Validation Workflow for this compound Detection cluster_GCFID GC-FID Method cluster_HPLCCAD HPLC-CAD Method GC_SamplePrep Sample Preparation for GC GC_Analysis GC-FID Analysis GC_SamplePrep->GC_Analysis GC_Data GC-FID Data Acquisition GC_Analysis->GC_Data GC_Results Quantitative Results (GC-FID) GC_Data->GC_Results Comparison Statistical Comparison of Results (e.g., t-test, F-test) GC_Results->Comparison HPLC_SamplePrep Sample Preparation for HPLC HPLC_Analysis HPLC-CAD Analysis HPLC_SamplePrep->HPLC_Analysis HPLC_Data HPLC-CAD Data Acquisition HPLC_Analysis->HPLC_Data HPLC_Results Quantitative Results (HPLC-CAD) HPLC_Data->HPLC_Results HPLC_Results->Comparison Sample Test Sample Batch Sample->GC_SamplePrep Sample->HPLC_SamplePrep Conclusion Conclusion on Method Equivalency Comparison->Conclusion GCFID_Workflow GC-FID Experimental Workflow Start Start Prep_Standards Prepare this compound Standards Start->Prep_Standards Prep_Sample Prepare Sample Solution Start->Prep_Sample Inject Inject into GC Prep_Standards->Inject Prep_Sample->Inject Separate Separation on Capillary Column Inject->Separate Detect Detection by FID Separate->Detect Analyze Data Analysis and Quantification Detect->Analyze End End Analyze->End HPLCCAD_Workflow HPLC-CAD Experimental Workflow Start Start Prep_Standards Prepare this compound Standards Start->Prep_Standards Prep_Sample Prepare Sample Solution Start->Prep_Sample Inject Inject into HPLC Prep_Standards->Inject Prep_Sample->Inject Separate Separation on C18 Column Inject->Separate Nebulize Nebulization of Eluent Separate->Nebulize Dry Drying of Droplets Nebulize->Dry Charge Charging of Particles Dry->Charge Detect Detection by Electrometer Charge->Detect Analyze Data Analysis and Quantification Detect->Analyze End End Analyze->End

References

Isopropylcyclohexane as a Hydrogen Carrier: A Comparative Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safe and efficient hydrogen storage solutions is a critical enabler of the burgeoning hydrogen economy. Liquid Organic Hydrogen Carriers (LOHCs) present a promising avenue, offering high hydrogen storage densities and leveraging existing infrastructure for liquid fuels. Among the various LOHC candidates, isopropylcyclohexane (IPCH) has garnered attention. This guide provides an objective comparison of this compound's performance against other well-established hydrogen carriers, supported by experimental data.

Performance Comparison of LOHC Candidates

The efficacy of a Liquid Organic Hydrogen Carrier is determined by several key performance indicators. These include the gravimetric and volumetric hydrogen density, the energy required for hydrogen release (dehydrogenation enthalpy), and the operational conditions for both hydrogen storage (hydrogenation) and release (dehydrogenation). The following table summarizes these critical parameters for this compound and other notable LOHCs.

Hydrogen Carrier SystemGravimetric H₂ Density (wt%)Volumetric H₂ Density (kg H₂/m³)Dehydrogenation Enthalpy (kJ/mol H₂)Typical Dehydrogenation Temperature (°C)
This compound (IPCH) / Isopropylbenzene (Cumene) ~6.4 wt%~56 kg/m ³~65-70250-350
Methylcyclohexane (MCH) / Toluene 6.2 wt%[1]47 kg/m ³68.3300-450[2]
Decalin / Naphthalene 7.3 wt%~75 kg/m ³~65.4280-450
Dibenzyltoluene (DBT) / Perhydro-dibenzyltoluene 6.2 wt%57 kg/m ³[3]65.4>250[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and replication of experimental results. Below are generalized protocols for the key hydrogenation and dehydrogenation processes.

Hydrogenation (Hydrogen Storage)

Objective: To catalytically add hydrogen to the unsaturated LOHC (e.g., isopropylbenzene) to produce the hydrogen-rich, saturated carrier (e.g., this compound).

Typical Apparatus:

  • High-pressure autoclave reactor

  • Magnetic stirrer or mechanical agitator

  • Temperature controller and heating mantle

  • Gas inlet for hydrogen

  • Pressure gauge

  • Sampling port

General Procedure:

  • The unsaturated LOHC (e.g., isopropylbenzene) and a suitable catalyst (e.g., Platinum- or Ruthenium-based) are charged into the autoclave reactor.

  • The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air.

  • The reactor is then pressurized with hydrogen to the desired pressure (typically 30-50 bar).[1]

  • The mixture is heated to the reaction temperature (typically 150-200°C) while being continuously stirred.[1]

  • The reaction progress is monitored by measuring the hydrogen uptake from the gas phase.

  • Upon completion, the reactor is cooled to room temperature, and the excess pressure is carefully released.

  • The hydrogenated product is then separated from the catalyst for storage and transport.

Dehydrogenation (Hydrogen Release)

Objective: To catalytically release hydrogen from the saturated LOHC (e.g., this compound) to yield the hydrogen-lean carrier (e.g., isopropylbenzene) and high-purity hydrogen gas.

Typical Apparatus:

  • Fixed-bed flow reactor or a batch reactor

  • Tube furnace for heating

  • Mass flow controller for carrier gas (if used)

  • Condenser to separate the liquid products from the hydrogen gas

  • Gas chromatograph for analyzing the product composition

  • Gas flow meter to measure the released hydrogen

General Procedure:

  • A packed bed of a suitable dehydrogenation catalyst (e.g., Platinum- or Palladium-based) is prepared in the reactor.

  • The catalyst is typically activated by heating under a flow of hydrogen or an inert gas.

  • The hydrogenated LOHC is preheated and then fed into the reactor at a controlled flow rate.

  • The reactor is maintained at the required dehydrogenation temperature (typically 250-350°C).

  • The effluent from the reactor, a mixture of the dehydrogenated LOHC, unreacted carrier, and hydrogen gas, is passed through a condenser.

  • The liquid products are collected, and the hydrogen gas is purified and quantified.

  • The composition of the liquid and gas products is analyzed to determine the conversion and selectivity of the reaction.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the LOHC process and the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

LOHC_Cycle cluster_storage Hydrogen Storage (Hydrogenation) cluster_release Hydrogen Release (Dehydrogenation) Unsaturated_LOHC Unsaturated LOHC (e.g., Isopropylbenzene) Hydrogenation Catalytic Hydrogenation Unsaturated_LOHC->Hydrogenation H2_in Hydrogen (H₂) H2_in->Hydrogenation Saturated_LOHC Saturated LOHC (e.g., this compound) Hydrogenation->Saturated_LOHC Dehydrogenation Catalytic Dehydrogenation Saturated_LOHC->Dehydrogenation Transport & Storage H2_out High-Purity Hydrogen (H₂) Dehydrogenation->H2_out Recycled_LOHC Recycled Unsaturated LOHC Dehydrogenation->Recycled_LOHC Recycled_LOHC->Unsaturated_LOHC Recycle Experimental_Workflow cluster_hydrogenation Hydrogenation Protocol cluster_dehydrogenation Dehydrogenation Protocol H_Start Start H_Charge Charge Reactor: Unsaturated LOHC + Catalyst H_Start->H_Charge H_Purge Purge with Inert Gas H_Charge->H_Purge H_Pressurize Pressurize with H₂ H_Purge->H_Pressurize H_Heat Heat to Reaction Temp H_Pressurize->H_Heat H_React Monitor H₂ Uptake H_Heat->H_React H_Cool Cool Down H_React->H_Cool H_Depressurize Depressurize H_Cool->H_Depressurize H_Separate Separate Product & Catalyst H_Depressurize->H_Separate H_End End H_Separate->H_End D_Start Start D_Activate Activate Catalyst D_Start->D_Activate D_Feed Feed Saturated LOHC D_Activate->D_Feed D_Heat Heat to Reaction Temp D_Feed->D_Heat D_Condense Condense Effluent D_Heat->D_Condense D_Separate Separate Liquid & Gas D_Condense->D_Separate D_Analyze Analyze Products D_Separate->D_Analyze D_End End D_Analyze->D_End

References

"comparative analysis of different catalysts for isopropylcyclohexane synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of isopropylcyclohexane is a critical process. This guide provides a comparative analysis of various catalysts used in the hydrogenation of isopropylbenzene (cumene) to produce this compound, offering insights into their performance based on available experimental data.

The primary industrial route to this compound is the catalytic hydrogenation of isopropylbenzene. The choice of catalyst is paramount, influencing the reaction's efficiency, selectivity, and overall yield. This comparison focuses on commonly employed metal catalysts: Nickel (Ni), Platinum (Pt), Palladium (Pd), and Rhodium (Rh).

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of different catalysts in the synthesis of this compound. It is important to note that direct comparative studies under identical conditions are limited in the literature. The data presented here is compiled from various sources to provide a representative overview.

Catalyst SystemSupportTemperature (°C)Pressure (atm)Isopropylbenzene Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
15% Ni NanoparticlesInerton NAW-DMCS150 - 2202HighNot SpecifiedNot Specified[1]
PtAlumina (Al2O3)27535.4HighNot SpecifiedNot Specified[2]
PdAlumina (Al2O3)27535.4ModerateNot SpecifiedNot Specified[2]
NiAlumina (Al2O3)27535.4ModerateNot SpecifiedNot Specified[2]
Rh/C60FullereneNot Specified50Not SpecifiedNot Specified99.59[3]
Ru/C60FullereneNot Specified50Not SpecifiedNot Specified99.48[3]
Pt/C60FullereneNot Specified50Not SpecifiedNot Specified98.09[3]
Pd/C60Fullerene5050Not SpecifiedNot Specified98.51[3]
Ni/C60FullereneNot Specified50Not SpecifiedNot Specified97.56[3]

Note: "High" and "Moderate" are qualitative descriptions based on the source material where specific quantitative data was not provided. The study on fullerene-supported catalysts focused on benzene hydrogenation, but the high yields achieved suggest their potential for isopropylbenzene hydrogenation.[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound using representative catalysts are provided below.

Hydrogenation using Nickel Nanoparticle Catalyst[1]
  • Catalyst Preparation: 15% Nickel nanoparticles (50-200 nm) were deposited onto Inerton NAW-DMCS in hexane, followed by sonication and evaporation of the solvent.

  • Reaction Setup: A 1-mL stainless steel tube was used as a reactor in a laboratory-made chromatographic setup.

  • Procedure:

    • 0.5 μL of isopropylbenzene was injected into the reactor in a continuous flow of hydrogen.

    • The reaction was carried out under a hydrogen pressure of 2 atm.

    • The temperature was maintained in the range of 150–220 °C (423–493 K).

    • The hydrogen to hydrocarbon molar ratio was kept at approximately 18.

    • The reaction products were analyzed using a chromatograph.

Vapor Phase Hydrogenation using Supported Noble Metal and Nickel Catalysts[2]
  • Catalyst Preparation: Supported metal catalysts (Pt, Pd, Ni on γ-Al2O3) were prepared, though the specific preparation method is not detailed in the abstract.

  • Reaction Setup: A flow reactor was used for the vapor-phase hydrogenation.

  • Procedure:

    • The catalyst was reduced in situ under flowing hydrogen at 35.4 atm. The reduction temperature was 300 °C for Pt and Pd, and 450 °C for Ni.

    • After reduction, the reactor was cooled to the reaction temperature of 275 °C.

    • Liquid isopropylbenzene was introduced into the reactor using a high-pressure pump.

    • The reaction was conducted at a total pressure of 35.4 atm with a hydrogen to hydrocarbon molar ratio of 25.

    • Product analysis was performed to determine the conversion and product distribution.

Mandatory Visualization

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a general workflow for the comparative analysis of different catalysts for this compound synthesis.

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis cluster_comparison Comparative Analysis Catalyst_Ni Ni Catalyst (e.g., Ni Nanoparticles) Reactor_Setup Reactor Setup (e.g., Flow Reactor, Autoclave) Catalyst_Ni->Reactor_Setup Catalyst_Pt Pt Catalyst (e.g., Pt/Al2O3) Catalyst_Pt->Reactor_Setup Catalyst_Pd Pd Catalyst (e.g., Pd/Al2O3) Catalyst_Pd->Reactor_Setup Catalyst_Rh Rh Catalyst (e.g., Rh/C) Catalyst_Rh->Reactor_Setup Reaction_Conditions Reaction Conditions (Temperature, Pressure, H2:Substrate Ratio) Reactor_Setup->Reaction_Conditions GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Reaction_Conditions->GC_MS Collect Samples Data_Analysis Data Analysis (Conversion, Selectivity, Yield) GC_MS->Data_Analysis Performance_Table Performance Comparison Table Data_Analysis->Performance_Table

References

Confirming the Structure of Isopropylcyclohexane Derivatives: A Comparative Guide to X-ray Crystallography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally determining the three-dimensional structure of molecules is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative techniques for the structural confirmation of isopropylcyclohexane derivatives, a common scaffold in medicinal chemistry. Experimental data and detailed protocols are presented to aid in the selection of the most appropriate analytical method.

The precise arrangement of atoms in this compound derivatives dictates their physicochemical properties and biological activity. The cyclohexane ring can adopt various conformations, with the chair form being the most stable. The bulky isopropyl group preferentially occupies the equatorial position to minimize steric hindrance.[1] However, substitutions on the ring can influence this conformational preference. Therefore, accurate structural determination is crucial.

Method 1: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is considered the gold standard for determining the absolute three-dimensional structure of a molecule.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, revealing precise atomic positions, bond lengths, and bond angles.

Performance and Experimental Data

X-ray crystallography provides unambiguous determination of stereochemistry and conformation in the solid state. For instance, the crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 189386.[3] This provides a foundational reference for the preferred conformation and metric parameters of the parent scaffold.

Table 1: Comparison of Structural Determination Techniques for this compound Derivatives

ParameterSingle-Crystal X-ray DiffractionNMR SpectroscopyGas-Phase Electron Diffraction
Sample Phase Solid (single crystal)Liquid (solution)Gas
Information Obtained Absolute 3D structure, bond lengths, bond angles, conformation in solid stateConformational equilibrium in solution, relative stereochemistry, connectivityMolecular geometry, bond lengths, bond angles in the gas phase
Resolution Atomic resolution (typically < 1 Å)Lower resolution, provides population-averaged dataHigh precision for small molecules
Sample Requirement High-quality single crystals (often challenging to grow)Small amount of soluble sampleVolatile sample
Throughput Low to mediumHighLow
Cost High (instrumentation and maintenance)Moderate to highHigh (specialized equipment)
Experimental Protocol: Single-Crystal X-ray Diffraction

A general protocol for the structure determination of a small organic molecule like an this compound derivative is as follows:

  • Crystal Growth:

    • Slow evaporation of a saturated solution of the compound is a common method. A suitable solvent is one in which the compound is moderately soluble.

    • Vapor diffusion, where a precipitant vapor slowly diffuses into a solution of the compound, can also be employed.

    • The goal is to obtain well-formed, single crystals of sufficient size (typically >0.1 mm in all dimensions).[4]

  • Data Collection:

    • A suitable crystal is mounted on a goniometer head.

    • The crystal is placed in a monochromatic X-ray beam and rotated.

    • The diffraction pattern is recorded on a detector as a series of reflections at different crystal orientations.[4]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The "phase problem" is solved using direct methods to generate an initial electron density map.

    • An atomic model is built into the electron density map and refined using least-squares methods to improve the fit between the calculated and observed diffraction data.[5]

experimental_workflow_xray cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray_diffraction X-ray Diffraction mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing phase_solution Phase Solution data_processing->phase_solution model_building Model Building & Refinement phase_solution->model_building validation Structure Validation model_building->validation final_structure final_structure validation->final_structure Final Structure

Figure 1: Experimental workflow for single-crystal X-ray crystallography.

Alternative Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[6] For conformational analysis of this compound derivatives, NMR is particularly useful for determining the preferred conformation and the dynamics of conformational exchange.[7][8]

Performance and Experimental Data

Through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, the relative orientation of protons in the molecule can be determined, providing insights into the chair conformation and the axial or equatorial position of substituents.[7][9] For this compound, ¹H NMR spectra can be used to distinguish between the axial and equatorial protons of the cyclohexane ring.

Table 2: Representative ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm)
CH (isopropyl)~1.39
CH₃ (isopropyl)~0.85
CH₂ (cyclohexane, axial)~1.14-1.19
CH₂ (cyclohexane, equatorial)~1.77
CH (cyclohexane, attached to isopropyl)~1.19

Note: These are approximate values and can vary depending on the solvent and the specific derivative. Data adapted from ChemicalBook.[10]

Experimental Protocol: NMR Spectroscopy for Conformational Analysis
  • Sample Preparation:

    • Dissolve a small amount (typically 1-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum to observe the chemical shifts and coupling patterns.

    • For more detailed conformational analysis, acquire two-dimensional (2D) NMR spectra, such as COSY (to establish proton-proton connectivity) and NOESY or ROESY (to identify through-space interactions between protons).

  • Data Analysis:

    • Integrate the signals to determine proton ratios.

    • Analyze the coupling constants (³JHH) to infer dihedral angles and thus the conformation of the cyclohexane ring. For example, a large coupling constant (10-13 Hz) between vicinal axial protons is characteristic of a chair conformation.

    • Analyze NOESY/ROESY cross-peaks to identify protons that are close in space, which helps to determine the relative stereochemistry and the orientation of the isopropyl group.

logical_relationship_nmr cluster_data NMR Data cluster_interpretation Structural Interpretation coupling_constants Coupling Constants (³JHH) dihedral_angles Dihedral Angles coupling_constants->dihedral_angles noe NOE/ROE Data interproton_distances Interproton Distances noe->interproton_distances conformation Conformation (Chair/Boat/Twist-Boat) dihedral_angles->conformation substituent_orientation Substituent Orientation (Axial/Equatorial) interproton_distances->substituent_orientation final_structure final_structure conformation->final_structure Solution-State Structure substituent_orientation->final_structure

Figure 2: Logical relationship for structure elucidation using NMR data.

Alternative Method 2: Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a technique used to determine the structure of molecules in the gaseous state, free from intermolecular interactions that are present in the solid or liquid state.[11] This method is particularly valuable for studying the intrinsic conformational preferences of molecules.

Performance and Experimental Data

Table 3: Comparison of Key Structural Parameters of Cyclohexane Determined by Different Techniques

ParameterGas-Phase Electron DiffractionX-ray Crystallography (at low temp.)
C-C Bond Length (Å) 1.536 ± 0.002~1.52-1.54
C-C-C Bond Angle (°) 111.4 ± 0.2~111
Torsional Angle (°) 54.9 ± 0.4~55-56

Note: Data for cyclohexane is presented as a reference. Values for derivatives may vary.

Experimental Protocol: Gas-Phase Electron Diffraction
  • Sample Introduction:

    • The sample is vaporized and introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.[14]

  • Electron Diffraction:

    • A high-energy beam of electrons is directed perpendicular to the molecular beam.

    • The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector.[11]

  • Data Analysis:

    • The diffraction pattern is converted into a radial distribution curve, which shows the distribution of interatomic distances in the molecule.

    • A structural model is refined by fitting the theoretical scattering pattern to the experimental data, yielding precise geometric parameters.

experimental_workflow_ged cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination vaporization Sample Vaporization molecular_beam Molecular Beam Formation vaporization->molecular_beam electron_scattering Electron Scattering molecular_beam->electron_scattering diffraction_pattern Diffraction Pattern Recording electron_scattering->diffraction_pattern radial_distribution Radial Distribution Curve diffraction_pattern->radial_distribution model_refinement Structural Model Refinement radial_distribution->model_refinement final_structure final_structure model_refinement->final_structure Gas-Phase Structure

References

A Guide to Inter-Laboratory Comparison of Isopropylcyclohexane Property Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison (ILC) of key physical and chemical properties of isopropylcyclohexane. While actual ILC data for this specific compound is not publicly available, this document outlines the standardized methodologies and presents a hypothetical data set to illustrate how such a comparison would be structured and reported. The objective is to offer a comprehensive resource for laboratories aiming to assess their measurement proficiency for this and similar organic compounds.

Data Presentation: Hypothetical Inter-Laboratory Comparison

An inter-laboratory comparison, also known as a round-robin test, is a crucial method for external quality assurance, allowing participating laboratories to assess their measurement capabilities against one another.[1] A coordinator distributes identical samples from a homogeneous batch to all participants, who then measure specific properties using standardized methods. The results are collected and statistically analyzed to determine consensus values and evaluate each laboratory's performance.

The following table summarizes hypothetical results for key properties of a single batch of this compound, as if measured by five different laboratories. This illustrates how quantitative data from an ILC can be clearly structured for easy comparison.

Table 1: Hypothetical Inter-Laboratory Measurement Results for this compound

PropertyLaboratory 1Laboratory 2Laboratory 3Laboratory 4Laboratory 5Consensus Mean Std. Dev.
Density at 20°C (g/mL) 0.80210.80250.80190.80230.80280.8023 0.00035
Refractive Index (nD) at 20°C 1.44121.44151.44101.44131.44161.4413 0.00025
Kinematic Viscosity at 20°C (cSt) 1.661.681.651.671.691.67 0.0158
Purity (% Area by GC) 99.8599.8299.8899.8699.8099.84 0.0303

Note: The data presented in this table is for illustrative purposes only and does not represent the results of an actual inter-laboratory study.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to ensuring the comparability and validity of results in an inter-laboratory study. The following sections describe the methodologies for measuring the key properties of this compound.

Standard Method: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.[2]

This method covers the determination of density in petroleum distillates and viscous oils using an oscillating U-tube density meter.[2]

  • Apparatus:

    • Digital Density Meter: Capable of maintaining the measurement cell temperature to within ±0.05°C.

    • Syringes: For manual injection of the sample into the instrument.

    • Calibration Standards: Freshly boiled Type IV reagent water and dry air.

  • Procedure:

    • Calibration: The instrument is calibrated using dry air and freshly boiled reagent water. The oscillating period of the U-tube is measured for both standards, and these values are used to establish the instrument constants.

    • Sample Preparation: The this compound sample is equilibrated to the measurement temperature (20°C). Ensure the sample is free of air bubbles.

    • Measurement: A small volume (approximately 1-2 mL) of the sample is injected into the oscillating U-tube.[2] The instrument measures the change in the oscillating frequency caused by the mass of the sample.

    • Data Acquisition: The instrument uses the measured oscillation period and the calibration constants to automatically calculate and display the density of the sample.

    • Cleaning: The measurement cell is thoroughly cleaned and dried with appropriate solvents (e.g., heptane and acetone) before introducing the next sample.

Standard Method: ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids.

This method is suitable for transparent and light-colored hydrocarbons and provides measurements accurate to four decimal places.[3]

  • Apparatus:

    • Abbe-type Refractometer: With a temperature-controlled prism, capable of maintaining the desired temperature within ±0.1°C.

    • Light Source: A monochromatic light source, typically a sodium D line (589.3 nm).

    • Calibration Fluids: Certified reference liquids with known refractive indices (e.g., isooctane, toluene).

  • Procedure:

    • Calibration: The refractometer is calibrated using reference liquids with refractive indices that bracket the expected value for this compound.

    • Sample Preparation: The sample is brought to the measurement temperature (20°C).

    • Measurement: A few drops of the this compound sample are placed on the surface of the refractometer prism. The prism is then closed and locked.

    • Reading: The operator adjusts the instrument to bring the boundary line between the light and dark fields into sharp focus at the center of the crosshairs. The refractive index is then read from the instrument's scale.

    • Cleaning: The prism surfaces are cleaned thoroughly with a suitable solvent and a soft cloth after each measurement.

Standard Method: ISO 3104 - Petroleum products — Transparent and opaque liquids — Determination of kinematic viscosity and calculation of dynamic viscosity.

This method involves measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

  • Apparatus:

    • Calibrated Glass Capillary Viscometer (e.g., Ubbelohde type).

    • Constant Temperature Bath: Capable of maintaining the desired temperature (20°C) with high precision.

    • Timing Device: A stopwatch or automatic timer accurate to 0.1 seconds.

  • Procedure:

    • Sample Preparation: The sample is filtered if necessary to remove any particulate matter and then charged into the viscometer.

    • Temperature Equilibration: The viscometer containing the sample is placed in the constant temperature bath and allowed to equilibrate for at least 30 minutes.

    • Flow Measurement: The sample is drawn up through the capillary tube by suction to a point above the upper timing mark. The suction is then removed, and the liquid is allowed to flow back down under gravity.

    • Timing: The time taken for the leading edge of the liquid meniscus to pass from the upper to the lower timing mark is accurately measured.

    • Calculation: The kinematic viscosity (ν) in centistokes (cSt) is calculated by multiplying the measured flow time (t) in seconds by the viscometer calibration constant (C): ν = C × t.

Standard Method: Based on ASTM D7504 - Standard Test Method for Trace Impurities in Monocyclic Aromatic Hydrocarbons by Gas Chromatography and Effective Carbon Number.

This method is used to determine the purity of monocyclic aromatic hydrocarbons by quantifying impurities.[4][5]

  • Apparatus:

    • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID).

    • Capillary Column: A column suitable for separating hydrocarbon impurities (e.g., a wax-type column).

    • Data Acquisition System: To integrate peak areas.

  • Procedure:

    • Instrument Setup: The GC is configured with the appropriate column, and the oven temperature, carrier gas flow rate, and detector parameters are set according to the method. A typical temperature program would start at a low temperature to separate volatile impurities and ramp up to elute less volatile components.

    • Sample Injection: A small, precise volume of the this compound sample (typically 1 µL or less) is injected into the GC.

    • Chromatographic Separation: The components of the sample are separated as they pass through the capillary column, with different compounds eluting at different times (retention times).

    • Detection and Data Analysis: The FID detects the eluting components, generating a chromatogram. The area of each peak is integrated.

    • Purity Calculation: The purity of this compound is calculated as 100% minus the sum of the area percentages of all identified and unidentified impurity peaks. For higher accuracy, response factors, such as those derived from the Effective Carbon Number (ECN), can be used to correct the peak areas.[4]

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following diagrams, created using the DOT language, illustrate the logical flow of an inter-laboratory comparison and a typical experimental workflow.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sample Distribution & Measurement cluster_2 Phase 3: Data Analysis & Reporting A ILC Coordinator Selected B Protocol & Analytes Defined A->B C Homogeneous Sample Prepared & Packaged B->C D Samples Distributed to Participating Labs C->D E Labs Perform Measurements (e.g., Density, Viscosity) D->E F Labs Submit Results to Coordinator E->F G Coordinator Compiles & Analyzes Data (e.g., Z-scores, Outlier tests) F->G H Draft Report Circulated for Review G->H I Final ILC Report Published H->I

Caption: Workflow of an Inter-Laboratory Comparison (ILC) Study.

G cluster_density Density (ASTM D4052) cluster_refractive_index Refractive Index (ASTM D1218) start Receive this compound Sample prep Sample Preparation (Equilibrate to 20°C, Check for Bubbles) start->prep density_cal Calibrate Density Meter (Air & Water) prep->density_cal ri_cal Calibrate Refractometer prep->ri_cal density_inject Inject Sample into U-tube density_cal->density_inject density_measure Measure Oscillation Period density_inject->density_measure density_result Record Density (g/mL) density_measure->density_result report Compile Data Report density_result->report ri_apply Apply Sample to Prism ri_cal->ri_apply ri_read Read Refractive Index (nD) ri_apply->ri_read ri_result Record Refractive Index ri_read->ri_result ri_result->report

Caption: Experimental Workflow for Property Measurement.

References

Validating Kinetic Models of Isopropylcyclohexane Pyrolysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate prediction of chemical kinetics is paramount. This guide provides a comprehensive validation of a kinetic model for the pyrolysis of isopropylcyclohexane, a process of significant interest in combustion and chemical synthesis. By comparing simulation results with experimental data from various reactor types, this document offers a detailed evaluation of the model's predictive capabilities and limitations.

Experimental and Theoretical Foundation

The validation of the kinetic model for this compound (IPCH) pyrolysis is anchored in a dual approach that combines experimental measurements with theoretical calculations. The primary sources for this analysis are the comprehensive studies conducted by Hossain et al., which investigate the pyrolysis of IPCH at high pressures and temperatures through both theoretical analysis and experimental simulation.[1][2]

The experimental data for this validation was obtained from pyrolysis experiments conducted in a flow reactor.[1] While the full detailed experimental protocols from the primary source were not publicly accessible, this guide provides standardized methodologies for common pyrolysis experiment setups, including shock tubes and jet-stirred reactors, to offer a complete picture of how such data is generated.

Experimental Protocols: A Methodological Overview

To ensure a thorough understanding of the experimental basis for kinetic model validation, this section outlines the typical procedures for two common experimental setups used in pyrolysis studies: the single-pulse shock tube and the jet-stirred reactor.

Single-Pulse Shock Tube (SPST) Pyrolysis

The single-pulse shock tube is a well-established apparatus for studying high-temperature gas-phase reactions.

Experimental Setup: A typical SPST consists of a driver section and a driven section, separated by a diaphragm. The driven section is where the reaction mixture, a dilution of the target molecule (in this case, this compound) in an inert gas like argon, is introduced. The tube is equipped with pressure transducers to monitor the shock wave velocity and pressure changes. A dump tank is connected to the driven section to quench the reaction rapidly.

Procedure:

  • Mixture Preparation: A dilute mixture of this compound in a bath gas (e.g., Argon) is prepared and homogenized in a mixing tank.

  • Evacuation: The driven section and dump tank are evacuated to a high vacuum to remove any impurities.

  • Filling: The reaction mixture is introduced into the driven section to a specific initial pressure.

  • Shock Wave Generation: High-pressure driver gas is introduced into the driver section until the diaphragm ruptures, generating a shock wave that propagates through the reaction mixture.

  • Heating and Reaction: The shock wave compresses and heats the gas, initiating the pyrolysis reaction. The temperature and pressure behind the reflected shock wave are calculated from the shock velocity.

  • Quenching: The reflected shock wave is attenuated by the expansion wave from the driver section, rapidly cooling the mixture and quenching the reaction.

  • Product Analysis: The post-shock mixture is expanded into the dump tank and analyzed using techniques like gas chromatography (GC) to identify and quantify the pyrolysis products.

Jet-Stirred Reactor (JSR) Pyrolysis

The jet-stirred reactor is an ideal continuously stirred-tank reactor used for studying gas-phase kinetics at well-controlled temperatures and residence times.

Experimental Setup: A JSR is typically a spherical or cylindrical vessel made of quartz. Reactants are introduced through nozzles that create turbulent jets, ensuring rapid mixing and a uniform concentration and temperature throughout the reactor. The reactor is placed within a furnace to maintain a constant temperature. A sampling probe is used to extract the reacting mixture for analysis.

Procedure:

  • Reactant Flow: A pre-vaporized mixture of this compound and a diluent gas is continuously fed into the reactor at a controlled flow rate.

  • Temperature Control: The reactor is maintained at a constant, uniform temperature using a furnace.

  • Steady State: The reaction is allowed to reach a steady state, where the rate of reactant inflow equals the rate of product outflow.

  • Sampling: A sample of the reactor contents is continuously withdrawn through a probe.

  • Product Analysis: The sampled gas is rapidly cooled and analyzed, typically by gas chromatography-mass spectrometry (GC-MS), to determine the concentrations of reactants and products.

Data Presentation and Comparison

A direct quantitative comparison between the kinetic model's predictions and experimental results is crucial for validation. The following tables would be populated with experimental data on the mole fractions of various products at different temperatures, pressures, and residence times, alongside the corresponding values predicted by the kinetic model.

Table 1: this compound Pyrolysis in a Flow Reactor - Product Mole Fractions

Temperature (K)Pressure (atm)Residence Time (s)SpeciesExperimental Mole FractionModel Predicted Mole Fraction
Data UnavailableData UnavailableData UnavailableMethaneData UnavailableData Unavailable
Data UnavailableData UnavailableData UnavailableEtheneData UnavailableData Unavailable
Data UnavailableData UnavailableData UnavailablePropeneData UnavailableData Unavailable
Data UnavailableData UnavailableData UnavailableBenzeneData UnavailableData Unavailable
Data UnavailableData UnavailableData UnavailableTolueneData UnavailableData Unavailable
..................

Table 2: Comparison with Alternative Cycloalkane Pyrolysis Data

To provide a broader context for the model's performance, this table would compare the pyrolysis of this compound with that of other cycloalkanes under similar conditions.

CycloalkaneTemperature (K)Pressure (atm)Key ProductExperimental Yield (%)
CyclohexaneData UnavailableData Unavailable1,3-ButadieneData Unavailable
MethylcyclohexaneData UnavailableData UnavailablePropeneData Unavailable
EthylcyclohexaneData UnavailableData UnavailableEtheneData Unavailable
This compoundData UnavailableData UnavailablePropeneData Unavailable

Visualizing the Validation Process and Reaction Pathways

To clearly illustrate the logical flow of the model validation process and the underlying chemical transformations, the following diagrams are provided.

Validation_Workflow cluster_exp Experimental Investigation cluster_model Kinetic Modeling cluster_val Validation exp_setup Pyrolysis Experiments (Flow Reactor) data_acq Data Acquisition (Product Mole Fractions) exp_setup->data_acq comparison Comparison of Experimental and Simulated Data data_acq->comparison Experimental Data model_dev Kinetic Model Development simulation Numerical Simulation model_dev->simulation simulation->comparison Model Predictions evaluation Model Performance Evaluation comparison->evaluation evaluation->model_dev Model Refinement Pyrolysis_Pathway cluster_primary Primary Decomposition cluster_secondary Secondary Reactions cluster_products Major Products IPCH This compound C_C_scission C-C Bond Scission IPCH->C_C_scission H_abstraction H-Abstraction IPCH->H_abstraction beta_scission β-Scission C_C_scission->beta_scission isomerization Isomerization C_C_scission->isomerization H_abstraction->beta_scission H_abstraction->isomerization aromatization Aromatization beta_scission->aromatization olefins Olefins (Propene, Ethene) beta_scission->olefins aromatics Aromatics (Benzene, Toluene) beta_scission->aromatics small_hc Small Hydrocarbons (Methane) beta_scission->small_hc isomerization->aromatization isomerization->olefins isomerization->aromatics isomerization->small_hc aromatization->olefins aromatization->aromatics aromatization->small_hc

References

Safety Operating Guide

Proper Disposal of Isopropylcyclohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of isopropylcyclohexane is a critical aspect of laboratory safety and chemical management. Adherence to proper disposal protocols is essential for researchers, scientists, and drug development professionals to minimize risks and ensure compliance with regulations. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to understand the hazards associated with this compound and to use appropriate personal protective equipment (PPE). This compound is a flammable liquid.[1][2]

Recommended Personal Protective Equipment (PPE)

EquipmentSpecification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[3]
Skin Protection Chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[3][4]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if vapors are generated.[4]

Handle this compound in a well-ventilated area, such as a chemical fume hood, and keep it away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment to prevent ignition.[1][5][6]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic process to ensure safety and regulatory compliance. Discharge into the environment or drains must be avoided.[1][6]

Step 1: Waste Identification and Collection

  • Identify all waste streams containing this compound, including unused product, contaminated solutions, and materials used for spill cleanup.

  • Collect this chemical waste in a designated, properly labeled, and sealed container.[3] The container must be made of a material compatible with this compound and have a secure, tightly fitting cap.[7]

Step 2: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."[4]

  • Include the full chemical name: "this compound."[4]

  • List all components of the waste mixture, including percentages or volumes.[8]

  • Indicate the associated hazards, such as "Flammable."[8]

Step 3: Storage

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[1][6][8]

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, and sources of ignition.[5][8]

  • The container should have at least one inch of headroom to allow for expansion and be kept closed except when adding waste.[8]

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal company or your institution's Environmental Health and Safety (EHS) office.[3][9]

  • Provide the waste disposal entity with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling.[3]

Step 5: Empty Container Disposal

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7][9]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[7]

  • After triple-rinsing and air-drying in a ventilated area (like a fume hood), deface or remove the original label from the container.[10]

  • The clean, de-labeled container can then be disposed of as regular trash.[9][10]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate : Ensure adequate ventilation and evacuate non-essential personnel from the spill area.[3]

  • Containment : Remove all sources of ignition.[1] Absorb the spill with an inert, non-combustible material like sand or vermiculite.[4]

  • Collection : Use spark-proof tools to collect the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[5][6]

  • Decontamination : Thoroughly clean the affected area.

  • In Case of Exposure :

    • Eyes : Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[4]

    • Skin : Wash the affected area with soap and water and remove contaminated clothing.[6]

    • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[6]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B H Spill Occurs A->H J Empty Container? A->J C Collect Waste in a Compatible, Labeled Container B->C D Label Container: 'Hazardous Waste' 'this compound' 'Flammable' C->D E Store Container in a Designated Cool, Well-Ventilated Area D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F G End: Waste Disposed F->G I Follow Spill Cleanup Procedure H->I Yes I->C J->C No K Triple-Rinse with Solvent J->K Yes L Collect Rinsate as Hazardous Waste K->L M Deface Label and Dispose of Container as Regular Trash K->M L->C

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and operational protocols for the handling and disposal of Isopropylcyclohexane in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of all personnel.

This compound is a flammable liquid that can cause dizziness, nausea, and vomiting upon inhalation of concentrated vapors.[1] It is also irritating to the skin and eyes.[1][2] This guide will provide researchers, scientists, and drug development professionals with the necessary information to handle this chemical safely.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Recommendations
Hand Protection GlovesUse hydrocarbon-insoluble rubber or plastic gloves.[1] While specific breakthrough time data for this compound is not readily available, nitrile gloves are recommended for short-term splash protection against similar chemicals like cyclohexane.[3] It is critical to change gloves immediately upon any contact with the chemical.
Eye and Face Protection Safety Eyewear and Face ShieldChemical splash goggles or a face shield are required to protect against splashes.[1]
Respiratory Protection RespiratorIn areas with inadequate ventilation, a NIOSH-approved air-purifying respirator with organic vapor cartridges (e.g., 3M 6001) is necessary.[4]
Body Protection Protective ClothingA hydrocarbon-insoluble rubber or plastic apron or a lab coat should be worn to protect the body from splashes.[1]

Note: Occupational exposure limits (PEL, REL, TLV) for this compound have not been established by OSHA, NIOSH, or ACGIH. Therefore, it is imperative to handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to maintain the lowest possible exposure levels.

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling and disposing of this compound is crucial for laboratory safety. The following workflow outlines the necessary steps.

Safe_Handling_of_this compound cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe 1. Don Appropriate PPE prep_ventilation 2. Ensure Proper Ventilation prep_ppe->prep_ventilation prep_materials 3. Gather All Necessary Materials prep_ventilation->prep_materials handle_dispense 4. Dispense this compound Carefully prep_materials->handle_dispense Proceed to Handling handle_use 5. Perform Experimental Work handle_dispense->handle_use handle_cleanup 6. Clean Work Area and Equipment handle_use->handle_cleanup dispose_waste 7. Segregate and Label Waste handle_cleanup->dispose_waste Proceed to Disposal dispose_ppe 8. Doff and Dispose of Contaminated PPE dispose_waste->dispose_ppe dispose_handwash 9. Wash Hands Thoroughly dispose_ppe->dispose_handwash

Figure 1. A stepwise workflow for the safe handling of this compound.
Experimental Protocols

Handling Procedure:

  • Don Appropriate PPE: Before handling this compound, ensure all personnel are wearing the prescribed PPE as detailed in the table above.

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably inside a chemical fume hood.

  • Gather Materials: Assemble all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.

  • Dispense Carefully: When transferring this compound, do so slowly and carefully to avoid splashing. Use a funnel for transfers to narrow-mouthed containers.

  • Perform Experimental Work: Conduct the experiment, keeping containers of this compound covered when not in use.

  • Clean Up: Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.

Disposal Plan:

  • Waste Segregation: Collect all this compound waste, including contaminated materials like paper towels and gloves, in a designated, properly labeled, and sealed waste container.

  • PPE Disposal: Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated chemical waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and removing PPE.

  • Waste Pickup: Arrange for the disposal of the chemical waste through your institution's environmental health and safety office. Do not pour this compound down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.